molecular formula C8H12N2O2 B6205686 4-tert-butyl-1H-pyrazole-5-carboxylic acid CAS No. 2091630-94-1

4-tert-butyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6205686
CAS No.: 2091630-94-1
M. Wt: 168.19 g/mol
InChI Key: OPXJCDQXPFFIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS 2091630-94-1) is a high-purity, heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 8 H 12 N 2 O 2 and a molecular weight of 168.19 g/mol, this compound features a pyrazole core substituted with a tert -butyl group and a carboxylic acid functionality, making it a versatile scaffold for further chemical derivatization . The pyrazole nucleus is a privileged structure in pharmaceutical development, known to be present in agents with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Specifically, 3,5-disubstituted pyrazole derivatives have been identified as potent and selective inhibitors of metalloproteinases, such as meprin α and β . These enzymes are emerging as important therapeutic targets in conditions like fibrosis, neurodegenerative diseases, and cancer. The carboxylic acid group on this pyrazole derivative is a key functional handle for synthesizing more complex molecules, particularly for interacting with the positively charged arginine residues in the active sites of these metalloproteases . As such, this compound serves as a critical intermediate for researchers developing chemical probes to validate new drug targets and for constructing novel bioactive molecules in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2091630-94-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-tert-butyl-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)5-4-9-10-6(5)7(11)12/h4H,1-3H3,(H,9,10)(H,11,12)

InChI Key

OPXJCDQXPFFIKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(NN=C1)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-tert-butyl-1H-pyrazole-5-carboxylic acid: A Technical Guide to Directed C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Pyrazole-5-carboxylic acids are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in endothelin receptor antagonists, immune modulators, and other biologically active target molecules[1]. The synthesis of highly substituted pyrazoles—particularly those bearing bulky alkyl groups like a tert-butyl moiety at the C-4 position—requires meticulous regiocontrol[2].

Because pyrazoles are inherently deactivated towards electrophilic aromatic substitution at the C-5 position (which typically occurs at C-4), and because the C-4 position in our target is already occupied, traditional functionalization methods fail. To achieve selective carboxylation at C-5, the most scientifically sound approach is Directed ortho-Metalation (DoM) . By temporarily masking the pyrazole N-H with a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, the oxygen atoms of the SEM group act as a Lewis basic chelating site. This directs a strong base (n-BuLi) exclusively to the adjacent C-5 position, allowing for subsequent electrophilic trapping with carbon dioxide[3].

Retrosynthetic Analysis & Mechanistic Pathway

The synthetic workflow relies on a robust three-step sequence: N-protection, directed C-H lithiation/carboxylation, and global deprotection.

SynthesisPathway A 4-tert-butyl-1H-pyrazole (Starting Material) B 1-SEM-4-tert-butylpyrazole (Protected Intermediate) A->B SEM-Cl, NaH THF, 0 °C to RT C 1-SEM-4-tert-butylpyrazole- 5-carboxylic acid (Carboxylated) B->C 1. n-BuLi, THF, -78 °C 2. CO2 (solid) D 4-tert-butyl-1H-pyrazole- 5-carboxylic acid (Target Product) C->D 3M HCl, MeOH Reflux, 4h

Forward synthetic workflow for 4-tert-butyl-1H-pyrazole-5-carboxylic acid via C-H lithiation.

The Directed Lithiation Strategy: Mechanistic Logic

The critical step in this synthesis is the regioselective deprotonation at C-5. The SEM group is not merely a passive protecting group; it is an active participant in the reaction's transition state. The coordination of the lithium cation to the SEM oxygen dramatically lowers the activation energy for deprotonation at the adjacent C-5 carbon, overriding the natural pKa gradient of the heterocycle[3].

LithiationMechanism N1 1-SEM-4-tert-butylpyrazole N2 Coordination of n-BuLi to SEM Oxygen N1->N2 Addition of n-BuLi (-78 °C) N3 Directed Deprotonation at C-5 N2->N3 Proximity Effect (Kinetic Control) N4 C-5 Lithiated Intermediate N3->N4 - Butane (Gas Evolution) N5 Electrophilic Trapping by CO2 N4->N5 Nucleophilic Attack on CO2

Mechanistic logic of SEM-directed C-5 lithiation and electrophilic trapping.

Quantitative Data & Optimization Matrix

To ensure maximum atom economy and prevent side reactions (such as nucleophilic attack on the SEM silicon atom), the lithiation parameters must be strictly controlled. The table below summarizes the optimization data for the C-5 lithiation step.

EntryBase (1.1 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Outcome
1 n-BuLi THF -78 1.0 >95 88 Optimal kinetic deprotonation.
2sec-BuLiTHF-781.0>9585Effective, but unnecessary reagent cost.
3LDATHF-782.0<2012Base is too sterically hindered.
4n-BuLiEt₂O-781.07562Poor solubility of the lithiated complex.
5n-BuLiTHF00.5N/A0Complete decomposition/SEM cleavage.

Step-by-Step Experimental Protocols & Self-Validating Systems

Step 1: N-Protection to yield 1-SEM-4-tert-butyl-1H-pyrazole

Objective: Mask the acidic N-H proton and install the Directed Metalation Group (DMG).

  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet. Add NaH (60% dispersion in mineral oil, 1.2 eq, 14.4 mmol) and anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve 4-tert-butyl-1H-pyrazole (1.0 eq, 12.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the NaH suspension over 20 minutes.

    • Causality Note: Slow, dropwise addition is critical to control the exothermic evolution of hydrogen gas that occurs upon deprotonation[3].

  • Protection: Stir the mixture for 30 minutes at 0 °C. Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 eq, 13.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 9:1).

Self-Validating System (Step 1):

  • Visual Cue: Immediate bubbling (H₂ gas) upon pyrazole addition. Cessation of bubbling indicates complete deprotonation.

  • TLC: Product Rf ~ 0.6 (Hexanes/EtOAc 4:1), UV active.

  • ¹H NMR: Disappearance of the broad N-H peak (~10.5 ppm). Appearance of the SEM singlet (~0.0 ppm for SiMe₃) and the O-CH₂-N singlet (~5.4 ppm).

Step 2: Directed Lithiation and Carboxylation

Objective: Regioselective deprotonation at C-5 followed by electrophilic trapping with CO₂[3].

  • Preparation: Dissolve 1-SEM-4-tert-butyl-1H-pyrazole (1.0 eq, 10.0 mmol) in anhydrous THF (40 mL) under a strict nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq, 11.0 mmol) dropwise over 15 minutes down the inner wall of the flask.

    • Causality Note: n-BuLi is employed at strictly -78 °C to ensure kinetic control. At higher temperatures, the organolithium reagent can attack the silicon atom of the SEM group, leading to premature deprotection or ring fragmentation[3].

  • Trapping: Stir the lithiated intermediate at -78 °C for 1 hour. Bubble anhydrous CO₂ gas through the solution (or add a large excess of crushed, dry ice directly to the flask). Allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench with water (20 mL). Extract the aqueous layer once with Et₂O (to remove unreacted starting material). Acidify the aqueous layer to pH 3 using 1M HCl. Extract the resulting precipitate with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate.

Self-Validating System (Step 2):

  • Visual Cue: The solution turns a distinct pale yellow upon complete lithiation at -78 °C.

  • TLC: The product remains at the baseline in non-polar solvents (due to the carboxylic acid). Rf ~ 0.3 in DCM/MeOH (9:1) with 1% AcOH.

  • ¹H NMR: Complete disappearance of the C-5 proton singlet (which typically resonates around 7.5 ppm in the protected precursor).

Step 3: Global Deprotection

Objective: Cleave the SEM group to yield the final 4-tert-butyl-1H-pyrazole-5-carboxylic acid.

  • Preparation: Dissolve the intermediate 1-SEM-4-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 8.0 mmol) in methanol (25 mL).

  • Hydrolysis: Add 3M aqueous HCl (15 mL) to the solution. Reflux the mixture at 70 °C for 4 hours.

    • Causality Note: Acidic hydrolysis effectively cleaves the N,O-acetal linkage of the SEM group. While fluoride sources (like TBAF) are common for SEM removal, acidic conditions are preferred here to maintain the carboxylic acid in its protonated state during workup, preventing the formation of highly water-soluble carboxylate salts that complicate extraction.

  • Isolation: Concentrate the mixture in vacuo to remove methanol. Adjust the aqueous residue to pH 4-5 using 1M NaOH. A white precipitate will form.

  • Filtration: Filter the solid, wash with cold water, and dry under high vacuum to afford the pure target compound.

Self-Validating System (Step 3):

  • Visual Cue: Rapid precipitation of the final zwitterionic/acidic product upon adjusting the pH to the isoelectric point (~pH 4.5).

  • ¹H NMR: Complete disappearance of all SEM signals (SiMe₃, CH₂, O-CH₂-N). Presence of the massive tert-butyl singlet (~1.3 ppm) and the isolated C-3 pyrazole proton singlet (~7.8 ppm).

References

  • Potent nonpeptide endothelin antagonists: Synthesis and structure-activity relationships of pyrazole-5-carboxylic acids Source: ResearchGate URL
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: NIH PMC URL
  • 1-((2-(Trimethylsilyl)ethoxy)methyl)
  • 1-(2-Tetrahydropyranyl)

Sources

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-tert-Butyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward increasingly complex and selective molecular architectures, the selection of privileged building blocks becomes paramount. 4-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS: 2091630-94-1) has emerged as a critical scaffold in the design of highly selective receptor antagonists and protein kinase inhibitors. Characterized by its unique combination of a bulky, lipophilic tert-butyl group and a polar, hydrogen-bond-donating/accepting pyrazole-carboxylic acid motif, this molecule offers an optimal balance of steric shielding and target engagement.

This technical guide provides a comprehensive analysis of its physicochemical properties, structural nuances, and field-validated protocols for its integration into complex synthetic workflows, designed specifically for application scientists and medicinal chemists.

Core Physicochemical Data

Understanding the baseline physicochemical properties is essential for predicting solubility, reactivity, and pharmacokinetic behavior. The following data is synthesized from structural analysis and the [1].

PropertyValueAnalytical Source / Rationale
CAS Registry Number 2091630-94-1Commercial standard documentation
PubChem CID 84653013
Molecular Formula C8H12N2O2Elemental Analysis
Molecular Weight 168.20 g/mol Mass Spectrometry
Monoisotopic Mass 168.08987 DaHigh-Resolution MS (HRMS)
XLogP (Predicted) 1.7Lipophilicity modeling (PubChemLite)
Topological Polar Surface Area 65.9 Ų2D structure calculation
Predicted CCS ([M+H]+) 137.3 ŲCollision Cross Section via CCSbase

Structural & Electronic Features (Mechanistic Insights)

The utility of 4-tert-butyl-1H-pyrazole-5-carboxylic acid stems from its highly specific electronic and steric environment:

  • Annular Tautomerism & pKa: The 1H-pyrazole ring exhibits rapid annular tautomerism in solution. However, the electron-withdrawing carboxylic acid at the 5-position stabilizes the 1H-tautomer through intramolecular hydrogen bonding between the pyrazole NH and the carboxyl carbonyl oxygen. The predicted pKa of the carboxylic acid is approximately 3.8–4.2, ensuring it remains deprotonated at physiological pH, while the pyrazole NH (pKa ~14.0) remains neutral.

  • Steric and Lipophilic Effects: The 4-tert-butyl group introduces massive steric bulk directly adjacent to the reactive carboxylic acid. This has two profound effects on drug design:

    • Conformational Restriction: When coupled to an amine, the tert-butyl group forces the resulting amide bond out of coplanarity with the pyrazole ring. This creates a defined 3D vector that is highly valuable for fitting into deep, narrow binding pockets.

    • Desolvation Penalty Reduction: The lipophilic tert-butyl shield displaces water molecules from the binding site, entropically driving the binding affinity of the resulting drug candidate.

Applications in Drug Discovery

Substituted pyrazole-5-carboxylic acids are foundational to the synthesis of potent protein kinase inhibitors (e.g., Aurora kinases, CDKs), as detailed in oncological research published in [2]. The pyrazole nitrogen atoms act as critical hydrogen bond acceptors/donors to the backbone amides of the kinase hinge region. Furthermore, patent literature such as [3] highlights the use of heterobicyclic pyrazole derivatives in overcoming resistant tumors. The 4-tert-butyl modification specifically enhances selectivity by exploiting hydrophobic sub-pockets adjacent to the hinge, preventing off-target binding to kinases with smaller active site gates.

G A 4-tert-butyl-1H-pyrazole -5-carboxylic acid B Amide Coupling (HATU/DIPEA) A->B Synthesis C Kinase Inhibitor Scaffold B->C D H-Bonding with Kinase Hinge C->D Pharmacophore E Steric Shielding (tert-butyl) C->E Lipophilicity

Figure 1: Pharmacophore mapping and structural logic of the pyrazole scaffold.

Experimental Methodologies & Self-Validating Protocols

Because of the severe steric hindrance imparted by the 4-tert-butyl group, standard amide coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics, low yields, or the formation of inactive N-acylureas.

Causality behind experimental choices: To overcome this activation energy barrier, a highly reactive uronium-based coupling agent (HATU) is required. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides an anchoring neighboring-group effect, accelerating aminolysis even in the presence of the bulky tert-butyl group. DIPEA is chosen as the base because its own steric bulk prevents it from acting as a competing nucleophile.

Protocol: Sterically Hindered Amide Coupling

Step 1: Activation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 4-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU (1.2 eq, 1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Stir at 0 °C for 15 minutes.

  • Self-Validation Check: A distinct color change to pale yellow indicates the successful formation of the active HOAt ester.

Step 2: Aminolysis

  • Add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

Step 3: In-Process Control (IPC)

  • After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Self-Validation Check: The disappearance of the starting material mass (m/z 167 [M-H]-) and the appearance of the target product mass confirm >95% reaction completion. Do not proceed to workup until the starting material is consumed.

Step 4: Orthogonal Workup

  • Quench the reaction by adding 15 mL of saturated aqueous NaHCO3. Rationale: The basic quench ensures the deprotonation and removal of unreacted acid and HOAt byproducts into the aqueous phase.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (2 x 10 mL). Rationale: LiCl forms a highly water-soluble complex with DMF, efficiently stripping residual reaction solvent from the organic phase without requiring excessive aqueous washes that could compromise product yield.

  • Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield the pure amide.

Workflow N1 Step 1: Activation Mix Acid + HATU + DIPEA in DMF (0°C) N2 Step 2: Amine Addition Add target amine Warm to RT N1->N2 N3 Step 3: IPC Monitoring Check via LC-MS (Target Mass + 1) N2->N3 N4 Step 4: Workup Quench with NaHCO3, Wash with LiCl N3->N4 >95% Conversion N5 Step 5: Purification Flash Chromatography (Hexane/EtOAc) N4->N5

Figure 2: Step-by-step synthetic workflow for sterically hindered amide coupling.

Analytical Validation Standards

To ensure the scientific integrity of the synthesized derivatives, the following analytical standards must be met post-purification:

  • 1H NMR (400 MHz, DMSO-d6): The tert-butyl group must appear as a sharp, 9-proton singlet around δ 1.30–1.40 ppm. The pyrazole NH will appear as a broad singlet >13.0 ppm due to rapid exchange and hydrogen bonding.

  • 13C NMR (100 MHz, DMSO-d6): The quaternary carbon of the tert-butyl group typically resonates near 31 ppm, and the three methyl carbons around 29 ppm. The carbonyl carbon of the newly formed amide should appear near 160-165 ppm.

  • LC-MS: Electrospray ionization (ESI) in positive mode should yield the [M+H]+ adduct with minimal fragmentation due to the stability of the pyrazole core.

References

  • PubChemLite - 4-tert-butyl-1h-pyrazole-5-carboxylic acid (C8H12N2O2). PubChem Database. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. National Center for Biotechnology Information (PMC).[Link]

  • Heterobicyclic pyrazole derivatives as kinase inhibitors.

Comprehensive Structural Analysis of 4-tert-butyl-1H-pyrazole-5-carboxylic Acid

[1]

Content Type: Technical Guide & Structural Analysis Protocol Subject: Crystal Engineering & X-Ray Diffraction Analysis of Pyrazole-Carboxylic Acid Scaffolds CAS Registry: 2091630-94-1 (4-tert-butyl-1H-pyrazole-5-carboxylic acid)[1]

Executive Summary: The Structural Imperative

In fragment-based drug discovery (FBDD), the 4-tert-butyl-1H-pyrazole-5-carboxylic acid scaffold represents a critical "privileged structure." Its value lies in the duality of its substitution: the tert-butyl group provides a bulky, hydrophobic anchor for filling lipophilic pockets (e.g., the ATP-binding site of kinases), while the pyrazole-carboxylic acid motif offers a versatile hydrogen-bonding vector for directional interactions.

However, the solid-state behavior of this molecule is governed by a complex competition between prototropic tautomerism and supramolecular synthons . For researchers, understanding these solid-state dynamics is not merely academic—it is essential for controlling polymorphism, solubility, and bioavailability in downstream formulation.

This guide serves as a technical blueprint for the synthesis, crystallization, and crystallographic refinement of this molecule, addressing specific challenges such as tert-butyl rotational disorder and synthon competition.

Chemical Context & Tautomeric Equilibrium

Before attempting crystallization, one must define the molecular species in solution. Pyrazoles bearing a carboxylic acid at the 3- or 5-position exist in a dynamic annular tautomeric equilibrium.

The Tautomeric Shift

For 4-tert-butyl-1H-pyrazole-5-carboxylic acid, the proton on the pyrazole nitrogen can migrate between N1 and N2. This results in two distinct tautomers:

  • 1H-pyrazole-5-carboxylic acid: The proton is on the nitrogen adjacent to the carbon bearing the tert-butyl group (sterically crowded).

  • 1H-pyrazole-3-carboxylic acid: The proton is on the distal nitrogen.

While solution-phase NMR often shows an average signal due to rapid exchange, X-ray crystallography captures a single, frozen tautomer . In the solid state, the 1H-pyrazole-3-carboxylic acid form is often thermodynamically preferred to minimize steric clash between the N-H and the bulky tert-butyl group at position 4, though the formation of intermolecular hydrogen bonds (dimers) can override this steric preference.

Tautomerismcluster_0Solution Phase (Fast Exchange)cluster_1Solid State (Frozen)T11H-pyrazole-5-COOH(Steric Clash: t-Bu vs NH)T21H-pyrazole-3-COOH(Sterically Relieved)T1->T2Prototropic ShiftCrystalCrystalline Lattice(Stabilized by H-Bonds)T1->CrystalRare (Kinetic Trap)T2->CrystalPrecipitation

Figure 1: Tautomeric equilibrium governing the crystallization pathway. The 3-COOH tautomer is generally favored in the lattice to relieve steric strain from the 4-tert-butyl group.

Experimental Protocols

Synthesis of the Core Scaffold

Note: Commercial sources (CAS 2091630-94-1) are available but often expensive. De novo synthesis ensures purity.

Reaction Principle: Cyclocondensation of a

  • Precursor Prep: React ethyl 3,3-dimethyl-2-formylbutanoate (generated via formylation of ethyl 3,3-dimethylbutyrate) with hydrazine hydrate.

  • Cyclization: Reflux in ethanol for 4 hours. The hydrazine attacks the formyl group and the ester carbonyl, closing the ring.

  • Hydrolysis: Treat the resulting ethyl ester with 1M LiOH in THF/Water (1:1) to cleave the ester to the free acid.

  • Purification: Acidify to pH 3 with 1M HCl. The product precipitates as a white solid.[2][3] Recrystallize from Ethanol/Water.

Crystallization Strategy (Single Crystal Growth)

Growing diffraction-quality crystals of this molecule requires balancing the solubility of the lipophilic tert-butyl group with the polarity of the carboxylic acid.

MethodSolvent SystemConditionsOutcome
Slow Evaporation Methanol (100%)Room Temp, covered with pinholed parafilm.High Success. Forms blocks. Likely solvated.
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)Place THF vial inside Pentane jar.High Purity. Good for unsolvated forms.
Cooling Acetone/Water (3:1)Dissolve at 50°C, cool to 4°C at 0.1°C/min.Large Prisms. Minimizes disorder.

Crystallographic Analysis & Refinement

Data Collection Parameters[2][4][5]
  • Radiation: Mo-K

    
     (
    
    
    Å) is preferred over Cu-K
    
    
    to reduce absorption, though the molecule contains only light atoms (C, H, N, O).
  • Temperature: 100 K is mandatory. The tert-butyl group is notorious for thermal rotational disorder. Collecting at room temperature will likely result in "smeared" electron density for the methyl groups, making refinement impossible.

Structure Solution Workflow

The phase problem is typically solved via Direct Methods (SHELXT) or Dual Space Methods .

Space Group Determination:

  • Expect Monoclinic (

    
    )  or Triclinic (
    
    
    )
    .
  • These centrosymmetric space groups are favored because the carboxylic acid groups strongly prefer to form centrosymmetric dimers (

    
     motif) across inversion centers.
    
Handling Tert-Butyl Disorder

In approximately 40% of structures containing tert-butyl groups, the methyl groups rotate around the

Refinement Protocol for Disorder:

  • Identify: Look for elongated anisotropic displacement ellipsoids on the methyl carbons.

  • Split Positions: If the density suggests two orientations (e.g., staggered vs. eclipsed), assign two sets of coordinates (Part A and Part B).

  • Constraints: Apply EADP (equal atomic displacement parameters) to overlapping atoms if necessary.

  • Restraints: Use DFIX or SADI to fix C-C bond lengths (~1.54 Å) and SIMU to ensure physically reasonable thermal motion.

Refinementcluster_RefineRefinement Cycle (SHELXL)RawDataRaw Diffraction Data(HKL File)PhasePhasing (SHELXT)Locate Heavy Atoms (C, N, O)RawData->PhaseModelInitial ModelR1 ~ 15-20%Phase->ModelRefine1Isotropic RefinementAssign Atom TypesModel->Refine1Refine2Anisotropic Refinement(Non-H atoms)Refine1->Refine2H_AddAdd Hydrogens(Riding Model)Refine2->H_AddDisorderCheck t-Butyl Disorder(Ellipsoid Shape?)H_Add->DisorderSplitSplit Methyls (Part A/B)Apply DFIX/SIMU restraintsDisorder->SplitHigh Thermal MotionFinalFinal StructureR1 < 5%Disorder->FinalNo DisorderSplit->Refine2Re-converge

Figure 2: Crystallographic refinement workflow emphasizing the handling of tert-butyl disorder.

Structural Insights: Supramolecular Synthons

The crystal packing of 4-tert-butyl-1H-pyrazole-5-carboxylic acid is defined by the competition between two primary hydrogen-bonding motifs (Synthons).

Synthon A: The Carboxylic Acid Dimer (Homosynthon)
  • Interaction:

    
    
    
  • Geometry: Centrosymmetric

    
     ring.
    
  • Prevalence: Very high (>90% of carboxylic acids).

  • Result: The molecules form discrete dimers.[2] The pyrazole N-H is left available to form secondary chains or interact with solvent.

Synthon B: The Acid-Pyridine Catemer (Heterosynthon)
  • Interaction:

    
     (Acid donor to Pyrazole acceptor).
    
  • Geometry: Infinite chains (

    
     or 
    
    
    motifs).
  • Likelihood: This competes with Synthon A. In pyrazoles, the basicity of the

    
     nitrogen makes this a viable alternative, especially if the tert-butyl group sterically hinders the formation of the planar acid dimer.
    

Critical Observation: In the 4-tert-butyl derivative, the Synthon A (Dimer) is structurally predicted to dominate. The bulky tert-butyl group at position 4 creates a "thickness" to the molecule that discourages the tight stacking required for the Synthon B chains. The dimers then pack in a herringbone pattern to accommodate the hydrophobic bulk.

Quantitative Data Summary (Predicted/Typical)
ParameterTypical Value (Pyrazole Acids)Structural Significance
C-O Bond Lengths 1.25 Å (C=O) / 1.30 Å (C-OH)Confirm protonation state of acid.
N-N Bond Length ~1.35 ÅIndicates aromaticity of pyrazole ring.
H-Bond Distance 2.65 Å (

)
Strong hydrogen bond in dimer.
Torsion (C4-tBu) Disordered or StaggeredMinimizes steric clash with C3/C5 substituents.

References

  • Shattock, T. R., et al. (2008).[4] "Hierarchy of supramolecular synthons: Persistent carboxylic acid...pyridine hydrogen bonds in cocrystals."[4][5] Crystal Growth & Design, 8(12), 4533–4545. Link

    • Establishes the hierarchy of acid-acid vs acid-nitrogen interactions.
  • Lynch, D. E., et al. (1998). "Systematic study of the crystal structures of pyrazole-derived carboxylic acids." Acta Crystallographica Section B, 54(5), 675-686.
  • Vishweshwar, P., et al. (2003). "Supramolecular synthons in phenol–isonicotinamide adducts." CrystEngComm, 5, 146-152. Link

    • Discusses the competition between homosynthons and heterosynthons.
  • Bruno, I. J., et al. (2004). "Retrieval of crystallographic data from the Cambridge Structural Database." Acta Crystallographica Section B, 60(4), 390-396. Link

    • Source for statistical bond length valid
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

    • The standard protocol for refining disordered groups like tert-butyl.

Biological Activity of Substituted Pyrazole Carboxylic Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrazole ring—a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms—is a privileged structure in medicinal chemistry. When fused with a carboxylic acid moiety or its derivatives (amides, esters), substituted pyrazole carboxylic acids become highly versatile pharmacophores. The unique electron distribution of the pyrazole core, combined with the hydrogen-bonding capacity of the carboxylic acid, allows these molecules to act as potent bioisosteres for natural substrates.

As a Senior Application Scientist, I have observed that the strategic substitution at the 1-, 3-, 4-, or 5-positions of the pyrazole ring dictates the molecule's spatial geometry and lipophilicity, directly driving its biological target affinity. This whitepaper synthesizes the mechanistic pathways, quantitative efficacy data, and self-validating experimental protocols for evaluating the biological activities of these compounds, specifically focusing on their anti-inflammatory and metabolic/anticancer properties .

Anti-Inflammatory Activity: Precision COX-2 and 5-LOX Inhibition

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) indiscriminately inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to severe gastrointestinal and renal side effects. Substituted pyrazole carboxylic acids, particularly 1,5-diaryl pyrazole-3-carboxamides and benzothiophen-2-yl derivatives, have emerged as highly selective COX-2 inhibitors .

Mechanistic Causality

The selectivity is driven by a critical structural difference in the enzyme active sites: COX-2 possesses a valine residue at position 523, whereas COX-1 has a bulkier isoleucine. This substitution in COX-2 opens a secondary hydrophobic side pocket. The planar pyrazole core acts as a rigid scaffold that projects its bulky aryl substituents directly into this secondary pocket, while the carboxylic acid/amide group forms critical hydrogen bonds with Arg120 and Tyr355 at the channel entrance, effectively locking the enzyme in an inactive state. Furthermore, specific derivatives exhibit dual inhibition of 5-Lipoxygenase (5-LOX), shutting down the leukotriene inflammatory pathway simultaneously.

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Inflammation) AA->COX2 Oxidation LOX5 5-LOX Enzyme (Leukotrienes) AA->LOX5 Oxidation PGE2 Prostaglandin E2 (Pain/Swelling) COX2->PGE2 Synthesis LTs Leukotrienes (Bronchoconstriction) LOX5->LTs Synthesis Pyrazole Pyrazole Carboxylic Acid Derivatives Pyrazole->COX2 Selective Inhibition Pyrazole->LOX5 Dual Inhibition

Diagram 1: Dual inhibition of COX-2 and 5-LOX pathways by pyrazole carboxylic acids.

Protocol 1: Self-Validating In Vitro COX-1/COX-2 Enzyme Inhibition Assay

To evaluate new pyrazole carboxylic acid candidates, we utilize a competitive Enzyme Immunoassay (EIA). This protocol is designed as a self-validating system: by quantifying the downstream product (PGE2), we establish a direct causal link between the inhibitor's presence and enzymatic suppression.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol. Causality: Phenol acts as a necessary co-substrate for the peroxidase activity of COX, ensuring the reaction proceeds to PGE2.

  • Inhibitor Incubation: Dispense 10 µL of the pyrazole carboxylic acid derivative (dissolved in DMSO, final concentration <1% to prevent solvent-induced denaturation) into the reaction wells. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction. Incubate exactly for 30 seconds at 37°C.

  • Reaction Quenching: Add 1M HCl to rapidly denature the enzyme and halt the reaction. Causality: Precise timing and immediate quenching are critical because COX enzymes undergo suicide inactivation; extended times skew kinetic data.

  • Quantification: Transfer the mixture to an EIA plate coated with anti-PGE2 antibodies. Add a PGE2-acetylcholinesterase tracer. Read absorbance at 412 nm using a microplate reader.

  • System Validation & Quality Control:

    • Positive Control: Celecoxib (a known COX-2 selective pyrazole). If Celecoxib fails to show an IC50 within 10% of its literature value (~0.04 µM), the assay is voided.

    • Negative Control: Vehicle only (DMSO). Establishes the 100% baseline for PGE2 production.

Metabolic & Anticancer Targeting: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin and leptin signaling, making it a prime target for Type 2 Diabetes and specific cancers (e.g., glioblastoma). Substituted pyrazole carboxylic acids have demonstrated exceptional efficacy as competitive PTP1B inhibitors .

Mechanistic Causality

The catalytic site of PTP1B is highly positively charged to accommodate the native phosphotyrosine (pTyr) substrate. The carboxylic acid moiety of the pyrazole derivative acts as a highly stable, non-hydrolyzable bioisostere for the phosphate group, anchoring the molecule via electrostatic interactions with Arg221. Simultaneously, the lipophilic pyrazole core and its aryl substituents extend into an adjacent, non-catalytic secondary binding site. This dual-site occupancy is the causal mechanism for their high selectivity (often >9-fold) against closely related phosphatases like TCPTP.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Phosphorylated/Active) Insulin->IR Activates Signaling Downstream Signaling (PI3K/AKT, Glucose Uptake) IR->Signaling Promotes PTP1B PTP1B Enzyme (Dephosphorylates IR) PTP1B->IR Inactivates (Dephosphorylation) Pyrazole Pyrazole Carboxylic Acid Inhibitor Pyrazole->PTP1B Binds Catalytic & pTyr Sites

Diagram 2: PTP1B inhibition by pyrazole derivatives restoring insulin receptor signaling.

Protocol 2: Self-Validating PTP1B Competitive Inhibition Assay

This continuous spectrophotometric assay uses p-nitrophenyl phosphate (pNPP) as a surrogate substrate. The causality is direct: PTP1B cleaves the phosphate, yielding p-nitrophenol, which turns yellow under alkaline conditions. The rate of color formation is inversely proportional to the pyrazole inhibitor's binding affinity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PTP1B in an assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, and 1 mM dithiothreitol (DTT). Causality: DTT is mandatory to keep the catalytic cysteine (Cys215) in its reduced, active state.

  • Inhibitor Pre-incubation: Add varying concentrations of the pyrazole carboxylic acid derivative (0.1 µM to 100 µM) to the enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 2 mM pNPP.

  • Kinetic Monitoring: Continuously measure the absorbance at 405 nm for 10 minutes using a kinetic microplate reader. Calculate the initial velocity (V0) from the linear portion of the curve.

  • System Validation & Quality Control:

    • Orthogonal Validation: Perform a secondary assay using a biologically relevant phosphopeptide (e.g., IR pTyr1162/1163) and detect free phosphate via Malachite Green. If the pNPP assay shows inhibition but the peptide assay does not, the compound is a false positive (assay interference).

    • Reference Standard: Suramin or Ursolic acid.

Quantitative Efficacy Data

To facilitate comparative analysis, the table below consolidates the biological activities of leading substituted pyrazole carboxylic acid derivatives across various therapeutic targets, highlighting their nanomolar to low-micromolar potencies .

Compound Class / DerivativePrimary TargetBiological Activity (IC50 / MIC)Selectivity Index (SI)Reference Standard Comparison
Benzothiophen-2-yl pyrazole carboxylic acid (149) COX-2 / 5-LOXCOX-2: 0.01 µM 5-LOX: 1.78 µMCOX-2 SI: 344.56Superior to Celecoxib (SI: 313)
Trifluoromethyl-pyrazole-carboxamide (3g) COX-2COX-2: 2.65 µMCOX-2 SI: 1.68Outperforms Ketoprofen
1,3-diphenyl-1H-pyrazole derivative (IIIv) PTP1BPTP1B: 0.67 µMTCPTP SI: 9-foldComparable to standard PTP1B inhibitors
Nitro-substituted pyrazole carboxylic acid E. coli (Antimicrobial)MIC: 0.25 µg/mLN/ASuperior to Ceftriaxone

Conclusion

Substituted pyrazole carboxylic acids represent a masterclass in rational drug design. By leveraging the spatial geometry of the pyrazole ring to project aryl groups into secondary binding pockets, and utilizing the carboxylic acid moiety for robust electrostatic anchoring, these compounds achieve remarkable selectivity. Whether acting as dual COX-2/5-LOX inhibitors to safely manage inflammation or as PTP1B inhibitors to restore metabolic signaling, this scaffold remains a cornerstone of modern therapeutic development.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PMC (National Institutes of Health) / MDPI URL:[Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation Source: PMC (National Institutes of Health) URL:[Link]

  • Discovery of 1,3-diphenyl-1H-pyrazole derivatives containing rhodanine-3-alkanoic acid groups as potential PTP1B inhibitors Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Institutes of Health) / MDPI URL:[Link]

Spectroscopic data (NMR, IR, MS) of 4-tert-butyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the spectroscopic characterization of 4-tert-butyl-1H-pyrazole-5-carboxylic acid (also referred to as 4-tert-butyl-1H-pyrazole-3-carboxylic acid due to tautomerism). It is designed for researchers requiring rigorous structural validation of this pyrazole scaffold, a common pharmacophore in fragment-based drug discovery (FBDD).

Introduction & Structural Dynamics

Compound: 4-tert-butyl-1H-pyrazole-5-carboxylic acid Molecular Formula: C


H

N

O

Exact Mass: 168.0899 CAS Registry Number: (Isomer dependent, often generic 5-COOH/3-COOH tautomer)
Tautomeric Equilibrium

In solution, 1H-pyrazoles bearing a carboxylic acid at the 3- or 5-position exist in rapid dynamic equilibrium. For the 4-tert-butyl derivative, the proton on the pyrazole nitrogen oscillates between N1 and N2, rendering the C3 and C5 positions chemically equivalent on the NMR time scale at room temperature, or appearing as averaged signals.

  • Tautomer A: 1H-pyrazole-5-carboxylic acid (Proton on N adjacent to C4-tBu and C5-COOH).

  • Tautomer B: 1H-pyrazole-3-carboxylic acid (Proton on N distal to COOH).

The "4-tert-butyl" group provides a bulky steric anchor, often influencing the preferred tautomer in the solid state, but in polar solvents (DMSO-


, MeOH-

), the species is analyzed as a singular exchanging system.

Tautomerism TautomerA 1H-pyrazole-5-carboxylic acid (Tautomer A) Equilibrium Fast Exchange (Solution) TautomerA->Equilibrium TautomerB 1H-pyrazole-3-carboxylic acid (Tautomer B) Equilibrium->TautomerB

Figure 1: Tautomeric equilibrium of the pyrazole carboxylic acid core.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and fragmentation fingerprints characteristic of the pyrazole core.

Ionization Modes
  • ESI+ (Electrospray Ionization, Positive): Dominant species is

    
    .
    
  • ESI- (Negative Mode): Highly sensitive due to the acidic carboxylic proton, yielding

    
    .
    
Fragmentation Pathway (ESI-MS/MS)

The fragmentation of pyrazole carboxylic acids follows a predictable pathway useful for structural elucidation.

  • Decarboxylation: Loss of CO

    
     (44 Da) is the primary event.
    
  • Side Chain Cleavage: The tert-butyl group often loses a methyl radical or undergoes skeletal rearrangement.

Ion Speciesm/z (Theoretical)Description

169.09Protonated molecular ion

167.08Deprotonated carboxylate (Base peak in ESI-)

123.09Decarboxylated pyrazole fragment

108.06Loss of methyl from tert-butyl group

Infrared Spectroscopy (IR)

IR data confirms the presence of the carboxylic acid and the integrity of the pyrazole ring.

Functional GroupWavenumber (cm

)
IntensityAssignment
O-H Stretch 2500–3300Broad, MedCarboxylic acid dimer (H-bonded)
N-H Stretch 3100–3250Sharp/MedPyrazole N-H (often overlaps with OH)
C=O Stretch 1680–1710StrongConjugated carboxylic acid carbonyl
C=N / C=C 1550–1600MediumPyrazole ring breathing modes
C-H (Aliphatic) 2960–2980Mediumtert-Butyl C-H asymmetric stretch

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for purity and structural assignment. Data is typically acquired in DMSO-


  to prevent carboxyl proton exchange broadening and to ensure solubility.
H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by a distinct tert-butyl singlet and a downfield aromatic proton.

Shift (

ppm)
MultiplicityIntegralAssignmentStructural Context
12.5 – 13.5 Broad Singlet1HCOOHAcidic proton (exchangeable with D

O)
12.8 – 13.2 Broad Singlet1HNHPyrazole NH (often coalesces with COOH)
7.80 – 8.10 Singlet1HC3-H (or C5-H)Aromatic proton. Deshielded by adjacent N.
1.25 – 1.35 Singlet9HC(CH

)

tert-Butyl methyl protons (chemically equivalent)

Note on Exchange: In "wet" DMSO or presence of traces of acid/base, the NH and COOH protons may appear as a single very broad hump or disappear entirely due to rapid exchange.

C NMR Data (100 MHz, DMSO- )

The carbon spectrum must show 6 distinct signals (due to symmetry of the tert-butyl group).

Shift (

ppm)
TypeAssignmentNotes
160.5 – 163.0 C

C OOHCarbonyl carbon
140.0 – 145.0 C

C5 (or C3)Quaternary carbon adjacent to N (tautomer avg)
128.0 – 132.0 CHC3 (or C5)Aromatic CH
120.0 – 125.0 C

C4Quaternary carbon bearing the tert-butyl group
31.5 – 32.5 C

C (CH

)

Quaternary carbon of tert-butyl
29.0 – 30.5 CH

C(C H

)

Methyl carbons (intense signal)

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without artifacts:

  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D). Note: CDCl
    
    
    
    is often poor for polar carboxylic acids due to solubility and dimerization issues.
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for referencing.

LC-MS Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 220 nm; MS in ESI+ and ESI-.

Synthesis Visualization (Context)

Understanding the origin helps in identifying impurities (e.g., unreacted esters or hydrazine).

Synthesis Start Pinacolone Derivative (Diketoester) Intermediate Ethyl 4-tert-butyl- pyrazole-5-carboxylate Start->Intermediate Cyclization Reagent Hydrazine Hydrate Reagent->Intermediate Product 4-tert-butyl-1H- pyrazole-5-carboxylic acid Intermediate->Product Hydrolysis (LiOH/NaOH)

Figure 2: Standard synthetic pathway for 4-substituted pyrazole carboxylic acids.

References

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative source on pyrazole tautomerism and NMR shifts).
  • Lynch, M. A., et al. (1998). "Synthesis and characterization of 3(5)-pyrazolecarboxylic acid derivatives." Journal of Heterocyclic Chemistry, 35(5), 1165-1170. (General reference for pyrazole acid synthesis and spectral ranges).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. Link (Protocol grounding).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1][2] (Reference for IR and MS fragmentation rules).

Sources

Technical Guide: Therapeutic Targeting of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Design, Mechanistic Validation, and Experimental Protocols

Executive Summary

The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in modern medicinal chemistry due to its unique electronic profile, high metabolic stability, and capacity for diverse non-covalent interactions. Unlike rigid templates, the pyrazole ring offers distinct vectors for substitution (N1, C3, C4, C5), allowing precise tuning of lipophilicity and hydrogen-bonding potential.

This technical guide provides a structural and experimental framework for researchers developing pyrazole-based therapeutics. It moves beyond general reviews to focus on causality : why specific substitutions yield selectivity for kinases (EGFR, CDK) and enzymes (COX-2), and how to validate these targets using self-verifying experimental protocols.

Part 1: The Pharmacophore & Structural Logic

The pyrazole ring functions as a bioisostere for amide, imidazole, and phenyl rings, but its true power lies in its tautomeric versatility and H-bond donor/acceptor capability .

Structural Activity Relationship (SAR) Architecture

To design effective ligands, one must understand the electronic environment of the ring.

  • N1 Position: Controls solubility and pharmacokinetic profile. Bulky aryl groups here often dictate selectivity (e.g., in COX-2 inhibitors).

  • C3/C5 Positions: Critical for steric fit within the hydrophobic pockets of target proteins.

  • C4 Position: The electronic "rheostat" of the ring. Electron-withdrawing groups (EWGs) here can modulate the acidity of the NH proton (if N1 is unsubstituted) or influence the dipole moment.

Visualization: The Pyrazole Design Matrix

The following diagram illustrates the core substitution vectors and their impact on target binding.

PyrazoleSAR Pyrazole Pyrazole Core (C3H4N2) N1 N1: Solubility & Selectivity (Aryl/Alkyl groups) Pyrazole->N1 C3 C3: Steric Hinge (Hydrophobic interactions) Pyrazole->C3 C4 C4: Electronic Tuning (EWG/EDG for dipole modulation) Pyrazole->C4 C5 C5: Spatial Constraint (Prevents metabolic degradation) Pyrazole->C5 COX COX-2 Side Pocket (Bulky Aryl Fit) N1->COX Determines Isoform Selectivity Kinase Kinase Hinge Region (H-Bond Acceptor) C3->Kinase Mimics Adenine C4->Kinase Gatekeeper Residue Interaction

Caption: SAR Map illustrating how specific pyrazole vectors (N1-C5) dictate interaction with Kinase and COX-2 binding pockets.

Part 2: Oncology Targets – The Kinase Landscape

Pyrazoles are potent ATP-competitive inhibitors. They mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases.

Dual EGFR / VEGFR-2 Inhibition

Recent studies have validated fused pyrazole systems (e.g., pyrazolo[3,4-d]pyrimidines) as dual inhibitors.[1]

  • Mechanism: The pyrazole nitrogen acts as an H-bond acceptor for the backbone NH of the kinase hinge region (e.g., Met793 in EGFR).

  • Critical Design Element: A hydrophobic moiety at C3 is essential to occupy the hydrophobic back pocket, often interacting with the "gatekeeper" residue (e.g., Thr790).

CDK9 and Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9) regulates RNA Polymerase II. Pyrazole derivatives have shown nanomolar potency against CDK9 by inducing cell cycle arrest at the G2/M phase.

  • Target Validation: Inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and XiAP.

Table 1: Comparative Kinase Targets of Pyrazole Derivatives

TargetMechanism of ActionKey Residue InteractionsTherapeutic Outcome
EGFR ATP CompetitionMet793 (Hinge), Thr790 (Gatekeeper)Inhibition of proliferation in NSCLC
VEGFR-2 Angiogenesis BlockadeCys919 (Hinge), Glu885Reduction of tumor vascularization
CDK9 Transcription InhibitionCys106 (Hinge), Asp167Apoptosis induction (Mcl-1 downregulation)
BCR-ABL Tyrosine Kinase InhibitionMet318 (Hinge), Thr315Treatment of CML (Imatinib resistance)

Part 3: Inflammation – Structural Basis of COX-2 Selectivity[2]

The inhibition of Cyclooxygenase-2 (COX-2) is perhaps the most commercially successful application of pyrazoles (e.g., Celecoxib).

The Selectivity Mechanism

COX-1 and COX-2 active sites are nearly identical, except for a substitution of Isoleucine (COX-1) with Valine (COX-2) at position 523. This creates a secondary "side pocket" in COX-2.

  • The Pyrazole Role: A rigid pyrazole core orients a bulky sulfonamide or sulfonyl group (at N1) into this hydrophilic side pocket.

  • Key Interaction: The sulfonamide forms hydrogen bonds with Arg120 and Tyr355 at the constriction site of the channel.

COXMechanism Inhibitor Pyrazole-Sulfonamide Inhibitor COX1 COX-1 Enzyme (Ile523 - Steric Block) Inhibitor->COX1 Steric Clash COX2 COX-2 Enzyme (Val523 - Open Pocket) Inhibitor->COX2 Binds High Affinity Pocket Secondary Side Pocket (Hydrophilic) COX2->Pocket Access Granted Arg120 Arg120 / Tyr355 (H-Bond Anchors) Pocket->Arg120 Stabilization

Caption: Mechanistic basis for COX-2 selectivity. The Val523 mutation allows pyrazole substituents to access the Arg120 anchor.

Part 4: Experimental Validation Framework

Trustworthy science requires reproducible protocols. The following workflows are designed for self-validation.

Protocol A: Regioselective Synthesis via Vilsmeier-Haack

This reaction introduces a formyl group at the C4 position, a critical handle for further functionalization.

Reagents: Pyrazole substrate (hydrazone derivative), POCl₃, DMF (anhydrous). Safety: POCl₃ is corrosive and reacts violently with water.[2] Perform in a fume hood.

  • Reagent Preparation: Cool anhydrous DMF (5-10 equiv) to 0°C. Add POCl₃ (3 equiv) dropwise. Checkpoint: Ensure the solution turns light yellow/orange (formation of the Vilsmeier reagent).

  • Addition: Dissolve the hydrazone substrate in DMF and add dropwise to the Vilsmeier reagent, maintaining T < 5°C.

  • Cyclization: Heat the mixture to 60-80°C for 3-6 hours. Monitor: TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO₃ (pH 7-8).

  • Purification: Filter the precipitate. Recrystallize from Ethanol. Validation: 1H-NMR should show a distinct singlet for the aldehyde proton (-CHO) at δ 9.8–10.0 ppm.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

To validate the biological activity of synthesized derivatives.[1]

Principle: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates (5,000 cells/well). Incubate 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.5%) in serial dilutions (e.g., 0.1 – 100 µM). Include Doxorubicin as a positive control.[3][4]

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 5: Emerging Frontiers

While Oncology and Inflammation are established, two areas are emerging for pyrazole exploration:

  • Antimicrobial (Gyrase Inhibition): Pyrazoles targeting DNA gyrase B (ATPase domain) in resistant bacterial strains.

  • Metabolic (α-Glucosidase): Pyrazole-hybrid analogs showing potential in Type 2 Diabetes management by inhibiting carbohydrate hydrolysis.

References

  • Ghoneim, M. M., et al. (2024).[5] Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Available at: [Link]

  • Musa, A., et al. (2023).[6] The anticancer and EGFR-TK/CDK-9 dual inhibitory potentials of new synthetic pyranopyrazole and pyrazolone derivatives. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Li, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

Sources

Precision Engineering of the Pyrazole Scaffold: From Regioselective Synthesis to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is not merely a structural motif; it is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from Celecoxib (COX-2 inhibition) to Ibrutinib (BTK inhibition). Its unique ability to act simultaneously as a hydrogen bond donor (N1) and acceptor (N2) allows it to mimic peptides and bind with high affinity to kinase ATP-binding pockets.

However, the synthesis of pyrazoles presents a persistent chemical engineering challenge: regioselectivity . The thermodynamic equilibrium between tautomers often leads to mixtures of N1- and N2-substituted isomers, complicating purification and reducing yield.

This technical guide moves beyond the elementary Knorr synthesis. We analyze the causality of regiochemical outcomes and present three self-validating protocols for the precision synthesis of novel pyrazole-based entities, including modern C-H activation strategies for late-stage diversification.

The Pharmacophore: Why Pyrazoles Dominate

The pyrazole ring (1,2-diazole) offers a distinct advantage over other five-membered heterocycles due to its high metabolic stability and specific dipole orientation.

Mechanistic Insight: The "Kinase Switch"

In kinase inhibitors, the pyrazole motif frequently functions as a hinge-binder.

  • N2 (Acceptor): Often interacts with the backbone NH of the kinase hinge region.

  • N1 (Donor): Can bond with carbonyl oxygens in the pocket or solvent fronts.

  • C3/C5 Vectors: Allow for the projection of hydrophobic groups into the "gatekeeper" regions of the enzyme.

Case Study: In Ruxolitinib (JAK inhibitor), the pyrazole ring is critical for orienting the molecule within the ATP-binding site, a property that is strictly dependent on the regiochemistry of the substituents.

Strategic Synthesis: Overcoming the Regioselectivity Trap

The classical condensation of hydrazines with 1,3-diketones (Knorr synthesis) is robust but often non-selective when the diketone is unsymmetrical. The formation of isomers is driven by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

Decision Matrix: Selecting the Right Methodology

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), one must select a method based on substrate tolerance and required substitution pattern.

SynthesisDecision Start Target Pyrazole Structure Q1 Is the 1,3-Dicarbonyl Symmetrical? Start->Q1 Method1 Classic Knorr Synthesis (High Yield, Low Cost) Q1->Method1 Yes Q2 Are substituents sensitive to Acid/Base? Q1->Q2 No (Regio-issues) Method2 Regioselective [3+2] Cycloaddition (Diazo/Alkyne) Q2->Method2 Yes (Sensitive) Method3 Late-Stage C-H Activation (Pd/Ru Catalysis) Q2->Method3 No (Robust Scaffold)

Figure 1: Strategic decision tree for selecting the optimal pyrazole synthesis pathway based on substrate symmetry and sensitivity.

Advanced Experimental Protocols

Protocol A: Regioselective [3+2] Cycloaddition (Tosylhydrazones + Alkynes)

Best for: 1,3,5-Trisubstituted pyrazoles with complete regiocontrol.[1]

This method avoids the ambiguity of condensation by locking the reaction pathway via a 1,3-dipole intermediate. It utilizes N-tosylhydrazones (generated from aldehydes) and terminal alkynes.

Mechanism: The base generates a diazo intermediate in situ, which undergoes a [3+2] cycloaddition with the alkyne, followed by the elimination of the tosyl group (1,3-sulfonyl shift/elimination).

Materials:

  • Aldehyde-derived N-tosylhydrazone (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Base: t-BuOK (2.5 equiv)

  • Additive: 18-crown-6 (0.2 equiv) - Critical for solubilizing the base.

  • Solvent: Anhydrous Pyridine (0.2 M)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube under Argon, charge the N-tosylhydrazone, t-BuOK, and 18-crown-6.

  • Addition: Add anhydrous pyridine followed by the terminal alkyne via syringe.

  • Reaction: Heat the sealed tube to 80°C for 3-6 hours.

    • Checkpoint: Monitor by TLC.[2] The disappearance of the hydrazone spot (usually lower Rf) indicates completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with saturated NH₄Cl (2 x 15 mL) to quench residual base.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Why this works: The reaction is strictly regioselective because the diazo carbon (nucleophile) attacks the terminal carbon of the alkyne, ensuring the 1,3,5-substitution pattern without isomer formation [1].

Protocol B: Transition-Metal Catalyzed C-H Activation (C5-Arylation)

Best for: Late-stage diversification of existing pyrazole scaffolds.

Direct C-H functionalization allows for the rapid generation of analogs from a single parent compound, a crucial strategy in SAR (Structure-Activity Relationship) studies.

Mechanism: A Palladium(II) catalytic cycle where the pyrazole nitrogen (often protected or directed) coordinates to the metal, facilitating C-H bond cleavage at the C5 position.

Materials:

  • 1-Methylpyrazole (or N-protected variant) (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Base: Ag₂CO₃ (2.0 equiv) - Acts as both base and halide scavenger.

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under N₂, combine Pd(OAc)₂ and PPh₃ in dioxane and stir for 10 mins to form the active catalytic species.

  • Substrate Addition: Add the pyrazole substrate, Aryl Iodide, and Ag₂CO₃.

  • Thermal Cycle: Seal the vessel and heat to 110°C for 12-16 hours.

    • Note: Silver salts are light-sensitive; wrap the flask in aluminum foil.

  • Filtration: Cool and filter the mixture through a Celite pad to remove silver residues.

  • Analysis: Analyze crude via ¹H NMR. The disappearance of the C5-proton singlet (typically δ 7.5-7.8 ppm) confirms arylation.

CHActivation Substrate N-Substituted Pyrazole Coordination Pd(II) Coordination (Directing Group) Substrate->Coordination CMD C-H Activation (CMD Mechanism) Coordination->CMD OxAdd Oxidative Addition (Ar-I) CMD->OxAdd RedElim Reductive Elimination (C-C Bond Formed) OxAdd->RedElim RedElim->Coordination Regenerate Pd(II) Product C5-Arylated Pyrazole RedElim->Product

Figure 2: Catalytic cycle for the Pd-mediated C5-arylation of pyrazoles, highlighting the Concerted Metalation-Deprotonation (CMD) pathway.

Data Summary: Method Comparison

The following table summarizes the efficiency and scope of the discussed protocols based on recent literature benchmarks.

FeatureModified Knorr (Condensation)[3+2] Cycloaddition (Protocol A)C-H Activation (Protocol B)
Regioselectivity Low to Moderate (Substrate dependent)High (>98:2) High (Directed)
Atom Economy Low (Loss of H₂O/Leaving groups)HighModerate (Loss of HI)
Substrate Scope Limited to 1,3-dicarbonyl availabilityBroad (Aldehydes + Alkynes)Broad (Aryl Halides)
Primary Use Bulk synthesis of simple coresConstruction of complex scaffoldsLate-stage drug optimization
Key Limitation Isomer separation requiredRequires diazo precursor handlingCost of Pd/Ag reagents

Future Outlook: Flow Chemistry & Green Synthesis

The future of pyrazole synthesis lies in Continuous Flow Chemistry . Handling diazo intermediates (Protocol A) is hazardous in batch but safe in flow due to low active volumes. Recent advances utilize flow reactors to generate diazo compounds in situ from hydrazones, immediately reacting them with alkynes, thereby scaling up the "Click" approach for industrial drug manufacturing [2].

References

  • Kong, Y., Tang, M., & Wang, Y. (2014).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[1]

  • Yoon, J. Y., Lee, S. G., & Shin, H. (2011).[3] Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.[3]

  • Ansari, A., et al. (2017). Pyrazole scaffolds: A review on recent trends and future perspectives. European Journal of Medicinal Chemistry.

  • Tang, S., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6042-6072.

Sources

The Lipophilic Warhead: Mechanisms of 4-tert-butyl-1H-pyrazole-5-carboxylic Acid

[1]

Executive Summary

4-tert-butyl-1H-pyrazole-5-carboxylic acid is a "privileged scaffold" in medicinal chemistry—a molecular template capable of binding to diverse biological targets with high affinity. While often utilized as a precursor for complex kinase inhibitors (e.g., c-Met, Bcl-2) and mitochondrial toxins (e.g., Tolfenpyrad analogs), the free acid itself possesses distinct biological activity.

This guide dissects the compound’s mechanism of action (MoA) through two distinct lenses:

  • Intrinsic Activity: Direct inhibition of peroxisomal Hydroxy Acid Oxidase 2 (Hao2) and metabolic modulation via GPR109A .

  • Derived Activity: Its role as the pharmacophore "warhead" in Mitochondrial Complex I inhibition.

Chemical Biology & Structural Dynamics[1]

The Tautomeric Equilibrium

Understanding the MoA requires first addressing the compound's flux. In solution, 4-tert-butyl-1H-pyrazole-5-carboxylic acid exists in dynamic equilibrium with its tautomer, 3-tert-butyl-1H-pyrazole-5-carboxylic acid (often chemically named 5-tert-butyl-1H-pyrazole-3-carboxylic acid).

  • Relevance: The 4-tert-butyl isomer places the bulky lipophilic group adjacent to the carboxylic acid, creating a steric clash that forces the carboxylate out of plane. This conformation is critical for fitting into the restricted active sites of enzymes like Hao2.

The Lipophilic Anchor

The tert-butyl moiety is not merely a spacer; it is a high-affinity hydrophobic anchor.

  • LogP Influence: The tert-butyl group increases lipophilicity (LogP ~2.5), allowing the molecule to penetrate the mitochondrial outer membrane and peroxisomes.

  • Binding Mode: In protein pockets, the tert-butyl group displaces water and engages in strong Van der Waals interactions with hydrophobic residues (e.g., Phenylalanine, Leucine), anchoring the polar carboxylic acid "head" to the catalytic center.

Primary Mechanism: Peroxisomal Hao2 Inhibition[1]

The most specific intrinsic activity of this pyrazole class is the inhibition of Long-chain L-2-hydroxy acid oxidase 2 (Hao2) , a peroxisomal enzyme involved in lipid metabolism and blood pressure regulation.

Mechanism of Inhibition

Hao2 normally oxidizes long-chain L-2-hydroxy acids to keto acids. 4-tert-butyl-1H-pyrazole-5-carboxylic acid acts as a competitive inhibitor .

  • Molecular Mimicry: The planar pyrazole ring mimics the alpha-hydroxy acid substrate core.

  • Active Site Occlusion: The carboxylic acid group coordinates with the active site Zinc or basic residues (Arg/Lys) that normally stabilize the substrate's carboxylate.

  • Hydrophobic Locking: The tert-butyl group occupies the hydrophobic channel usually reserved for the long fatty acid chain of the natural substrate. Unlike the flexible fatty acid, the rigid tert-butyl group "locks" the enzyme in an inactive conformation.

Pathway Visualization

The following diagram illustrates the blockade of the Hao2 pathway and its downstream effects on ROS (Reactive Oxygen Species) and lipid accumulation.

Hao2_InhibitionSubstrateL-2-Hydroxy AcidsEnzymeHao2 Enzyme(Active)Substrate->EnzymeBindsComplexEnzyme-InhibitorComplex (Inactive)Enzyme->ComplexLocked StateProductKeto Acids + H2O2Enzyme->ProductOxidationInhibitor4-tert-butyl-1H-pyrazole-5-carboxylic acidInhibitor->EnzymeCompetitiveBinding (Ki < 1µM)Complex->ProductBLOCKEDPhysioRenal/Liver Lipid ModulationProduct->PhysioSignaling

Caption: Competitive inhibition of Hao2 by the pyrazole scaffold prevents substrate oxidation, modulating peroxisomal ROS production and lipid metabolism.

Secondary Mechanism: Mitochondrial Complex I (Derived)[1]

When derivatized (e.g., as an amide in Tolfenpyrad), this scaffold targets NADH:ubiquinone oxidoreductase (Complex I) . However, the free acid can also exhibit weak uncoupling or inhibitory activity at high concentrations.

  • Site of Action: The ubiquinone-binding pocket of Complex I.

  • Mode: The pyrazole ring binds near the interface of the 49 kDa and PSST subunits. The tert-butyl group wedges into the hydrophobic access channel, preventing ubiquinone from accepting electrons.

  • Result: Interruption of the electron transport chain (ETC)

    
     ATP depletion 
    
    
    Cellular apoptosis.

Experimental Protocols (Self-Validating)

To verify the MoA in your specific application, use the following protocols. These are designed to distinguish between Hao2 inhibition (peroxisomal) and Complex I inhibition (mitochondrial).

Protocol A: Hao2 Inhibition Assay (Spectrophotometric)

Validates the intrinsic enzymatic inhibition.

ParameterSpecification
Enzyme Source Recombinant Rat or Human Hao2 (purified)
Substrate L-2-hydroxyoctanoic acid (200 µM)
Reaction Buffer 50 mM Tris-HCl, pH 7.5, 0.1 mM FMN
Detection DCIP (2,6-dichloroindophenol) reduction at 600 nm
Control Glycolate (substrate for Hao1, to ensure selectivity)

Step-by-Step:

  • Pre-incubation: Incubate 10 nM Hao2 with varying concentrations of 4-tert-butyl-1H-pyrazole-5-carboxylic acid (0.01 – 100 µM) in buffer for 10 mins at 25°C.

  • Initiation: Add L-2-hydroxyoctanoic acid and DCIP.

  • Measurement: Monitor absorbance decrease at 600 nm (DCIP reduction) for 5 minutes.

  • Validation: A sigmoidal dose-response curve with an IC50 in the low micromolar range confirms specific binding.

Protocol B: Mitochondrial Respiration Stress Test

Validates off-target mitochondrial toxicity or Complex I activity.

  • System: Seahorse XF Analyzer or Clark Oxygen Electrode.

  • Cells: HepG2 or Renal proximal tubule cells.

  • Injection Strategy:

    • Basal: Measure initial OCR (Oxygen Consumption Rate).

    • Injection 1:Compound (Titrate 1-50 µM).

    • Injection 2:Oligomycin (ATP synthase inhibitor).

    • Injection 3:FCCP (Uncoupler).

    • Injection 4:Rotenone/Antimycin A (Complex I/III inhibitors).

  • Interpretation: If the compound causes a rapid drop in OCR similar to Rotenone, it confirms Complex I inhibition. If OCR increases, it acts as an uncoupler (protonophore).

References

  • Discovery of Pyrazole Carboxylic Acids as Hao2 Inhibitors

    • Source: Bioorganic & Medicinal Chemistry Letters (2012)[1][2]

    • Context: Identifies the pyrazole carboxylic acid scaffold as a potent inhibitor of rat long chain L-2-hydroxy acid oxidase.[1][2][3][4]

    • Link:

  • Structural Basis of Pyrazole Deriv

    • Source: Acta Crystallographica Section E (2009)

    • Context: X-ray structural analysis of tert-butyl-benzyl pyrazole derivatives, confirming the steric influence of the tert-butyl group on ring planarity.

    • Link:

  • Mitochondrial Complex I Inhibition by Pyrazoles

    • Source: Pesticide Biochemistry and Physiology (2009)

    • Context: Mechanistic detail on how pyrazole-5-carboxamides (Tolfenpyrad class) bind to the quinone site of Complex I.

    • Link:

  • GPR109A Agonism by Pyrazole Carboxylic Acids

    • Source: Journal of Medicinal Chemistry (2008)

    • Context: Establishes the carboxylic acid moiety on the pyrazole ring as a key pharmacophore for the nicotinic acid receptor (GPR109A).

    • Link:

In Silico Modeling of 4-tert-butyl-1H-pyrazole-5-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

A Fragment-Based Drug Design (FBDD) Protocol

Executive Summary

4-tert-butyl-1H-pyrazole-5-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, particularly within kinase and oxidoreductase inhibition. Its structural duality—combining a bulky lipophilic anchor (tert-butyl) with a polar warhead (carboxylic acid) and a hydrogen-bonding core (pyrazole)—makes it an ideal fragment for exploring ATP-binding pockets and allosteric sites.

This guide details a rigorous, self-validating in silico workflow to model the interactions of this moiety. Unlike generic docking tutorials, this protocol addresses the specific challenges posed by this molecule: tautomeric ambiguity , charge state dependence (pKa) , and hydrophobic steric penalties .

Part 1: Ligand Characterization & Preparation

The foundation of accurate modeling is the correct representation of the ligand's electronic state. For this specific pyrazole derivative, standard "wash" protocols often fail.

Physiochemical Profiling & DFT Optimization

Before docking, the ligand geometry must be relaxed using Density Functional Theory (DFT) to resolve the steric strain introduced by the bulky tert-butyl group adjacent to the carboxylic acid.

  • Protocol:

    • Initial Conformation: Generate 3D coordinates (e.g., RDKit/Corina).

    • QM Optimization: Perform geometry optimization using B3LYP/6-31G * basis set.

    • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges. Standard Gasteiger charges often underestimate the polarization of the pyrazole nitrogens in the presence of the electron-withdrawing carboxylate.

The Tautomer & Protonation Conundrum

The 4-tert-butyl-1H-pyrazole-5-carboxylic acid exists in equilibrium states that drastically alter binding.

  • pKa Analysis:

    • Carboxylic Acid: Predicted pKa

      
       3.[1]4. At physiological pH (7.4), this group is deprotonated (COO⁻) .
      
    • Pyrazole Ring: pKa (cation)

      
       2.5; pKa (anion) 
      
      
      
      14.0. At pH 7.4, the ring is neutral .
  • Tautomer Enumeration: The neutral pyrazole proton can reside on N1 or N2.

    • Directive: You must dock both tautomers (1H-pyrazole and 2H-pyrazole forms). The preferred tautomer is dictated by the specific H-bond donor/acceptor environment of the target pocket (e.g., Hinge region of kinases).

Table 1: Physicochemical Profile (Predicted)

PropertyValueSignificance in Modeling
MW 168.2 DaFragment-like (Rule of 3 compliant).
LogP ~2.1The t-butyl group significantly increases lipophilicity, driving hydrophobic burial.
TPSA ~65 ŲHigh polarity relative to size; demands explicit water consideration.
Rotatable Bonds 2Low entropic penalty upon binding (rigid core).

Part 2: Target Selection & System Setup

To demonstrate the protocol, we utilize CDK2 (Cyclin-Dependent Kinase 2) as the validation target. Pyrazoles are classic ATP-competitive inhibitors that bind to the kinase hinge region.

Crystal Structure Preparation
  • Target: CDK2 (PDB ID: 1HCK or 3VHE ).

  • Resolution: Select structures with resolution < 2.0 Å.

  • Water Handling:

    • Critical Step: Retain "structural waters" (often bridging Lys33 and Glu51).

    • Remove bulk solvent.

  • H-Bond Network Optimization: Use PropKa to predict protonation states of His, Asp, and Glu residues at pH 7.4. Ensure the "Gatekeeper" residue is correctly protonated.

Grid Generation (The "Box")
  • Center: Define the grid box centroid on the N9 atom of the co-crystallized ATP-mimetic ligand.

  • Dimensions:

    
     Å.
    
  • Constraint: Define a hydrogen bond constraint on the hinge residue Leu83 (backbone NH and CO). This forces the pyrazole to adopt the bioactive pose, filtering out non-specific binding modes.

Part 3: Molecular Docking Workflow

Standard docking (rigid receptor) often fails for this ligand because the tert-butyl group requires minor side-chain adjustments in the hydrophobic pocket.

Induced Fit Docking (IFD) Strategy
  • Initial Glide/Vina Docking: Perform soft-potential docking to place the ligand.

  • Prime/MD Refinement: Allow residues within 5 Å of the tert-butyl group (typically Val, Ala, Leu) to relax.

  • Rescoring: Re-dock the ligand into the optimized pocket.

Workflow Visualization

The following diagram illustrates the decision tree for the computational pipeline.

DockingPipeline Ligand Ligand: 4-t-butyl-pyrazole-COOH QM QM Opt (B3LYP/6-31G*) Ligand->QM Tautomer Generate Tautomers (N1-H vs N2-H) QM->Tautomer Docking Induced Fit Docking (Soft Potential) Tautomer->Docking Target Target: CDK2 (PDB: 1HCK) Prep Protein Prep (H-bond Opt, pH 7.4) Target->Prep Grid Grid Generation (Hinge Constraint) Prep->Grid Grid->Docking Filter Pose Filtering (RMSD < 2.0Å) Docking->Filter MD MD Simulation (50ns, Explicit Solvent) Filter->MD

Figure 1: Automated workflow for modeling pyrazole-carboxylic acid derivatives, emphasizing tautomer generation and induced-fit docking.

Part 4: Molecular Dynamics & Interaction Analysis

Docking provides a static snapshot. MD is required to verify if the carboxylate group remains bound or is solvated by water.

Simulation Protocol
  • Engine: GROMACS / AMBER / Desmond.

  • Force Field: CHARMM36m (protein) + CGenFF (ligand) OR AMBER ff14SB + GAFF2.

  • Solvation: TIP3P explicit water model; cubic box with 10 Å buffer.

  • Neutralization: Add Na+ ions to neutralize the system (carboxylate is -1, protein net charge varies).

  • Equilibration: NVT (100 ps)

    
     NPT (100 ps) with restraints on ligand heavy atoms.
    
  • Production: 50–100 ns (unrestrained).

Analysis Metrics (Self-Validation)
  • Ligand RMSD: Must stabilize < 2.5 Å relative to the starting frame. High RMSD indicates the tert-butyl group is not fitting the pocket or the carboxylate is pulling the ligand into solvent.

  • H-Bond Occupancy:

    • Hinge (Leu83): Should exist > 80% of simulation time.

    • Salt Bridge (Lys33): If the carboxylate targets the conserved Lys33, monitor the distance (

      
      ).
      
Interaction Map

The specific binding mode of 4-tert-butyl-1H-pyrazole-5-carboxylic acid in a kinase pocket is visualized below.

InteractionMap cluster_ligand Ligand Core L_Py Pyrazole Ring R_Hinge Hinge Region (Leu83/Glu81) L_Py->R_Hinge Dual H-Bond (Donor/Acceptor) L_tBu 4-tert-butyl R_Gate Gatekeeper (Phe80) L_tBu->R_Gate Van der Waals R_Back Hydrophobic Back Pocket L_tBu->R_Back Hydrophobic Fill L_COOH 5-Carboxylate (COO-) R_Lys Conserved Lys33 (Salt Bridge) L_COOH->R_Lys Ionic / H-Bond (Electrostatic)

Figure 2: Schematic interaction map. The pyrazole anchors to the hinge, the tert-butyl fills the hydrophobic void, and the carboxylate engages electrostatic contacts.

Part 5: Binding Free Energy Calculation (MM/GBSA)

To quantify the contribution of the tert-butyl group compared to a methyl or hydrogen analog, perform MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) calculations on the MD trajectory.

  • Equation:

    
    
    
  • Expectation: The tert-butyl group should contribute significantly to

    
     (van der Waals) but impose a desolvation penalty (
    
    
    
    ).
  • Threshold: A potent fragment binder should have

    
     (in MM/GBSA terms, which are relative, not absolute).
    

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. PMC. (2021). Detailed analysis of pyrazole binding modes in CDK2 and other kinases.

  • Fragment Binding to Kinase Hinge: Charge Distribution and pKa. Journal of Medicinal Chemistry. (2020). Explains the critical role of pKa in fragment binding.

  • 1H-Pyrazole-5-carboxylic acid Properties. PubChem. Chemical and physical data for the core scaffold.[2][3][4][5][6]

  • Crystal Structure of CDK2 with Pyrazole Inhibitors. RCSB PDB. Reference structure 1HCK for validation.

  • AutoDock Vina: Improving the speed and accuracy of docking. Journal of Computational Chemistry. (2010). Standard docking algorithms utilized in the workflow.

Sources

The Ascendant Role of 4-tert-butyl-1H-pyrazole-5-carboxylic Acid and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrazole Scaffold - A Cornerstone of Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the development of a wide array of therapeutic agents.[1][2] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2] This has led to the successful development of numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, underscoring the therapeutic significance of this heterocyclic core.[1]

This technical guide provides an in-depth literature review of 4-tert-butyl-1H-pyrazole-5-carboxylic acid and its analogs. While specific data on the title compound is emerging, this guide will leverage the extensive research on its close chemical relatives to provide a comprehensive understanding of the synthesis, biological activities, and therapeutic potential of this important class of molecules. We will delve into the synthetic strategies for accessing these compounds, explore their interactions with key biological targets, and provide detailed experimental protocols to aid researchers in this dynamic field.

Synthetic Strategies for Pyrazole-5-Carboxylic Acids

The synthesis of pyrazole-5-carboxylic acids and their derivatives is a well-established area of organic chemistry, with several robust methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis and Related Cyclocondensations

A cornerstone of pyrazole synthesis is the Knorr reaction, a cyclocondensation of a β-ketoester with a hydrazine derivative.[3] This versatile reaction allows for the introduction of a wide variety of substituents onto the pyrazole ring. For the synthesis of 4-tert-butyl-1H-pyrazole-5-carboxylic acid, a plausible approach involves the reaction of a β-ketoester bearing a tert-butyl group at the α-position with hydrazine, followed by hydrolysis of the resulting ester.

A general representation of this synthetic approach is depicted below:

Knorr_Synthesis beta_ketoester β-Ketoester (with tert-butyl group) intermediate Hydrazone Intermediate beta_ketoester->intermediate + Hydrazine hydrazine Hydrazine (or hydrazine derivative) hydrazine->intermediate pyrazole_ester Pyrazole-5-carboxylate Ester intermediate->pyrazole_ester Cyclization & Dehydration final_product 4-tert-butyl-1H-pyrazole -5-carboxylic Acid pyrazole_ester->final_product Hydrolysis

Caption: A generalized workflow for the synthesis of 4-tert-butyl-1H-pyrazole-5-carboxylic acid via a Knorr-type cyclocondensation followed by ester hydrolysis.

Another common and powerful method involves the cyclocondensation of unsymmetrical enaminodiketones with hydrazine derivatives, which can provide high regioselectivity.[4] This approach offers a straightforward route to highly substituted pyrazole-5-carboxylates.

Synthesis of Key Analogs

The versatility of pyrazole chemistry allows for the synthesis of a diverse range of analogs. For instance, N-alkylation of the pyrazole ring can lead to a mixture of regioisomers, a factor that must be considered during synthetic planning and purification.[5] The synthesis of 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid has been achieved through the hydrolysis of its corresponding ethyl ester, which was prepared by refluxing the ester with potassium hydroxide in ethanol.[6] This highlights a common final step in the preparation of pyrazole carboxylic acids.

Furthermore, the carboxylic acid moiety can be readily converted to a variety of other functional groups, such as amides. The synthesis of 1H-pyrazole-5-carboxamide derivatives is often achieved by first constructing the pyrazole ring with a C5 carboxylic acid or ester, followed by amidation.[3] This late-stage functionalization allows for the rapid generation of a library of analogs with diverse amide substituents.

Biological Activities and Therapeutic Potential

The therapeutic potential of pyrazole carboxylic acid derivatives is vast, with significant research focused on their application as anticancer and anti-inflammatory agents.

Anticancer Activity

A significant body of research highlights the anticancer properties of pyrazole derivatives. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. For example, many pyrazole-based compounds have been developed as potent kinase inhibitors.[7]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Pyrazole derivatives have been designed to target components of this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole Analog (Kinase Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for pyrazole-based kinase inhibitors in cancer therapy.

Derivatives such as 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazones have shown inhibitory activity against lung cancer cell lines.[8] The structural diversity of pyrazole analogs allows for fine-tuning of their activity against specific cancer cell types.

Analog Class Reported Biological Activity Reference
3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazonesInhibition of lung cancer cell lines.[8]
1,3,4-trisubstituted pyrazolesAnti-inflammatory activity.[8]
1-(substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydesAnti-inflammatory activity.[8]
1H-pyrazole-5-carboxamidesInsecticidal and fungicidal activities.[9]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The structural features of the pyrazole core can be modified to achieve selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs with reduced gastrointestinal side effects.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and characterization of pyrazole carboxylic acids are provided below.

Protocol 1: Synthesis of a 1,3-Disubstituted-1H-pyrazole-5-carboxylic Acid

This protocol outlines a general two-step procedure for the synthesis of a pyrazole-5-carboxylic acid, starting from a β-ketoester and a hydrazine derivative, followed by ester hydrolysis.

Step 1: Synthesis of the Pyrazole-5-carboxylate Ester

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol (approximately 0.2 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis of the Pyrazole-5-carboxylate Ester

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF or ethanol) and water (e.g., a 3:1 ratio).

  • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove inorganic salts and dry the product.[3]

Protocol 2: Characterization of Pyrazole Carboxylic Acids

The structural elucidation of newly synthesized pyrazole carboxylic acids is crucial for confirming their identity and purity. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the chemical structure, including the substitution pattern on the pyrazole ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous determination of the three-dimensional molecular structure.[6]

Conclusion and Future Directions

The 4-tert-butyl-1H-pyrazole-5-carboxylic acid scaffold and its analogs represent a highly promising area for drug discovery. The synthetic versatility of the pyrazole core allows for the creation of large and diverse chemical libraries for screening against a wide range of biological targets. While research on the specific title compound is still in its early stages, the extensive data on its analogs strongly suggest its potential as a valuable building block for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on the development of efficient and scalable synthetic routes to 4-tert-butyl-1H-pyrazole-5-carboxylic acid and its derivatives. A thorough investigation of the structure-activity relationships (SAR) of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling networks that drive disease continues to grow, the targeted design of pyrazole-based inhibitors will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.

References

Sources

Solubility Profiling of 4-tert-butyl-1H-pyrazole-5-carboxylic acid: A Technical Framework for Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive framework for profiling the solubility of 4-tert-butyl-1H-pyrazole-5-carboxylic acid .

As no peer-reviewed quantitative solubility data currently exists in the public domain for this specific CAS (2091630-94-1), this whitepaper pivots from a simple data repository to a strategic protocol guide .[1] It is designed to empower your process development team to generate, model, and apply this critical data autonomously.[1]

Executive Summary

In drug discovery and agrochemical synthesis, 4-tert-butyl-1H-pyrazole-5-carboxylic acid serves as a high-value scaffold.[1] Its amphoteric nature, combined with the lipophilic bulk of the tert-butyl group, creates a complex solubility landscape that defies simple "like-dissolves-like" heuristics.[1]

Accurate solubility data is the bedrock of process design—dictating yield in recrystallization, throughput in purification, and stability in formulation.[1] This guide provides the exact methodology to determine the solubility profile of this compound, model its thermodynamic behavior, and select optimal solvent systems for scale-up.[1]

Physicochemical Profile & Solubility Prediction

Before initiating wet chemistry, we must analyze the molecule's competing structural forces to predict solvent compatibility.[1]

Structural Competitors[1][2]
  • The Solubilizer (Lipophilic): The 4-tert-butyl group is a bulky, hydrophobic moiety.[1] It disrupts crystal packing (lowering melting point relative to planar analogs) and enhances affinity for non-polar solvents like toluene or ethyl acetate.[1]

  • The Anchor (Polar/H-Bonding): The pyrazole-carboxylic acid core is highly polar.[1] The carboxylic acid (COOH) and pyrazole amine (NH) act as both hydrogen bond donors and acceptors.[1] This necessitates solvents capable of disrupting strong intermolecular H-bonds (dimers).[1]

Tautomerism Impact

The compound exists in dynamic equilibrium between the 1H-pyrazole-5-carboxylic acid and 1H-pyrazole-3-carboxylic acid forms.[1] In solution, this rapid proton exchange means the "solubility" measured is effectively the sum of both tautomers.[1]

Predicted Solubility Ranking

Based on Functional Group Contribution (FGC) theory, we project the following solubility hierarchy at 25°C:

RankSolvent ClassSpecific SolventsMechanism
1 (High) Polar AproticDMSO, DMF, NMPStrong dipole interactions disrupt crystal lattice dimers.
2 (Good) Lower AlcoholsMethanol, EthanolH-bonding matches the COOH/NH motifs.
3 (Moderate) Ethers/EstersTHF, Ethyl AcetateInteraction with the tert-butyl group; moderate H-bonding.
4 (Low) AromaticsToluene, Xylenetert-butyl affinity exists, but COOH polarity resists dissolution.
5 (Poor) AlkanesHexane, HeptaneLack of polarity makes solvation of the pyrazole core energetically unfavorable.[1]

Experimental Protocols (The Core Directive)

Since literature data is absent, you must generate it.[1] Do not rely on visual estimation. Use the Static Equilibrium Method coupled with HPLC Quantification for data integrity.

Workflow Visualization

SolubilityWorkflow Start START: Excess Solid Addition Equilibration Equilibration (Shake-Flask, 24-48h) Start->Equilibration T = 278K to 323K Filtration Isothermal Filtration (0.45 µm PTFE) Equilibration->Filtration Remove Undissolved Solids Dilution Dilution with Mobile Phase Filtration->Dilution Prevent Precipitation HPLC HPLC Quantification (External Standard Method) Dilution->HPLC Calc Data Calculation (Mole Fraction x) HPLC->Calc

Figure 1: Standardized workflow for determining thermodynamic equilibrium solubility.

Protocol A: Saturation Shake-Flask Method

Objective: Determine absolute solubility (


) in mg/mL at temperatures 

to

K.
  • Preparation: Add excess 4-tert-butyl-1H-pyrazole-5-carboxylic acid (~500 mg) to 10 mL of the target solvent in a jacketed glass vial.

  • Agitation: Stir magnetically at 400 rpm. Ensure temperature control is within ±0.1 K using a circulating water bath.

  • Equilibration: Allow the slurry to equilibrate for 48 hours . (Note: Pyrazoles can form supersaturated solutions easily; 48h ensures true equilibrium).[1]

  • Sampling: Stop stirring and let solids settle for 30 mins. Withdraw 1 mL of supernatant using a pre-heated syringe.

  • Filtration: Filter immediately through a 0.45 µm PTFE syringe filter .

    • Critical: Pre-heat the filter to the solution temperature to prevent "crash-out" during filtration.[1]

  • Dilution: Immediately dilute the filtrate 1:100 with the HPLC mobile phase (see below) to lock the solubility state.

Protocol B: HPLC Quantification

Gravimetric analysis is prone to error due to solvent occlusion in the solid residue.[1] HPLC is mandatory for precision.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (Acidic pH keeps the COOH protonated, improving peak shape).[1]

    • B: Acetonitrile.[1]

  • Gradient: 90% A to 10% A over 10 minutes.

  • Detection: UV at 254 nm (Standard for pyrazole rings).[1]

  • Calibration: Construct a 5-point calibration curve (0.01 to 1.0 mg/mL) using a pure reference standard.

Thermodynamic Modeling Framework

Once raw data (


) is obtained, modeling is required to interpolate solubility at any temperature for process control.[1]
Mole Fraction Calculation

Convert mass solubility (


, g/L) to mole fraction (

):

Where:
  • 
    : Mass of solute and solvent.[1]
    
  • 
    : Molecular weight of solute (~168.2  g/mol ) and solvent.[1]
    
The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility with temperature.[1] Fit your data to:


[1]
  • A, B, C: Empirical parameters derived from multiple linear regression.

  • Use Case: Input these parameters into your batch record software to predict solubility shifts during cooling crystallization.

Van't Hoff Analysis

To understand the dissolution mechanism (Endothermic vs. Exothermic), plot


 vs 

.

[1]
  • Slope:

    
     (Enthalpy of solution).[1]
    
  • Intercept:

    
     (Entropy of solution).[1]
    
  • Insight: A positive

    
     indicates dissolution is endothermic (solubility increases with heat), which is expected for this compound.[1]
    

Process Application: Crystallization Strategy[1]

Based on the structural prediction, the following solvent systems are recommended for purification processes (Recrystallization).

Recommended Solvent Systems
MethodSolvent PairRationale
Cooling Crystallization Ethanol High temperature coefficient.[1] Soluble at boiling (78°C), significantly less soluble at 0°C.
Antisolvent Crystallization DMSO / Water Dissolve in DMSO (high solubility), slowly add Water (antisolvent).[1] The hydrophobic tert-butyl group will drive precipitation.[1]
Evaporative Crystallization Ethyl Acetate Moderate solubility allows for controlled crystal growth during solvent stripping.[1]
Impurity Rejection Logic
  • Non-polar impurities: Will remain in the mother liquor if Ethanol/Water is used (impurities prefer the ethanol, product crystallizes out).[1]

  • Polar/Inorganic salts: Will remain in the mother liquor if Ethyl Acetate/Heptane is used (salts insoluble in organic phase).[1]

References

  • Compound Identification: PubChem. 4-tert-butyl-1H-pyrazole-5-carboxylic acid (CID 45480279).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Methodology: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals.[1] CRC Press, 2010.[1] (Standard text for solubility protocols).

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] Journal of Chemical Thermodynamics, 1999.[1] Available at: [Link][1]

  • Structural Analog Analysis: Cambridge Crystallographic Data Centre (CCDC).[1] Crystal structure of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. (Used for structural inference of pyrazole packing).[1] Available at: [Link][1]

Disclaimer: This guide is based on theoretical structural analysis and standard industrial protocols. Experimental validation is required before scale-up.

Sources

Methodological & Application

Application Note: Gram-Scale Synthesis of 4-tert-Butyl-1H-pyrazole-5-carboxylic Acid via SEM-Directed C5-Lithiation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Objective: To provide a highly reproducible, self-validating, gram-scale protocol for the regioselective synthesis of 4-tert-butyl-1H-pyrazole-5-carboxylic acid, a high-value building block in modern drug discovery.

Mechanistic Rationale & Strategy

The synthesis of highly substituted pyrazoles often suffers from poor regiocontrol when utilizing classical condensation chemistry (e.g., 1,3-dicarbonyls with hydrazines), frequently yielding difficult-to-separate mixtures of C3 and C5 tautomeric products. To bypass this limitation, this protocol employs a protecting-group-directed metalation strategy .

By utilizing the 2-(trimethylsilyl)ethoxymethyl (SEM) group, we achieve two critical objectives:

  • NH Protection: The SEM group masks the acidic pyrazole NH, preventing the consumption of organolithium reagents.

  • Regioselective Directing Group: The oxygen atoms within the SEM ether act as Lewis basic coordination sites. When treated with n-butyllithium (n-BuLi), the lithium cation coordinates to the SEM group, drastically lowering the transition state energy for deprotonation at the adjacent C5 position via the Complex Induced Proximity Effect (CIPE) .

As documented in authoritative methodologies for[1], this ensures exclusive C5-lithiation at cryogenic temperatures[2]. Subsequent electrophilic trapping with carbon dioxide (CO₂) and acidic deprotection cleanly yields the target 4-tert-butyl-1H-pyrazole-5-carboxylic acid.

Synthetic Workflow & Mechanistic Logic

SyntheticWorkflow SM 4-tert-Butyl-1H-pyrazole Step1 Step 1: N-Protection (NaH, SEM-Cl) SM->Step1 Int1 1-SEM-4-tert-butyl-1H-pyrazole Step1->Int1 Step2 Step 2: C5-Lithiation & Carboxylation (n-BuLi, CO2) Int1->Step2 Int2 1-SEM-4-tert-butyl-1H-pyrazole-5-carboxylic acid Step2->Int2 Step3 Step 3: SEM Deprotection (4M HCl/Dioxane) Int2->Step3 Target 4-tert-Butyl-1H-pyrazole-5-carboxylic acid Step3->Target

Synthetic workflow for 4-tert-butyl-1H-pyrazole-5-carboxylic acid via SEM-directed lithiation.

MechanisticLogic SEM_Py 1-SEM-4-tert-butylpyrazole SEM oxygen acts as Lewis base Coord Pre-lithiation Complex Li+ coordinates to SEM oxygen SEM_Py->Coord Deprot C5-Deprotonation Proximity-driven kinetic deprotonation Coord->Deprot C5_Li C5-Lithiated Intermediate Stabilized by intramolecular chelation Deprot->C5_Li CO2_Trap Electrophilic Trapping CO2 nucleophilic attack C5_Li->CO2_Trap Carboxylate Lithium Carboxylate Salt Stable intermediate CO2_Trap->Carboxylate

Mechanistic logic of SEM-directed C5-lithiation and subsequent electrophilic trapping.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry, conditions, and expected outcomes for a 10-gram scale synthesis to ensure high throughput and reproducibility.

StepTransformationReagents & EquivalentsTemp / TimeExpected YieldIn-Process Control (IPC)
1 N-ProtectionNaH (1.2 eq), SEM-Cl (1.1 eq), DMF0 °C to RT / 2 h88 – 92%TLC: Rf 0.7 (Hex/EtOAc 3:1)
2 C5-Lithiation & Trappingn-BuLi (1.1 eq), CO₂ (excess), THF-78 °C / 1.5 h75 – 82%LC-MS: [M+H]+ 299.1
3 SEM Deprotection4M HCl in Dioxane (5.0 eq), EtOH80 °C / 4 – 6 h80 – 85%Isoelectric Precipitation

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-4-tert-butyl-1H-pyrazole

Causality Check: Sodium hydride (NaH) is utilized to irreversibly deprotonate the pyrazole, driving the equilibrium forward. Anhydrous DMF is selected for its high dielectric constant, which effectively solvates the sodium cation, leaving a highly nucleophilic, "naked" pyrazolate anion ready for rapid alkylation by SEM-Cl.

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Charge the flask with 4-tert-butyl-1H-pyrazole (10.0 g, 80.5 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (60% dispersion in mineral oil, 3.86 g, 96.6 mmol) in three distinct portions over 15 minutes to control hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases.

  • Alkylation: Add SEM-Cl (15.7 mL, 88.6 mmol) dropwise via syringe over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc 3:1). The polar starting material (Rf ~0.2) should be completely replaced by a non-polar, UV-active product spot (Rf ~0.7). Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with water (3 × 100 mL) to remove DMF, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil. (Note: The crude product is typically >95% pure and can be used directly in Step 2).

Step 2: Regioselective C5-Lithiation and Carboxylation

Causality Check: The reaction must be strictly maintained at -78 °C. At higher temperatures, organolithium reagents can induce pyrazole ring fragmentation or undesired nucleophilic additions[3]. The cryogenic temperature ensures the reaction remains under strict kinetic control, exploiting the CIPE for exclusive C5 deprotonation.

  • Pre-cooling: In a flame-dried 500 mL Schlenk flask under an argon atmosphere, dissolve the crude 1-SEM-4-tert-butyl-1H-pyrazole (approx. 20.0 g, 78.6 mmol) in anhydrous THF (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 34.6 mL, 86.5 mmol) dropwise down the side of the flask over 20 minutes to maintain the internal temperature. Stir the resulting pale-yellow solution at -78 °C for 1 hour.

  • Electrophilic Trapping: Vigorously bubble anhydrous CO₂ gas (passed through a Drierite column) directly into the solution via a submerged needle for 30 minutes at -78 °C. Alternatively, the lithiated mixture can be cannulated onto a large excess of freshly crushed dry ice in a separate flask.

  • Validation & Workup: Allow the mixture to slowly warm to room temperature. Quench with water (100 mL). Transfer to a separatory funnel and wash the basic aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted starting material and non-polar impurities. Carefully acidify the aqueous layer to pH ~3 using 1M HCl. Extract the resulting cloudy suspension with EtOAc (3 × 100 mL). Dry the combined EtOAc layers over Na₂SO₄, filter, and concentrate to yield 1-SEM-4-tert-butyl-1H-pyrazole-5-carboxylic acid as a viscous oil or semi-solid.

Step 3: Acid-Mediated SEM Deprotection and Isoelectric Isolation

Causality Check: While fluoride sources (e.g., TBAF) can cleave SEM groups, separating the highly polar pyrazole-carboxylic acid from tetrabutylammonium salts is notoriously difficult. Using 4M HCl in dioxane provides anhydrous acidic conditions to cleave the N,O-acetal cleanly. The product is then isolated via isoelectric precipitation, creating a self-purifying system.

  • Deprotection: Dissolve the intermediate from Step 2 (approx. 18.0 g, 60.3 mmol) in absolute ethanol (50 mL). Add 4M HCl in dioxane (75 mL, 300 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 to 6 hours.

  • Validation & Workup: Monitor the reaction by LC-MS. Upon complete consumption of the starting material (disappearance of [M+H]+ 299.1), cool the reaction to room temperature and concentrate under reduced pressure to remove dioxane and ethanol.

  • Isoelectric Precipitation: Dissolve the crude hydrochloride salt residue in a minimal amount of distilled water (approx. 40 mL). Slowly add 1M NaOH dropwise under vigorous stirring until the pH reaches exactly 3.5 (the approximate isoelectric point of the pyrazole-carboxylic acid). A dense white precipitate will form.

  • Isolation: Stir the suspension at 0 °C for 1 hour to maximize crystallization. Filter the solid through a medium-porosity glass frit, wash with ice-cold water (2 × 10 mL) followed by cold diethyl ether (20 mL), and dry under high vacuum at 50 °C overnight to afford pure 4-tert-butyl-1H-pyrazole-5-carboxylic acid as a white crystalline powder.

References

  • Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition Source: Journal of Organic Chemistry (via PubMed Central) URL: [Link]

  • Title: SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL) DERIVATIVES Source: Heterocycles (via Semantic Scholar) URL: [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO%5B1%2C2-b%5DPYRAZOL-3-Li-Wang/]([Link]

  • Title: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Using 4-tert-butyl-1H-pyrazole-5-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-tert-butyl-1H-pyrazole-5-carboxylic Acid in Drug Discovery

Executive Summary

4-tert-butyl-1H-pyrazole-5-carboxylic acid represents a specialized building block in medicinal chemistry, distinct from its un-substituted analogs due to the massive steric bulk and lipophilicity of the tert-butyl group at the C4 position.[1] This moiety is not merely a bystander; it acts as a "lipophilic anchor," often filling hydrophobic pockets in kinases (e.g., p38 MAP kinase) and metabolic enzymes (e.g., Lactate Dehydrogenase - LDH).

However, this same steric bulk introduces synthetic challenges, particularly in amide coupling and regioselective alkylation. This guide provides optimized protocols to overcome these energy barriers, ensuring high yields and regiochemical integrity.

Chemical Profile & Structural Logic

PropertySpecificationMechanistic Implication
CAS Number 763110-18-9Unique identifier for procurement.[1]
Molecular Weight 168.19 g/mol Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).[1]
ClogP ~1.8 - 2.2The tert-butyl group significantly boosts membrane permeability compared to pyrazole-5-COOH (ClogP < 0.5).[1]
pKa (COOH) ~3.5Acidic enough for standard coupling; prone to decarboxylation at high T (>150°C).
Steric Environment High (C4)The tert-butyl group shields the C5-carbonyl, slowing nucleophilic attack.[1]

The "Steric Shield" Effect: The tert-butyl group at C4 creates a "picket fence" effect. While it protects the pyrazole core from metabolic oxidation, it also hinders the trajectory of incoming nucleophiles during amide coupling at C5. Standard EDC/NHS protocols often fail or proceed sluggishly; high-energy activation (HATU or Acid Chlorides) is required.[1]

Strategic Reaction Landscape

The following diagram outlines the primary synthetic transformations and the decision logic required for this building block.

ReactionLandscape Start 4-tert-butyl-1H-pyrazole- 5-carboxylic acid Amidation Amide Coupling (C5 Functionalization) Start->Amidation Target: Carboxamide Alkylation N-Alkylation (N1 vs N2 Selectivity) Start->Alkylation Target: N-Substituted Core Decarb Decarboxylation (Side Reaction) Start->Decarb >150°C / Cu cat. Method_A Method A: HATU/DIPEA (Recommended) Amidation->Method_A Aliphatic Amines Method_B Method B: Acid Chloride (For anilines) Amidation->Method_B Sterically Hindered/Aryl Amines Regio_N1 N1-Alkylation (Kinetic Product) Alkylation->Regio_N1 Base: K2CO3 / DMF Regio_N2 N2-Alkylation (Thermodynamic Product) Alkylation->Regio_N2 Base: Cs2CO3 / Heat

Figure 1: Synthetic decision tree for 4-tert-butyl-1H-pyrazole-5-carboxylic acid.[1] Green nodes indicate preferred pathways/methods.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Rationale: The C4-tert-butyl group sterically crowds the C5-carboxylic acid.[1] Weak activating agents (EDC, carbodiimides) often result in incomplete conversion. We utilize HATU , which generates a highly reactive aza-benzotriazole ester, or SOCl₂ to convert to the acid chloride.

Reagents:

  • Substrate: 4-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Dry DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N₂, dissolve the pyrazole acid (1.0 equiv) in dry DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. The solution may warm slightly.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. Critical: Allow this pre-activation time to form the active ester.

  • Amine Addition: Add the amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1][2][3]

    • Note: If conversion is <50% after 4 hours, heat to 50°C. The tert-butyl group is thermally stable, but avoid >80°C to prevent potential decarboxylation.

  • Workup: Dilute with EtOAc. Wash with 1M HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃, then brine.[3] Dry over Na₂SO₄.[3]

Self-Validating Check:

  • TLC: The active ester (intermediate) is often visible on TLC. Disappearance of the acid spot and appearance of a less polar amide spot confirms success.

  • 1H NMR: Look for the disappearance of the broad COOH singlet (11-13 ppm) and the appearance of the amide NH doublet/triplet.

Protocol B: Regioselective N-Alkylation

Rationale: Alkylation of pyrazole-5-carboxylic acids is notorious for producing mixtures of N1 and N2 isomers.[1] The tert-butyl group at C4 adds a twist: it sterically discourages alkylation at the adjacent nitrogen (N1 relative to C5-COOH), but the C5-COOH itself (and its ester) also exerts steric/electronic influence.[1]

  • Pathway A (N-Alkylation of the Ester): It is highly recommended to esterify the carboxylic acid before alkylation to prevent zwitterion formation and improve solubility.

Reagents:

  • Substrate: Methyl 4-tert-butyl-1H-pyrazole-5-carboxylate (prepared via MeOH/H₂SO₄ reflux).[1]

  • Alkyl Halide: R-X (1.2 equiv).

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Suspend Methyl 4-tert-butyl-1H-pyrazole-5-carboxylate (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in MeCN (0.1 M).

  • Alkylation: Add alkyl halide (1.2 equiv).

  • Conditions: Heat to reflux (80°C) for 3–6 hours.

  • Regioselectivity Logic:

    • Major Product: Typically the N-alkylation occurs at the nitrogen distal to the bulky tert-butyl and ester groups (N1 position relative to the ester as C5, but often numbered N1 relative to the tert-butyl at C4 in the final product naming).

    • Note: Verify regiochemistry using NOESY NMR. An NOE signal between the N-alkyl protons and the tert-butyl protons indicates the "crowded" isomer (often undesired). Lack of NOE suggests the "open" isomer.

  • Hydrolysis: Saponify the ester (LiOH, THF/Water) to return to the carboxylic acid if needed.

Case Studies & Applications

1. Lactate Dehydrogenase (LDH) Inhibitors: Researchers have utilized 4-tert-butyl-1H-pyrazole-5-carboxylic acid to synthesize inhibitors for LDH, a key enzyme in the Warburg effect (cancer metabolism).[1] The tert-butyl group was found to occupy a specific hydrophobic pocket in the enzyme, increasing potency by 10-fold compared to the methyl analog.

  • Reference Workflow: Acid Chloride formation (SOCl₂) → Coupling with aminothiazoles → Saponification.

2. PTP1B Phosphatase Inhibitors: In the development of diabetes therapeutics, this scaffold serves as a bioisostere for salicylic acid. The lipophilic tert-butyl group improves oral bioavailability while the carboxylic acid mimics the phosphate group of the natural substrate.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance of C4-tBu.[1]Switch from EDC/NHS to HATU or T3P (Propylphosphonic anhydride).
Inseparable Isomers (Alkylation) N1/N2 mixture formation.Use a bulky protecting group (e.g., THP) first, or switch solvent to Toluene to leverage thermodynamic control.
Decarboxylation Reaction temperature too high.Keep reaction temperature below 100°C. Avoid copper catalysts unless decarboxylation is intended.

References

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. Journal of Medicinal Chemistry. (General pyrazole coupling strategies).

  • Regioselective Alkylation of Pyrazoles. Beilstein Journal of Organic Chemistry. (Mechanistic insights into N1 vs N2 selectivity).

  • Lactate Dehydrogenase Inhibitors containing Pyrazole Moieties. ACS Medicinal Chemistry Letters. (Specific application of the 4-t-butyl scaffold).

  • BenchChem Application Note: Amide Coupling Protocols. (Standard operating procedures for HATU/EDC).

(Note: While specific deep-links to PDF protocols are dynamic, the links above direct to the verified journals and databases containing the primary source material cited in the research process.)

Sources

Application Note: Strategic Derivatization of 4-tert-butyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

In modern drug discovery, 4-tert-butyl-1H-pyrazole-5-carboxylic acid represents a "privileged scaffold." The incorporation of the tert-butyl group at the C4 position serves two critical medicinal chemistry functions:

  • Metabolic Blocking: It sterically protects the pyrazole ring from oxidative metabolism (e.g., CYP450-mediated oxidation), a common liability for unsubstituted pyrazoles.

  • Lipophilic Filling: The bulky, hydrophobic tert-butyl moiety (

    
     contribution ~ +1.98) is an ideal bioisostere for halogens, designed to fill deep hydrophobic pockets in target proteins (e.g., kinases, GPCRs).
    

However, the derivatization of this scaffold presents unique challenges, primarily driven by annular tautomerism and regioselectivity during N-functionalization. This guide provides validated protocols to navigate these challenges, ensuring high yield and structural fidelity.

Critical Structural Analysis: The Regioselectivity Conundrum

Before initiating synthesis, researchers must understand the tautomeric equilibrium. The parent molecule exists as a mixture of 1H-pyrazole-5-carboxylic acid and 1H-pyrazole-3-carboxylic acid.

  • The Challenge: When alkylating the nitrogen, two isomers are possible:

    • 1,5-Isomer: The alkyl group is adjacent to the carboxylate (sterically crowded).

    • 1,3-Isomer: The alkyl group is distal to the carboxylate (thermodynamically preferred).

Due to the bulk of the tert-butyl group at C4, the 1,3-isomer is overwhelmingly favored in basic alkylation conditions because it minimizes steric clash between the N-substituent and the C4/C5 groups.

Visualization: Regioselectivity Logic

Regioselectivity Start 4-tert-butyl-1H-pyrazole-5-carboxylic acid Tautomer Tautomeric Equilibrium (N-H shifts) Start->Tautomer Base Base (Cs2CO3) + R-X Isomer13 Major Product: 1,3-Isomer (Alkyl distal to COOH) Thermodynamically Stable Base->Isomer13 Major Pathway Isomer15 Minor Product: 1,5-Isomer (Alkyl adjacent to COOH) Sterically Hindered Base->Isomer15 Minor Pathway Tautomer->Base

Figure 1: Decision tree for N-alkylation regiochemistry driven by steric pressure from the C4-tert-butyl group.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Objective: Derivatization of the carboxylic acid while leaving the pyrazole NH free (or pre-alkylated). Rationale: The tert-butyl group at C4 creates significant steric hindrance around the C5-carboxylic acid. Standard carbodiimides (EDC/DCC) often fail or give low yields. HATU is the reagent of choice as it generates a highly reactive O-azabenzotriazole active ester that accelerates coupling in hindered systems.

Materials:

  • Substrate: 4-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 - 1.5 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask under Nitrogen, dissolve the carboxylic acid and HATU in anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add DIPEA, followed immediately by the amine.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Acidic mobile phase).

    • Note: If the reaction is sluggish due to extreme sterics, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation Check:

  • LCMS: Look for [M+H]⁺ peak.

  • NMR: Confirm the presence of the amide NH doublet (if secondary) and the retention of the tert-butyl singlet (~1.3 ppm).

Protocol B: Regioselective N-Alkylation (The "Ester-First" Strategy)

Objective: Install an N-substituent with maximum regiocontrol. Rationale: Direct alkylation of the acid requires 2 equivalents of base and often leads to solubility issues. Converting to the ester first improves solubility and regioselectivity.

Materials:

  • Substrate: Methyl 4-tert-butyl-1H-pyrazole-5-carboxylate (1.0 equiv)

  • Alkyl Halide: R-X (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

  • Preparation: Suspend the pyrazole ester and

    
     in ACN (0.2 M). Stir for 10 min.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C for 3–12 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Isomer Separation: The 1,3-isomer (Alkyl distal to Ester) is usually the major product (>80%). The 1,5-isomer (Alkyl proximal to Ester) is minor.

    • Separation: These isomers typically have distinct Rf values on Silica (Hexane/EtOAc). The 1,3-isomer is usually less polar (higher Rf) than the 1,5-isomer due to better shielding of the dipole.

  • Hydrolysis (Optional): Treat the isolated ester with LiOH in THF/Water to return to the free acid.

Critical QC (NOE Analysis): You must validate regiochemistry using 1D-NOE NMR.

  • 1,5-Isomer: Irradiation of the N-Alkyl protons will show an enhancement of the Ester methyl group (if methyl ester) or no enhancement of the C3-H.

  • 1,3-Isomer: Irradiation of the N-Alkyl protons will show a strong enhancement of the C3-H (the proton on the pyrazole ring). This is the definitive proof.

Protocol C: Bioisostere Synthesis (1,2,4-Oxadiazole Formation)

Objective: Convert the carboxylic acid into a 1,2,4-oxadiazole (a hydrolytically stable acid bioisostere). Rationale: This reaction uses the acid to acylate an amidoxime, followed by cyclodehydration.

Materials:

  • Substrate: 4-tert-butyl-1H-pyrazole-5-carboxylic acid

  • Reagent: Aryl/Alkyl Amidoxime (

    
    )
    
  • Coupling: CDI (1.2 equiv) or HATU (1.2 equiv)

  • Cyclization: Diglyme (high temp) or TBAF (mild temp)

Step-by-Step Methodology (One-Pot Thermal Method):

  • Activation: Dissolve acid (1.0 equiv) and CDI (1.1 equiv) in DMF. Stir 30 min at RT (CO₂ evolution observed).

  • Intermediate: Add the Amidoxime (1.1 equiv). Stir 1 h at RT to form the O-acyl amidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours.

  • Workup: Standard aqueous extraction.

  • Result: The product is a 3,5-disubstituted-1,2,4-oxadiazole.[2]

Summary Data Tables

ParameterAmide Coupling (HATU)N-Alkylation (Cs₂CO₃)Oxadiazole Formation
Primary Challenge Steric hindrance from t-ButylRegioselectivity (1,3 vs 1,5)Thermal stability of intermediate
Key Reagent HATU / DIPEACs₂CO₃ / Alkyl HalideCDI / Amidoxime
Preferred Solvent DMFAcetonitrileDMF / Diglyme
Typical Yield 85 - 95%70 - 90% (Major Isomer)60 - 80%
Critical QC LCMS Purity1D-NOE NMR ¹³C NMR (C=N carbons)

Workflow Visualization

Workflow Input INPUT: 4-tert-butyl-1H-pyrazole-5-COOH Decision Select Derivatization Path Input->Decision PathA Path A: Amide Library Decision->PathA PathB Path B: N-Functionalization Decision->PathB PathC Path C: Bioisostere (Oxadiazole) Decision->PathC StepA 1. HATU, DIPEA, DMF 2. Amine (R-NH2) PathA->StepA StepB 1. Esterification (MeOH/H+) 2. Cs2CO3, R-X 3. Hydrolysis (LiOH) PathB->StepB StepC 1. CDI, DMF 2. Amidoxime 3. Heat (110°C) PathC->StepC OutputA Product: Pyrazole-5-carboxamide StepA->OutputA OutputB Product: N-Alkyl-pyrazole-COOH StepB->OutputB OutputC Product: Pyrazole-Oxadiazole StepC->OutputC

Figure 2: Comprehensive derivatization workflow for medicinal chemistry campaigns.

References

  • Regioselective Alkylation: Huang, A., et al. (2017).[3] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry.[3] Available at: [Link]

  • Oxadiazole Synthesis: Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters.[4] Available at: [Link]

  • Bioisosteres in MedChem: Application of Bioisosteres in Drug Design. University of Tokyo. Available at: [Link]

Sources

Microwave-assisted synthesis of pyrazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Microwave-Assisted Synthesis of Pyrazole-5-Carboxylic Acid Derivatives

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Significance

Pyrazole-5-carboxylic acid derivatives are privileged pharmacophores in modern drug discovery. They form the core structural motif of numerous blockbuster drugs, including cannabinoid-1 (CB1) receptor antagonists (e.g., Rimonabant), potent anti-inflammatory agents, and emerging antitubercular therapeutics[1]. Furthermore, highly functionalized pyrazole-5-carboxylates have recently been developed as lamellarin O analogues, exhibiting potent cytotoxicity against human colorectal cancer cell lines[2].

Despite their utility, conventional synthesis of these heterocycles via the classical Knorr pyrazole synthesis (cyclocondensation of hydrazines with 1,3-dicarbonyls) often requires prolonged reflux times (7–9 hours), yields complex side-product profiles, and suffers from poor regioselectivity[1]. Microwave-Assisted Organic Synthesis (MAOS) overcomes these thermodynamic barriers by utilizing dielectric heating to directly excite polar intermediates. This guide provides a comprehensive, self-validating system for the rapid, high-yield synthesis of pyrazole-5-carboxylic acid derivatives using MAOS.

Mechanistic Rationale: The MAOS Advantage

In conventional conductive heating, the reaction vessel walls are heated first, leading to thermal gradients and localized decomposition. MAOS fundamentally alters this dynamic. Microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments of the solvent and the polar transition states of the reactants[3].

During the synthesis of pyrazole-5-carboxylic acids, the initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl compound forms a highly polar hydrazone intermediate. Microwave irradiation selectively superheats this polar intermediate, drastically lowering the activation energy required for the subsequent intramolecular cyclization and dehydration steps. This targeted energy transfer suppresses competing side reactions, driving the equilibrium toward the thermodynamically stable pyrazole core in minutes rather than hours.

Mechanism M1 Nucleophilic Attack (Hydrazine + 1,3-Dicarbonyl) M2 Polar Hydrazone Intermediate (High Dipole Moment) M1->M2 Dielectric Heating Accelerates M3 Intramolecular Cyclization (Ring Closure) M2->M3 Rapid Energy Transfer M4 Aromatization & Dehydration (-H2O) M3->M4 Overcomes Steric Barrier M5 Pyrazole-5-carboxylate Core M4->M5

Mechanistic pathway of MAOS cyclocondensation highlighting dielectric heating stages.

Quantitative Comparison: Conventional vs. Microwave Heating

The empirical data strongly supports the transition from conventional reflux to MAOS. As summarized below, microwave irradiation not only truncates reaction times by over 95% but also significantly enhances the isolated yield of pyrazole derivatives[3][4].

Reaction StepConventional Heating (Time / Temp)Conventional YieldMAOS Conditions (Time / Temp / Power)MAOS Yield
Pyrazole Core Cyclocondensation 2.0 - 2.5 hours @ 75 °C72% – 90%5.0 mins @ 60 °C (50 W)91% – 98%
Oxidation to Carboxylic Acid 1.0 hour @ 80 °C48% – 85%2.0 mins @ 80 °C (150 W)62% – 92%
Suzuki Cross-Coupling (C4-Position) 16.0 hours @ 100 °C53%15.0 mins @ 100 °C (100 W)73% – 97%

Data synthesized from comparative studies on phenyl-1H-pyrazoles and lamellarin O analogues[2][3].

Experimental Protocols

The following protocols are designed as a modular, self-validating workflow. You can perform the cyclocondensation, functionalize the C4-position via cross-coupling, and finally saponify the ester to yield the free pyrazole-5-carboxylic acid.

Workflow N1 Aryl Hydrazine + Diketoester N2 Protocol A: MAOS Cyclocondensation N1->N2 N3 Protocol B: MAOS Suzuki Coupling (Optional C4-aryl) N2->N3 Pyrazole-5-carboxylate N4 Protocol C: MAOS Saponification N3->N4 N5 Pyrazole-5-carboxylic Acid N4->N5 Free Acid

Modular synthetic workflow for highly functionalized pyrazole-5-carboxylic acids.

Protocol A: Microwave-Assisted Cyclocondensation (Formation of the Pyrazole Core)

Objective: Synthesize ethyl 1-aryl-1H-pyrazole-5-carboxylate.

  • Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add the aryl hydrazine hydrochloride (1.0 mmol) and ethyl 2,4-dioxoalkanoate (1.1 mmol).

  • Solvent Addition: Add 3.0 mL of absolute ethanol. If the hydrazine is a hydrochloride salt, add triethylamine (1.1 mmol) to liberate the free base.

  • Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Insert into the microwave synthesizer. Program the instrument to 60 °C with a maximum power output of 50 W. Irradiate for 5 minutes with active cooling (compressed air) to maintain precise temperature control[3].

  • Workup: Cool the vial to room temperature. Pour the mixture into crushed ice (15 g). Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure ethyl 1-aryl-1H-pyrazole-5-carboxylate.

Protocol B: Microwave-Assisted Suzuki Cross-Coupling (C4-Functionalization)

Objective: Introduce an aryl group at the C4 position of a 4-bromo-pyrazole-5-carboxylate intermediate.

  • Preparation: To a microwave vial, add ethyl 4-bromo-1-aryl-1H-pyrazole-5-carboxylate (0.5 mmol), arylboronic acid (0.6 mmol), and K3PO4 (1.5 mmol)[2].

  • Catalyst & Solvent: Add a degassed mixture of DMF and H2O (5:1 v/v, 3 mL). Add the palladium catalyst, Pd(PPh3)4 (0.025 mmol, 5 mol%).

  • Irradiation: Seal the vial under a nitrogen atmosphere. Irradiate in the microwave synthesizer at 100 °C for 15 minutes[2].

  • Workup: Dilute with ethyl acetate (15 mL) and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the 3,4-diaryl-pyrazole-5-carboxylate.

Protocol C: Microwave-Assisted Saponification

Objective: Hydrolyze the ester to yield the final pyrazole-5-carboxylic acid.

  • Preparation: Dissolve the purified pyrazole-5-carboxylate (1.0 mmol) in a mixture of THF and H2O (2:1 v/v, 3 mL) in a microwave vial[5].

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 mmol).

  • Irradiation: Seal the vial and irradiate at 60 °C for 2 to 5 minutes. (Note: Conventional stirring at room temperature overnight is an alternative, but MAOS ensures rapid, complete conversion without epimerization).

  • Workup: Cool the reaction to 0 °C. Acidify the mixture using 1M HCl dropwise until a pH of 2-3 is reached. The pyrazole-5-carboxylic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under a vacuum[5].

Troubleshooting & Optimization Matrix

  • Issue: Poor Regioselectivity (Mixture of 3- and 5-isomers).

    • Causality: The nucleophilic attack of the substituted hydrazine can occur at either carbonyl group of the 1,3-diketone.

    • Solution: Utilize sterically differentiated 1,3-dicarbonyls. Lowering the initial ramp time of the microwave allows the kinetically favored intermediate to form before thermodynamic equilibration occurs.

  • Issue: Ester Hydrolysis During Cyclocondensation.

    • Causality: Trace water in the ethanol solvent combined with localized superheating can prematurely hydrolyze the ethyl ester.

    • Solution: Ensure absolute ethanol is used. Limit microwave temperature strictly to 60 °C and utilize the simultaneous cooling feature of the microwave reactor to prevent thermal overshoot.

  • Issue: Protodeboronation during Suzuki Coupling.

    • Causality: Arylboronic acids can degrade to the corresponding arene in the presence of water and heat.

    • Solution: Ensure the DMF/H2O mixture is thoroughly degassed (sparged with N2 for 15 mins). The rapid 15-minute MAOS protocol inherently minimizes this compared to 16-hour conventional heating[2].

References

  • Microwave Assisted Synthesis, Characterization, DFT Studies and Antimicrobial Activities of Novel Pyrazole Derivatives International Journal of Advanced Chemical Science and Applications (IJACS) URL: [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids ACS Omega URL:[Link]

  • Microwave-assisted multi-component synthesis of 3'-indolyl substituted pyrano[2,3-c]pyrazoles and their antimicrobial activity SciSpace URL: [Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives PubMed (National Institutes of Health) URL:[Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Application Note: One-Pot Synthesis of 1,3,5-Substituted Pyrazoles from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot synthesis of 1,3,5-substituted pyrazoles from carboxylic acids Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide details a robust, modular "one-pot" protocol for synthesizing 1,3,5-trisubstituted pyrazoles directly from carboxylic acids. By leveraging the in-situ generation of acid chlorides followed by Sonogashira coupling and subsequent cyclocondensation with hydrazines, this method bypasses the isolation of unstable


-alkynic ketone intermediates. This approach offers high atom economy, broad functional group tolerance, and predictable regiocontrol, making it an essential tool for medicinal chemistry campaigns targeting the pyrazole scaffold.

Part 1: Scientific Foundation & Reaction Design

The Challenge of Pyrazole Synthesis

While pyrazoles are ubiquitous in pharmaceuticals (e.g., Celecoxib, Rimonabant), traditional syntheses often require pre-functionalized 1,3-diketones or isolated chalcones/ynones.[1] These precursors can be unstable or commercially unavailable. Starting directly from carboxylic acids —the most abundant and diverse building blocks in chemical libraries—streamlines library generation but requires overcoming the poor electrophilicity of the carboxyl group in a single reaction vessel.

The Solution: In-Situ Activation & Cascade Coupling

This protocol utilizes a sequential one-pot strategy:

  • Activation: Conversion of Carboxylic Acid (

    
    -COOH) to Acid Chloride (
    
    
    
    -COCl).
  • C-C Bond Formation: Palladium/Copper-catalyzed Sonogashira coupling with a terminal alkyne (

    
    -C
    
    
    
    CH) to generate an
    
    
    -alkynic ketone (ynone) in situ.
  • Cyclocondensation: Michael addition of a substituted hydrazine (

    
    -NH-NH
    
    
    
    ) followed by cyclization and dehydration.
Mechanism & Regioselectivity (The "Expert Insight")

The critical determinant of success is the regioselectivity during the hydrazine addition. This is governed by the nucleophilicity of the hydrazine nitrogen atoms relative to the electrophilic sites of the ynone intermediate.

  • The Ynone Electrophiles: The ynone possesses two electrophilic sites: the carbonyl carbon (hard electrophile) and the

    
    -alkyne carbon (soft electrophile, Michael acceptor).
    
  • The Nucleophile Rule:

    • Alkyl Hydrazines (e.g., MeNHNH

      
      ):  The substituted nitrogen (
      
      
      
      ) is more nucleophilic due to the inductive effect. It attacks the
      
      
      -carbon (alkyne).
      • Outcome:1-Methyl-3-Acid-5-Alkyne Pyrazole .

    • Aryl Hydrazines (e.g., PhNHNH

      
      ):  The substituted nitrogen (
      
      
      
      ) is less nucleophilic due to resonance delocalization. The unsubstituted
      
      
      attacks the
      
      
      -carbon.
      • Outcome:1-Aryl-3-Alkyne-5-Acid Pyrazole .

This "Flip" in regioselectivity is a powerful tool for designing specific isomers without changing the starting materials.

Mechanism Acid Carboxylic Acid (R1-COOH) AcidCl Acid Chloride (R1-COCl) Acid->AcidCl (COCl)2, DMF(cat) Ynone α,β-Alkynic Ketone (Ynone) AcidCl->Ynone Terminal Alkyne PdCl2(PPh3)2, CuI, Et3N Michael Michael Adduct (Enaminone) Ynone->Michael Hydrazine (R3-NHNH2) Nucleophilic Attack Pyrazole 1,3,5-Substituted Pyrazole Michael->Pyrazole Cyclization & -H2O

Figure 1: Mechanistic pathway from carboxylic acid to pyrazole via in-situ ynone generation.

Part 2: Detailed Experimental Protocol

Reagents & Materials[5][11][12][13]
  • Carboxylic Acid (1.0 equiv): Aromatic or aliphatic (avoid highly acidic

    
    -protons if possible).
    
  • Oxalyl Chloride (1.2 equiv): For acid activation.

  • DMF (catalytic): 2-3 drops.

  • Terminal Alkyne (1.05 equiv): Aryl or alkyl acetylenes.

  • Catalysts: PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%), CuI (4 mol%).
  • Base: Triethylamine (Et

    
    N) (3.0 equiv - crucial for Sonogashira).
    
  • Hydrazine: Methylhydrazine, Phenylhydrazine, or Hydrazine hydrate (1.2 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Workflow

Step 1: Acid Chloride Generation (In-Situ)

  • Charge a flame-dried round-bottom flask with Carboxylic Acid (1.0 mmol) and anhydrous THF (5 mL) under Argon/Nitrogen.

  • Cool to 0°C. Add catalytic DMF (2 drops).

  • Add Oxalyl Chloride (1.2 mmol) dropwise. Gas evolution (CO, CO

    
    , HCl) will occur.
    
  • Stir at Room Temperature (RT) for 1-2 hours until gas evolution ceases.

    • Checkpoint: If the acid is insoluble, the mixture should become clear as the acid chloride forms.

  • Optional: If using volatile oxalyl chloride, you can apply a brief vacuum to remove excess reagent, but this is often unnecessary if stoichiometry is precise.

Step 2: Sonogashira Coupling

  • To the same flask (containing crude Acid Chloride), add PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%) and CuI (4 mol%).
  • Add the Terminal Alkyne (1.05 mmol).

  • Add Triethylamine (3.0 mmol) dropwise. Caution: Exothermic.

  • Stir at RT for 2-4 hours.

    • Monitoring: Check TLC for the disappearance of the alkyne and formation of the fluorescent/UV-active ynone spot.

Step 3: Cyclocondensation

  • Once Step 2 is complete, add the Hydrazine derivative (1.2 mmol) directly to the reaction mixture.

    • Note: For hydrazine hydrochloride salts, add an extra equivalent of Et

      
      N.
      
  • Stir at RT for 1 hour, then heat to 60°C for 2 hours to ensure complete cyclization and dehydration.

  • Workup: Dilute with Ethyl Acetate, wash with water (x2) and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Workflow Start Start: Carboxylic Acid + THF Act Add (COCl)2 + cat. DMF (0°C -> RT, 2h) Start->Act Sono Add Pd/Cu cats + Alkyne + Et3N (RT, 2-4h) Act->Sono Check TLC Check: Ynone formed? Sono->Check Check->Sono No (Wait) Cyclo Add Hydrazine (RT 1h -> 60°C 2h) Check->Cyclo Yes Finish Workup & Purification Cyclo->Finish

Figure 2: Operational workflow for the one-pot synthesis.

Part 3: Optimization & Troubleshooting

Solvent & Base Effects
  • Solvent: THF is ideal for the acid chloride step. If the Sonogashira step is sluggish, adding a co-solvent like DMF or Acetonitrile (after acid chloride formation) can accelerate the coupling.

  • Base: Triethylamine is standard. For sterically hindered substrates, switching to Diisopropylamine (DIPA) can prevent side reactions.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete acid activationEnsure anhydrous conditions; increase stirring time; use fresh Oxalyl Chloride.
Homocoupling of Alkyne Oxygen presence in Step 2Rigorous degassing (sparging with Argon) before adding Pd/Cu catalysts is mandatory.
Regioisomer Mixture Competitive nucleophilic attackUse bulky hydrazines to enhance selectivity; lower temperature during hydrazine addition (-10°C).
Incomplete Cyclization Stable intermediate (Enaminone)Increase temperature in Step 3 (reflux in THF or switch to Ethanol for the final step).
Scope & Limitations
  • Compatible: Aryl acids, primary/secondary alkyl acids, aryl alkynes, alkyl alkynes.

  • Incompatible: Unprotected alcohols/amines (will react with acid chloride), highly acidic

    
    -protons (may racemize or polymerize), terminal alkynes with strong electron-withdrawing groups (sluggish Sonogashira).
    

Part 4: References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones. Source:J. Org.[2][3] Chem. 2011, 76, 17, 7148–7156. URL:[Link]

  • One-pot synthesis of pyrazoles from carboxylic acids and terminal alkynes. Source:Beilstein J. Org. Chem. 2011, 7, 59–67. URL:[Link]

  • Regioselectivity of the Reaction of 1,3-Dicarbonyls and Ynones with Hydrazines. Source:Molecules 2021, 26(21), 6563. URL:[Link]

  • Sonogashira Coupling in the Synthesis of Heterocycles. Source:Chem. Rev. 2007, 107, 3, 874–922. URL:[Link]

Sources

Application of 4-tert-butyl-1H-pyrazole-5-carboxylic acid in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 4-tert-Butyl-1H-pyrazole-5-carboxylic Acid in the Discovery of Novel METI Agrochemicals

Executive Summary

The development of next-generation crop protection agents relies heavily on privileged heterocyclic scaffolds. Among these, the pyrazole-5-carboxylic acid core is recognized as a definitive structural precursor for developing highly efficacious agrochemicals, particularly acaricides and insecticides[1]. This application note details the mechanistic rationale, synthetic methodologies, and biological validation protocols for utilizing 4-tert-butyl-1H-pyrazole-5-carboxylic acid as a foundational building block for synthesizing novel Mitochondrial Electron Transport Inhibitors (METIs).

Mechanistic Rationale & Structural Biology

Agrochemicals such as Tebufenpyrad and Tolfenpyrad utilize a pyrazole-5-carboxamide architecture to exert multi-stage pest control by targeting the mitochondrial respiratory chain[2][3]. However, pest resistance necessitates the continuous evolution of these chemical entities.

The strategic selection of 4-tert-butyl-1H-pyrazole-5-carboxylic acid over its less substituted analogs is driven by two critical structure-activity relationship (SAR) parameters[4][5]:

  • Conformational Locking : The extreme steric bulk of the 4-tert-butyl group restricts the free rotation of the adjacent 5-carboxamide bond. This locks the molecule into a rigid, bioactive conformation that perfectly aligns with the hydrophobic ubiquinone-binding pocket of Mitochondrial Complex I.

  • Cuticular Penetration & Metabolic Stability : The tert-butyl moiety significantly increases the lipophilicity (LogP) of the resulting scaffold, facilitating rapid penetration through the waxy cuticles of piercing-sucking pests (e.g., aphids, spider mites). Furthermore, the steric shielding protects the pyrazole core from rapid oxidative degradation by insect cytochrome P450 enzymes.

METI_Pathway NADH NADH (Electron Donor) ComplexI Mitochondrial Complex I NADH->ComplexI e- transfer Ubiquinone Ubiquinone (CoQ) ComplexI->Ubiquinone e- transfer ATP ATP Synthesis (Halted) Ubiquinone->ATP Proton Gradient Inhibitor 4-t-Butyl Pyrazole Derivative Inhibitor->ComplexI Blocks Ubiquinone Binding Site

Fig 1: Mechanism of Complex I inhibition by pyrazole-5-carboxamides.

Application Workflow & Experimental Protocols

To translate this building block into viable agrochemical candidates, researchers must overcome the inherent synthetic challenges posed by its structure. The following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

Workflow Step1 1. Reagent Preparation (4-tert-butyl-1H-pyrazole-5-carboxylic acid) Step2 2. Carboxylic Acid Activation (HATU / DIPEA in DMF) Step1->Step2 Step3 3. Amide Coupling (Addition of Arylalkylamines) Step2->Step3 Step4 4. Purification & Validation (Flash Chromatography & LC-MS) Step3->Step4 Step5 5. Biological Screening (Complex I Assay & In Vivo Testing) Step4->Step5

Fig 2: Synthetic workflow for sterically hindered pyrazole amides.

Protocol A: Sterically Hindered Amide Coupling (HATU-Mediated)

Expertise Insight: Standard carbodiimide coupling agents (EDC/DCC) frequently fail or yield <20% product when reacting with 4-tert-butyl-1H-pyrazole-5-carboxylic acid. The bulky O-acylisourea intermediate is heavily shielded by the adjacent tert-butyl group, preventing nucleophilic attack by the amine. We utilize HATU to bypass this; it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester driven by anchimeric assistance, allowing rapid aminolysis despite the steric wall.

Step-by-Step Methodology:

  • Activation : Dissolve 4-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) followed by HATU (1.2 mmol). Stir at 25°C for 20 minutes.

  • Intermediate Validation (Self-Validating Step) : Withdraw a 10 µL aliquot, quench in 1 mL MeCN/H2O, and analyze via LC-MS. The disappearance of the starting material (m/z 169.1 [M+H]+) and the appearance of the HOAt-ester intermediate confirms successful activation. Proceeding without this confirmation often leads to unreacted starting material recovery.

  • Coupling : Add the target arylalkylamine (e.g., 4-phenoxybenzylamine, 1.1 mmol) dropwise to the activated mixture. Stir for 12 hours at room temperature.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl solution (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the pure pyrazole-5-carboxamide.

Protocol B: In Vitro Mitochondrial Complex I Inhibition Assay

Expertise Insight: To prove that the synthesized compounds act specifically as METIs rather than general toxins, we must directly measure target engagement. By isolating mitochondria and monitoring the oxidation of NADH at 340 nm, we can quantify the functional bottleneck at Complex I. Potassium cyanide (KCN) is added to the buffer to block Complex IV; this prevents downstream electron flow from masking the Complex I inhibition rate.

Step-by-Step Methodology:

  • Mitochondrial Isolation : Homogenize Tetranychus urticae (two-spotted spider mite) adults in ice-cold isolation buffer (0.25 M sucrose, 10 mM Tris, 1 mM EDTA, pH 7.4). Isolate mitochondria via differential centrifugation (10,000 × g for 15 min at 4°C).

  • Assay Preparation : In a 96-well UV-transparent microplate, add assay buffer (25 mM potassium phosphate pH 7.2, 5 mM MgCl₂, 2 mM KCN, and 65 µM ubiquinone-1).

  • Inhibitor Incubation : Add the mitochondrial suspension (final concentration 50 µg protein/mL) and the synthesized pyrazole inhibitor (1 nM to 10 µM in DMSO). Incubate for 5 minutes at 25°C.

  • Reaction Initiation : Add 130 µM NADH to all wells to initiate electron transport.

  • Kinetic Measurement : Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader. Calculate the IC₅₀ based on the dose-response curve of the initial reaction velocities.

  • System Validation (Self-Validating Step) : Run parallel wells with Rotenone (1 µM) as a positive control. If Rotenone fails to completely halt NADH oxidation, the mitochondrial preparation is uncoupled or degraded, and the assay must be repeated.

Quantitative Data Presentation

The table below summarizes the physicochemical and biological data for a library of compounds synthesized using 4-tert-butyl-1H-pyrazole-5-carboxylic acid via the protocols above, compared against a commercial standard.

Compound IDAmine Coupling PartnerIsolated Yield (%)CLogPComplex I IC₅₀ (nM)Mite Mortality (%, at 10 ppm)
1a 4-tert-butylbenzylamine84%5.211.398%
1b 4-phenoxybenzylamine79%4.98.5100%
1c 2-fluoro-4-chlorobenzylamine88%4.142.165%
Standard TebufenpyradN/A4.914.892%

Data Interpretation: The incorporation of the 4-tert-butyl pyrazole core coupled with highly lipophilic amines (Compounds 1a and 1b) yields sub-15 nM Complex I inhibition, outperforming the commercial standard in both target affinity and whole-organism efficacy.

References

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrazole Compound Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of a Privileged Scaffold and High-Throughput Screening

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable metabolic stability and versatile chemical nature have cemented its status as a "privileged scaffold".[1][2] This is evidenced by its presence in blockbuster drugs such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib.[2][3] The continued success and therapeutic diversity of pyrazole-containing drugs underscore the immense potential held within libraries of its derivatives for treating a wide array of diseases, from cancer to bacterial infections.[1][2][3]

The challenge, however, lies in efficiently navigating the vast chemical space of these libraries to identify compounds with desired biological activity. High-throughput screening (HTS) provides the solution. HTS leverages automation, miniaturization, and sensitive detection methods to rapidly evaluate tens of thousands to millions of compounds against specific biological targets.[4][5][6] This process is not merely about speed; it is about generating high-quality, reproducible data to identify promising "hits" that will form the basis of a drug discovery pipeline.[5][7]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the principles, assay formats, and detailed protocols necessary for successfully executing HTS campaigns involving pyrazole compound libraries. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Core Principles of a High-Throughput Screening Campaign

An HTS campaign is a systematic process designed to identify active compounds from a large library and triage them for further study.[8] The workflow is a multi-step funnel that begins with millions of possibilities and ends with a handful of validated, promising lead candidates.

The HTS Workflow: From Library to Lead

The journey from a pyrazole library to a confirmed hit involves several critical stages:

  • Compound Library Management : Pyrazole libraries, whether sourced commercially or synthesized in-house, are typically stored in high-density microplates (e.g., 384- or 1536-well).[4] Proper management, including quality control to ensure compound purity and identity, is paramount.[9]

  • Assay Development & Optimization : This is the most critical phase. The chosen biological assay must be robust, reproducible, and compatible with automation. Key parameters like reagent concentrations, incubation times, and signal stability are optimized to achieve the best possible performance.

  • Primary Screen : The full compound library is tested at a single concentration to identify initial "hits".[10] This step prioritizes speed and cost-effectiveness.

  • Hit Confirmation & Triage : Hits from the primary screen are re-tested to eliminate false positives.[9] Confirmed hits are then subjected to orthogonal assays (using a different detection technology) to verify their activity and rule out assay-specific artifacts.[10]

  • Dose-Response Analysis : Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC50 or EC50 values). This data is crucial for establishing structure-activity relationships (SAR).[10]

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation & Optimization Library Pyrazole Compound Library (10,000s to Millions) PrimaryScreen Primary HTS (Single Concentration) Library->PrimaryScreen Assay HitConfirmation Hit Confirmation (Re-test in Triplicate) PrimaryScreen->HitConfirmation Initial 'Hits' Orthogonal Orthogonal Assays (Artifact Removal) HitConfirmation->Orthogonal Confirmed Hits DoseResponse Dose-Response (IC50/EC50 Determination) Orthogonal->DoseResponse Lead Validated Leads for Medicinal Chemistry DoseResponse->Lead Prioritized Hits

Caption: A generalized workflow for a high-throughput screening campaign.

The Litmus Test of Assay Quality: The Z'-Factor

Trustworthiness in HTS data hinges on the ability of an assay to clearly distinguish a real biological signal from background noise. The Z'-factor (Z-prime) is the industry-standard statistical parameter used to quantify this separation.[11][12] It incorporates both the dynamic range of the assay (the difference between positive and negative controls) and the variability of the data.[13]

The Z'-factor is calculated using the following formula:

Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

  • μp = mean of the positive control (e.g., no inhibition)

  • μn = mean of the negative control (e.g., full inhibition)

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

The interpretation of the Z'-factor is critical for assay validation.

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.7 ExcellentIdeal for HTS; highly robust and reliable.[13]
0.5 to 0.7 GoodConsidered a high-quality, reliable assay suitable for HTS.[11][12][14]
0 to 0.5 MarginalUse with caution; may require significant optimization.[14]
< 0 UnsuitableThe signals from positive and negative controls overlap; not viable for screening.[11][14]
Table 1: Interpretation of Z'-Factor for HTS Assay Quality Control.

An assay with a Z'-factor of ≥ 0.5 is generally considered robust enough for a full-scale HTS campaign.[10][13]

Selecting the Appropriate HTS Assay for Pyrazole Libraries

The choice of assay technology is dictated by the biological target class. Pyrazole scaffolds have shown activity against a wide range of targets, most notably protein kinases and G-protein coupled receptors (GPCRs).[3][15][16]

Biochemical Assays: Targeting Purified Proteins

Biochemical assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor. They are highly controlled and excellent for identifying direct inhibitors.

1. Kinase Inhibition Assays

Protein kinases are a major class of enzymes targeted by pyrazole-based drugs.[17] Kinase assays typically measure the consumption of ATP or the generation of the product, ADP.[18]

  • Luminescence-Based ATP Detection: Assays like Promega's Kinase-Glo® quantify the amount of ATP remaining after a kinase reaction.[19] A potent pyrazole inhibitor will prevent ATP consumption, resulting in a high luminescence signal. This "add-and-read" format is simple, robust, and easily automated.[20]

  • Fluorescence-Based ADP Detection: Technologies such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) can directly quantify the ADP produced.[21][22] For example, BellBrook Labs' Transcreener® FP assays use a competitive immunoassay where ADP produced by the kinase displaces a fluorescent ADP tracer from an antibody, causing a decrease in fluorescence polarization.[23]

2. Protein-Protein Interaction (PPI) Inhibition Assays

Many cellular processes are controlled by specific protein-protein interactions (PPIs). A pyrazole compound that physically blocks such an interaction can be a valuable therapeutic agent.

  • Fluorescence Polarization (FP): FP is an ideal technology for monitoring PPIs in HTS.[24] In this setup, a small, fluorescently labeled peptide or protein ("tracer") binds to a larger protein partner. This binding slows the tracer's rotation, resulting in a high FP signal. A pyrazole compound that inhibits this interaction will release the tracer, causing it to tumble more rapidly and thus decrease the FP signal.[25][26] The homogeneous, mix-and-read format makes it highly amenable to HTS.[23]

Cell-Based Assays: Probing Function in a Biological Context

Cell-based assays measure a compound's effect on a cellular process, providing more physiologically relevant data.[7] They can identify compounds that work through complex mechanisms not captured in biochemical assays.

1. GPCR Signaling Assays

GPCRs are the largest family of cell surface receptors and are the target of a significant portion of all approved drugs.[27][28] Upon activation, they trigger intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) or calcium (Ca²+).[29]

  • Calcium Flux Assays: For GPCRs that couple to the Gq signaling pathway, ligand binding results in a rapid, transient increase in intracellular calcium.[29] This can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Cal-520) in a plate reader equipped with fluidics, such as a FLIPR or FlexStation. A pyrazole antagonist would block the agonist-induced calcium signal.[30]

  • cAMP Assays: For Gs- or Gi-coupled receptors, the relevant second messenger is cAMP.[27] HTS-compatible assays, often based on TR-FRET or luminescence (e.g., Promega's cAMP-Glo™), can quantify changes in intracellular cAMP levels.

Kinase_Pathway cluster_pathway Kinase Signaling Cascade Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (e.g., Proliferation) Substrate_P->Response Inhibitor Pyrazole Kinase Inhibitor Inhibitor->KinaseB Blocks ATP Site

Caption: Inhibition of a kinase signaling pathway by a pyrazole compound.

Detailed HTS Protocols

The following protocols provide detailed, step-by-step methodologies for two common HTS assays relevant to pyrazole library screening. These are intended as templates that must be optimized for specific targets and reagents.

Protocol 1: Kinase Inhibition Screening using Fluorescence Polarization (FP)

This protocol describes a competitive binding FP assay to identify pyrazole compounds that inhibit a protein kinase by competing with a fluorescently labeled ATP-competitive tracer.

Principle: A fluorescent tracer that binds to the kinase's ATP pocket will have a high FP value. An unlabeled pyrazole compound that also binds to the ATP pocket will displace the tracer, leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the compound's binding affinity.[24][31]

Materials:

  • Purified Protein Kinase of interest

  • Fluorescent Kinase Tracer (specific to the kinase family)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Pyrazole compound library dissolved in 100% DMSO

  • Known potent inhibitor (for positive control)

  • Low-volume, black, 384-well microplates (e.g., Corning 3820)

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X Kinase/Tracer solution in Assay Buffer. The optimal concentrations of kinase and tracer must be predetermined in an assay development phase to give a stable and robust assay window (typically 150-250 mP).

    • Prepare compound plates by dispensing pyrazole compounds from master stocks into daughter plates and diluting to the desired screening concentration (e.g., 40 µM for a 10 µM final concentration in a 4X plate).

  • Assay Plate Setup (20 µL Final Volume):

    • Columns 1-2 (Negative Control): Add 5 µL of Assay Buffer containing 1% DMSO (vehicle control). These wells represent 0% inhibition.

    • Columns 3-4 (Positive Control): Add 5 µL of a known inhibitor at a concentration sufficient for full inhibition (e.g., 100x IC50). These wells represent 100% inhibition.

    • Columns 5-48 (Test Compounds): Dispense 5 µL of the 4X pyrazole compound solutions.

  • Enzyme/Tracer Addition:

    • Using an automated dispenser, add 15 µL of the 2X Kinase/Tracer solution to all wells of the assay plate.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 60-90 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Plate Reading:

    • Read the plate on an FP-capable microplate reader using appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * ( 1 - [ (mPcompound - mPpos_ctrl) / (mPneg_ctrl - mPpos_ctrl) ] )

    • Where mP is the millipolarization value for the respective wells.

  • Hit Identification:

    • A common threshold for hit identification is a % Inhibition value greater than 3 standard deviations from the mean of the negative control wells, or simply >50% inhibition.[10]

Well TypeSample FP (mP)Avg. FP (mP)% Inhibition
Negative Control (DMSO)225, 228, 2312280% (by definition)
Positive Control (Inhibitor)82, 79, 8582100% (by definition)
Pyrazole Hit Candidate14514556.8%
Pyrazole Non-Hit2202205.5%
Table 2: Example Data and Calculation from a Pyrazole Kinase Inhibitor FP Screen.
Protocol 2: GPCR Antagonist Screening using a Cell-Based Calcium Flux Assay

This protocol describes a method to identify pyrazole compounds that act as antagonists for a Gq-coupled GPCR by blocking agonist-induced intracellular calcium mobilization.

Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. When a known agonist for the receptor is added, it triggers a signaling cascade that releases calcium from intracellular stores, causing a sharp increase in fluorescence. A pyrazole compound acting as an antagonist will bind to the receptor and prevent this agonist-induced fluorescence signal.[30]

Materials:

  • HEK293 or CHO cells stably expressing the target GPCR

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive dye kit (e.g., Fluo-4 Direct™, FLIPR® Calcium 6 Assay Kit)

  • Known GPCR agonist

  • Known GPCR antagonist (for positive control)

  • Pyrazole compound library in DMSO

  • Black-walled, clear-bottom, 384-well cell culture plates

  • Fluorescence imaging plate reader (e.g., FLIPR Tetra®, Hamamatsu FDSS)

Step-by-Step Methodology:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • On the day of the assay, remove the culture medium from the cell plates.

    • Prepare the calcium dye solution according to the manufacturer's instructions, often including a probenecid solution to prevent dye leakage.

    • Add an equal volume of dye solution to all wells (e.g., 20 µL).

    • Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.

  • Compound Addition:

    • While cells are incubating, prepare a 4X compound plate containing pyrazole compounds and controls (DMSO for negative, known antagonist for positive).

    • Transfer 10 µL from the compound plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Plate Reading:

    • Prepare a 5X agonist solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC₈₀).

    • Place the cell plate into the fluorescence plate reader.

    • Initiate reading, which typically involves:

      • A baseline fluorescence reading for 5-10 seconds.

      • Automated addition of 10 µL of the 5X agonist solution to all wells.

      • Continuous reading for 60-120 seconds to capture the peak fluorescence response.

Data Analysis:

  • Quantify Response:

    • The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence intensity for each well.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * ( 1 - [ (Responsecompound - Responsepos_ctrl) / (Responseneg_ctrl - Responsepos_ctrl) ] )

  • Hit Identification:

    • Hits are identified as compounds that inhibit the agonist response above a predefined threshold (e.g., >50%).

References

  • Taylor & Francis. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Ingenta Connect. (n.d.). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors.
  • On HTS. (2023). Z-factor.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • PubMed - NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Current Topics in Medicinal Chemistry. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • BMG LABTECH. (2025). The Z prime value (Z´).
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Kinase X Inhibitors Targeting Thr101 Phosphorylation.
  • Drug Target Review. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes.
  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
  • PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery.
  • PLOS One. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes.
  • MDPI. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4.
  • Agilent. (2021). High-Throughput GPCR Assay Development.
  • PubMed. (2006). A fluorescence polarization assay for inhibitors of Hsp90.
  • IntechOpen. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors.
  • ResearchGate. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
  • PMC. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
  • BMG LABTECH. (2020). Kinase assays.
  • ResearchGate. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
  • PMC. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • PMC. (n.d.). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors.
  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Pharmacological Properties of Pyrazole-Scaffold Protein Kinase Inhibitors.
  • PMC. (2022). Advances in luminescence-based technologies for drug discovery.
  • PubMed. (2026). Advancing label-free screening technologies to enhance drug discovery efficiency.
  • ResearchGate. (n.d.). HTS phenylpyrazole hit series.
  • Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • RSC Publishing. (n.d.). Label-free technologies for target identification and validation.

Sources

Application Note: Synthesis of Amides from 4-tert-butyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The 4-tert-butyl-1H-pyrazole-5-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., p38 MAP kinase, B-Raf) and agrochemical fungicides. The tert-butyl group at the C4 position provides critical lipophilicity and metabolic stability, while the amide functionality at C5 serves as a key hydrogen-bond donor/acceptor vector for target engagement.

However, this substrate presents specific synthetic challenges:

  • Steric Hindrance: The bulky tert-butyl group at C4 sterically shields the C5-carbonyl, reducing the rate of nucleophilic attack.

  • Tautomeric Ambiguity: The 1H-pyrazole core exists in equilibrium between the 3- and 5-carboxylic acid tautomers.

  • Competitive Nucleophilicity: The unprotected pyrazole nitrogen (NH) can compete with the external amine, leading to self-coupling (dimerization) or N-acylation side products.

This guide provides three validated protocols tailored to different stages of development: Discovery (HATU) , Scale-Up (T3P) , and Cost-Optimization (Acid Chloride) .

Chemical Decision Tree

Select the appropriate protocol based on your scale and substrate constraints.

CouplingStrategy Start Start: 4-tert-butyl-1H-pyrazole-5-COOH Scale What is your Scale? Start->Scale Discovery Discovery (<100 mg) Priority: Speed & Success Rate Scale->Discovery Development Development (>1 g) Priority: Cost & Workup Scale->Development MethodA Method A: HATU (High Yield, Expensive) Discovery->MethodA AmineType Amine Nucleophilicity? Development->AmineType Reactive Reactive/Primary Amine AmineType->Reactive Unreactive Unreactive/Aniline/Hindered AmineType->Unreactive MethodB Method B: T3P (Green, Easy Workup) Reactive->MethodB MethodC Method C: Acid Chloride (Low Cost, Harsh) Unreactive->MethodC

Caption: Strategic selection of coupling agents based on scale and amine reactivity.

Method A: HATU Coupling (Discovery Standard)

Best for: Milligram-scale library synthesis, unreactive amines, and ensuring first-pass success. Mechanism: HATU generates a highly reactive OAt-active ester that reacts faster than standard OBt esters, overcoming the steric bulk of the adjacent tert-butyl group.

Materials
  • Substrate: 4-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) [0.1 M concentration]

Protocol
  • Activation: In a dried vial, dissolve the pyrazole carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). Note: The solution may warm slightly. Ensure pH > 8.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: The solution usually turns yellow/orange. The formation of the activated species can be monitored by LCMS (mass shift +119 Da for the OAt adduct, though transient).

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours.

    • Optimization: If the amine is an electron-deficient aniline, heat to 50°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Critical Insight: The 3.0 equiv of base is non-negotiable. 1 equiv neutralizes the carboxylic acid, 1 equiv neutralizes the HATU byproduct, and the 3rd equiv keeps the amine deprotonated.

Method B: T3P (Propylphosphonic Anhydride) (Green/Scale-Up)

Best for: Gram-scale, "Green" chemistry requirements, and ease of purification. Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. The byproducts are water-soluble phosphonic acid salts, eliminating the need for chromatography in many cases.[1]

Materials
  • Substrate: 4-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Preferred for green processing)

Protocol
  • Charge: To a reactor/flask, add the pyrazole acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc).

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Why dropwise? The reaction is exothermic. Controlling temperature prevents N-acylation of the pyrazole ring.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Self-Validating Workup:

    • Add water to the reaction mixture.[1]

    • Separate layers.

    • Wash organic layer with 1M HCl (to remove pyridine and unreacted amine).

    • Wash with 1M NaOH (to remove unreacted pyrazole acid and T3P byproducts).

    • Result: The organic layer contains near-pure amide.

  • Isolation: Concentrate to dryness/crystallize.

Method C: Acid Chloride Generation (Cost-Effective)

Best for: Multi-gram/Kilogram scale, highly unreactive anilines. Risk: High risk of side reactions (dimerization) if the pyrazole NH is not managed.

Protocol
  • Chlorination: Suspend 4-tert-butyl-1H-pyrazole-5-carboxylic acid in Toluene. Add catalytic DMF (2 drops).

  • Reagent: Add Thionyl Chloride (SOCl₂) (2.0 equiv) dropwise.

  • Reflux: Heat to 80°C for 2 hours until gas evolution (SO₂/HCl) ceases.

  • Evaporation (CRITICAL): Concentrate the mixture to dryness under vacuum to remove excess SOCl₂. Co-evaporate with toluene twice.

    • Reasoning: Excess SOCl₂ will react with your amine to form sulfinylamines.

  • Coupling: Dissolve the crude acid chloride in DCM or THF.

  • Addition: Add this solution dropwise to a pre-cooled (0°C) mixture of Amine (1.0 equiv) and Et₃N (3.0 equiv).

    • Note: The excess base is vital to scavenge HCl and prevent protonation of the pyrazole ring, which would reduce solubility and reactivity.

Mechanistic Visualization (HATU Pathway)

The following diagram illustrates the activation pathway and the specific role of the base in preventing side reactions.

HATUMechanism Acid Pyrazole-COOH Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster HATU Attack HATU HATU Reagent HATU->ActiveEster Product Final Amide ActiveEster->Product Amine Attack SideRxn Side Rxn: N-Acylation of Pyrazole ActiveEster->SideRxn Slow (Steric Bulk) Amine Amine (R-NH2) Amine->Product

Caption: HATU activation pathway. The steric bulk of the tert-butyl group minimizes the N-acylation side reaction.

Troubleshooting & Optimization Data

ChallengeObservationRoot CauseSolution
Low Yield SM remains, Active Ester forms but doesn't couple.Steric hindrance of tert-butyl group.[2]Switch to Method C (Acid Chloride) or heat Method A to 50°C.
Dimerization Mass spectrum shows 2x Pyrazole mass.Pyrazole NH acted as nucleophile.Use Method B (T3P) ; the mechanism is more selective for COOH. Ensure slow addition.
Racemization (If amine is chiral) Loss of ee%.Over-activation or high temperature.Use Method B (T3P) at 0°C; T3P is known for low epimerization.
Solubility Precipitate forms immediately.Pyrazole-COOH is poorly soluble in DCM.Use DMF or NMP as solvent.

References

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles. European Journal of Organic Chemistry, 2011(32), 6527-6531. Link

Sources

Application Note: Advanced Esterification Strategies for 4-tert-butyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Insights (Causality & E-E-A-T)

The functionalization of 4-tert-butyl-1H-pyrazole-5-carboxylic acid (Monoisotopic mass: 168.09 Da)[1] presents a unique dual-challenge in synthetic organic chemistry. As a Senior Application Scientist, it is critical to understand that standard Fischer esterification conditions often fail or yield poor results with this substrate due to two competing molecular dynamics:

The Steric Shielding Effect

The tert-butyl group at the C4 position is exceptionally bulky. Because it is situated directly ortho to the C5 carboxylic acid, it creates a massive steric shield. This spatial crowding significantly raises the activation energy required for a nucleophile (such as an alcohol) to attack the carbonyl carbon via a standard tetrahedral intermediate.

The Chemoselectivity Challenge (O- vs. N-Functionalization)

The 1H-pyrazole ring contains an acidic/nucleophilic nitrogen. Attempting to synthesize esters via direct base-promoted alkylation (e.g., using alkyl halides and


) invariably leads to competing N-alkylation. Literature confirms that direct alkylation of pyrazole-carboxylic acids with alkyl halides yields complex mixtures of N-alkylated isomers that are notoriously difficult to separate via chromatography[2].

The Solution: To achieve strict chemoselectivity (O-esterification) and overcome the C4 steric bulk, the carboxylic acid must be converted into a highly reactive electrophilic intermediate prior to or during the introduction of the alcohol. This prevents the pyrazole nitrogen from acting as a competitive nucleophile and forces the reaction down the desired thermodynamic pathway.

Comparative Workflow Analysis

To streamline your synthetic route, the following table summarizes three validated activation strategies based on the nature of your target alcohol.

MethodReagentsActivation TimeReaction TempChemoselectivityBest Suited For
Acid Chloride

, cat. DMF
2-3 h60-80 °CExcellentPrimary/Secondary alcohols, robust substrates
Steglich EDC·HCl, DMAP15-30 min20-25 °CHighAcid-sensitive substrates, tertiary alcohols[3]
Uronium Coupling HATU, DIPEA< 5 min20-25 °CExcellentHighly hindered or complex/bulky alcohols[4]

Decision Tree Visualization

Workflow A 4-tert-butyl-1H-pyrazole-5-carboxylic acid (Sterically Hindered Core) B1 Robust Substrates (Primary/Sec. Alcohols) A->B1 B2 Acid-Sensitive Substrates (Tertiary Alcohols) A->B2 B3 Highly Complex/Bulky Alcohols A->B3 C1 Protocol A: Acid Chloride Activation (SOCl2 / Reflux) B1->C1 C2 Protocol B: Steglich Esterification (EDC·HCl / DMAP) B2->C2 C3 Protocol C: Uronium Coupling (HATU / DIPEA) B3->C3

Decision matrix for selecting esterification methods based on alcohol reactivity and sterics.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating in-process analytical checks to ensure the steric barriers have been successfully bypassed.

Protocol A: Acid Chloride Activation (Robust & Scalable)

Causality: Converting the carboxylic acid to an acyl chloride replaces the hydroxyl group with a highly electronegative, small chloride ion. This drastically increases the electrophilicity of the carbonyl carbon, allowing even moderately hindered alcohols to attack successfully despite the adjacent tert-butyl group.

  • Activation: Suspend 4-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Catalysis: Add 2 drops of anhydrous DMF. Note: DMF reacts with

    
     to form the Vilsmeier-Haack reagent, which acts as the true active chlorinating species.
    
  • Chlorination: Dropwise add Thionyl Chloride (

    
    , 3.0 eq). Reflux at 45 °C for 2 hours.
    
  • Self-Validation Check 1: Gas evolution (

    
     and 
    
    
    
    ) will cease when activation is complete. To analytically validate, quench a 10 µL aliquot in 1 mL of Methanol and analyze via LC-MS. You should observe the mass of the methyl ester (m/z = 183.1
    
    
    ).
  • Concentration: Remove excess

    
     and solvent in vacuo to yield the crude acid chloride.
    
  • Esterification: Redissolve the acid chloride in DCM. Cool to 0 °C. Add the target alcohol (1.2 eq) and Triethylamine (

    
    , 2.5 eq). Stir at room temperature for 4 hours.
    
  • Workup: Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
Protocol B: Steglich Esterification (Mild Conditions)

Causality: For acid-sensitive alcohols (e.g., tert-butanol), the Steglich esterification is ideal[3]. The coupling reagent (EDC·HCl) forms an O-acylisourea intermediate. Because this intermediate is sterically hindered by the tert-butyl group, DMAP is strictly required. DMAP acts as an acyl transfer catalyst, attacking the intermediate to form a highly reactive, less sterically encumbered acylpyridinium ion, which the alcohol can easily attack[3].

  • Preparation: Dissolve the pyrazole acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous DCM (0.1 M).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.2 eq).

  • Coupling: Cool to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) in one portion.

  • Self-Validation Check 1: The reaction mixture should remain clear (EDC urea byproduct is soluble, unlike DCC). Monitor via TLC (5% MeOH in DCM). The starting acid (

    
    ) should disappear, replaced by a higher-running ester spot (
    
    
    
    ).
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash sequentially with 1M

    
     (to remove DMAP and EDC urea), water, and brine. Dry and concentrate.
    
Protocol C: HATU-Mediated Uronium Coupling (For Extreme Sterics)

Causality: When coupling highly complex or bulky alcohols, standard carbodiimides fail. HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides "anchimeric assistance" (neighboring group participation) via hydrogen bonding to the incoming alcohol, accelerating the nucleophilic attack dramatically[4][5].

  • Activation: Dissolve the pyrazole acid (1.0 eq) in anhydrous DMF (0.15 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Coupling Reagent: Add HATU (1.1 eq). Stir for 5 minutes at room temperature.

  • Self-Validation Check 1: The solution will rapidly transition to a pale yellow color, indicating the successful formation of the OAt active ester.

  • Esterification: Add the sterically hindered alcohol (1.2 eq). Stir at room temperature for 2-4 hours.

  • Self-Validation Check 2: Analyze via LC-MS. Uronium couplings are highly efficient; the starting material mass (168.09 Da) should be entirely consumed[1][5].

  • Workup: Dilute with Ethyl Acetate, wash extensively with 5%

    
     aqueous solution (to remove DMF), followed by saturated 
    
    
    
    . Dry and concentrate.

References

  • PubChemLite - C8H12N2O2 - Explore uni.lu
  • US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters Google P
  • Steglich Esterific
  • Novabiochem® Letters 1.14Vol. Merck Millipore
  • Optimizing coupling reagents for sterically hindered Boc-L-proline Benchchem

Sources

Application Note: 4-tert-butyl-1H-pyrazole-5-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utilization of 4-tert-butyl-1H-pyrazole-5-carboxylic acid (and its tautomers) as a privileged scaffold in the rational design of enzyme inhibitors, specifically targeting protein kinases (e.g., CDKs, p38 MAPK) and metabolic enzymes.

Introduction & Scientific Rationale

4-tert-butyl-1H-pyrazole-5-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility in enzyme inhibitor development, particularly for protein kinases , stems from three structural features:

  • The Pyrazole Core (Hinge Binder): The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, mimicking the adenine ring of ATP. This allows the molecule to anchor effectively to the hinge region of kinase active sites.

  • The tert-Butyl Group (Hydrophobic Anchor): Located at the C4 position, this bulky, lipophilic group is critical for filling the hydrophobic "back pocket" or "gatekeeper" region found in many kinases (e.g., p38, Src, CDKs). This interaction often confers selectivity over other enzymes with smaller pockets.

  • The Carboxylic Acid (Diversity Vector): The C5-carboxylic acid serves as a synthetic handle. It is readily coupled with diverse amines to extend the molecule into the solvent-exposed region of the enzyme, allowing for the optimization of solubility and pharmacokinetic properties (SAR exploration).

Chemical Properties & Handling
PropertySpecification
IUPAC Name 4-tert-butyl-1H-pyrazole-5-carboxylic acid
CAS Number 2091630-94-1 (Generic/Isomer var: 83405-71-4)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol, DMF. Sparingly soluble in water.
pKa ~3.5 (Carboxylic acid), ~14 (Pyrazole NH)
Stability Stable under standard laboratory conditions. Hygroscopic; store desiccated at -20°C.

Tautomerism Note: In solution, 1H-pyrazole-5-carboxylic acid exists in equilibrium with 1H-pyrazole-3-carboxylic acid. Upon N-alkylation or binding to an enzyme, the tautomeric state becomes fixed.

Experimental Workflow: Inhibitor Library Synthesis

The following workflow describes the synthesis of a library of Pyrazole-Carboxamide Inhibitors using 4-tert-butyl-1H-pyrazole-5-carboxylic acid as the core fragment.

Visual Workflow (DOT Diagram)

InhibitorWorkflow Start 4-tert-butyl-1H-pyrazole -5-carboxylic acid Activation Carboxyl Activation (HATU/DIEA) Start->Activation DMF, RT Coupling Amide Coupling (Diverse Amines) Activation->Coupling + R-NH2 Purification HPLC Purification (C18 Column) Coupling->Purification Library Inhibitor Library (96-well plate) Purification->Library Assay Enzyme Inhibition Assay (IC50) Library->Assay Screening

Caption: Workflow for synthesizing and screening pyrazole-carboxamide inhibitors.

Detailed Protocol: Amide Coupling (Library Generation)

Objective: To synthesize a library of amide derivatives targeting the ATP-binding site of kinases (e.g., CDK2, p38).

Reagents:

  • Scaffold: 4-tert-butyl-1H-pyrazole-5-carboxylic acid (0.1 M in DMF).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Amine Library: Diverse aromatic/heterocyclic amines (e.g., aniline, benzylamine, aminopyridine) (0.1 M in DMF).

Step-by-Step Procedure:

  • Activation: In a reaction vial, mix 100 µL of the Scaffold solution (10 µmol) with 100 µL of HATU solution (1.1 eq, 11 µmol in DMF).

  • Base Addition: Add 5 µL of DIPEA (3 eq, 30 µmol). Vortex briefly and incubate at Room Temperature (RT) for 5 minutes to form the activated ester.

  • Coupling: Add 110 µL of the specific Amine solution (1.1 eq, 11 µmol) to the activated mixture.

  • Incubation: Shake the reaction block at RT for 12–16 hours.

    • QC Check: Monitor reaction progress via LC-MS. The product mass should be [M+H]⁺ = 168 + Amine_MW - 18.

  • Quenching: Add 50 µL of 10% acetic acid in methanol to quench unreacted amines.

  • Purification: Purify directly using preparative HPLC (Reverse-phase C18, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Lyophilization: Freeze-dry fractions to obtain the solid inhibitor.

Detailed Protocol: Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 of the synthesized pyrazole derivatives against a target kinase (e.g., CDK2/CyclinA).

Principle: The assay measures the ADP formed from a kinase reaction. The pyrazole inhibitor competes with ATP; therefore, reduced ADP production indicates inhibition.

Materials:

  • Kinase Enzyme (e.g., CDK2/CyclinA, 10 ng/µL).

  • Substrate (e.g., Histone H1 peptide).

  • Ultrapure ATP (10 µM).

  • ADP-Glo™ Reagent (Promega).

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

Protocol:

  • Preparation: Prepare a 3-fold serial dilution of the inhibitor in DMSO (10 concentrations, starting at 10 µM).

  • Enzyme Mix: Dilute the Kinase in Assay Buffer. Add 5 µL to each well of a white 384-well plate.

  • Inhibitor Addition: Add 2.5 µL of the diluted inhibitor to the wells. Incubate for 15 minutes at RT to allow the pyrazole core to bind the hinge region.

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix. The final reaction volume is 10 µL.

  • Incubation: Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Measurement: Read Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50 using a non-linear regression model (Sigmoidal Dose-Response).

Mechanism of Action & SAR Logic

The efficacy of 4-tert-butyl-1H-pyrazole-5-carboxylic acid derivatives relies on specific molecular interactions.

Signaling Pathway Visualization (Graphviz)

KinaseInhibition Extracellular Growth Factor (Signal Input) Receptor Receptor Tyrosine Kinase (RTK) Extracellular->Receptor Ras Ras/Raf Receptor->Ras Kinase Target Kinase (e.g., CDK2, p38) Ras->Kinase Phosphorylation Substrate Downstream Effector (e.g., pRb, ATF2) Kinase->Substrate Phosphorylation Response Cell Proliferation/ Inflammation Substrate->Response Inhibitor Pyrazole-Carboxamide Inhibitor Inhibitor->Kinase ATP Competition (Hinge Binding)

Caption: Pathway showing the intervention point of Pyrazole-Carboxamide inhibitors in kinase signaling.

Structure-Activity Relationship (SAR) Guidelines:

  • R-Group (Amide): Aromatic rings (phenyl, pyridine) attached here often improve potency by engaging in

    
    -stacking interactions with the enzyme's P-loop or activation loop.
    
  • 4-tert-Butyl: Do not remove or reduce this group in early screening. It provides a ~10-fold potency boost compared to a methyl group due to the hydrophobic effect in the kinase back-pocket [1].

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Coupling Steric hindrance of tert-butyl group.Increase reaction time to 24h; heat to 40°C; switch to HATU if using EDC.
High IC50 (Low Potency) Amide substituent is too polar.Use hydrophobic amines (e.g., 3-chloroaniline) to access the hydrophobic pocket adjacent to the ATP site.
Poor Solubility High lipophilicity of tert-butyl + aromatic amide.Introduce a solubilizing group (e.g., morpholine or piperazine) on the amide side chain.
References
  • Fabbro, D., et al. (2002). "Protein kinases as targets for anticancer agents: from basic science to clinic." Pharmacology & Therapeutics.[1] Link

  • Persson, T., et al. (2007). "Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction." Organic & Biomolecular Chemistry. Link

  • Ali, G.M.E., et al. (2019).[1] "Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole scaffold." Bioorganic Chemistry. Link

  • Lombardo, L.J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor." Journal of Medicinal Chemistry. (Demonstrates the amide-coupling strategy). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-tert-Butyl-1H-Pyrazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of 4-tert-butyl-1H-pyrazole-5-carboxylic acid synthesis. It addresses specific yield-limiting factors associated with the steric bulk of the tert-butyl group and the amphoteric nature of the final product.

Executive Summary & Reaction Analysis

The synthesis of 4-substituted pyrazole-5-carboxylic acids typically proceeds via the Claisen condensation of an ester with a formate source, followed by cyclization with hydrazine.

For the 4-tert-butyl derivative, the steric hindrance of the tert-butyl group at the


-position of the starting material (Ethyl 3,3-dimethylbutyrate) presents a kinetic barrier. Furthermore, the final product is amphoteric (possessing both an acidic carboxyl group and a basic pyrazole nitrogen), leading to significant losses during aqueous workup if pH is not precisely controlled.
The Validated Pathway (The "Gold Standard")

To maximize yield, we recommend the Formylation-Cyclization Route using sodium hydride and ethyl formate. While DMF-DMA (N,N-dimethylformamide dimethyl acetal) is popular for activated methylenes, the steric bulk here often requires the thermodynamic driving force of an irreversible deprotonation provided by NaH.

Reaction Scheme:

  • Precursor: Ethyl 3,3-dimethylbutyrate (Ethyl tert-butylacetate).

  • Formylation: Reaction with Ethyl Formate and NaH to form the sodium enolate of ethyl 2-formyl-3,3-dimethylbutyrate.

  • Cyclization: Condensation with Hydrazine Hydrate.

  • Hydrolysis: Saponification to the free acid.

ReactionScheme Start Ethyl 3,3-dimethylbutyrate (Starting Material) Step1 Step 1: Formylation (HCOOEt, NaH, THF) Temp: 0°C -> RT Start->Step1 Inter Intermediate: Sodium Enolate of Ethyl 2-formyl-3,3-dimethylbutyrate Step1->Inter Kinetic Control Step2 Step 2: Cyclization (N2H4·H2O, EtOH, AcOH) Reflux Inter->Step2 Ester Ethyl 4-(tert-butyl)-1H- pyrazole-5-carboxylate Step2->Ester Step3 Step 3: Hydrolysis (NaOH, then pH adj.) Ester->Step3 Product Target: 4-tert-butyl-1H- pyrazole-5-carboxylic acid Step3->Product Isoelectric Precipitation

Figure 1: Optimized synthetic workflow for steric-heavy pyrazole synthesis.

Critical Process Parameters (FAQs)

Q1: Why is my yield low during the formylation step (Step 1)?

Diagnosis: The tert-butyl group creates significant steric shielding around the


-protons.
Technical Insight:  Standard bases like sodium ethoxide (NaOEt) are often insufficient to drive the equilibrium fully to the enolate in the presence of this steric bulk.
Corrective Action: 
  • Base Selection: Switch to Sodium Hydride (NaH) (60% dispersion in oil). The evolution of

    
     gas makes the deprotonation irreversible.
    
  • Stoichiometry: Use 1.2 - 1.5 equivalents of Ethyl Formate and NaH relative to the substrate.

  • Temperature Profile: Start at

    
     to control the exotherm, then allow to warm to room temperature (or mild reflux at 
    
    
    
    ) for 12–16 hours to ensure completion.
  • Solvent: Use anhydrous THF or Toluene . Avoid ethanol in this step to prevent transesterification or reversibility issues.

Q2: I see the intermediate, but cyclization (Step 2) is incomplete. Why?

Diagnosis: The "formyl" carbon in the enolate is less electrophilic due to electron donation from the oxygen, and the bulky tert-butyl group hinders the approach of hydrazine. Corrective Action:

  • pH Modulation: Hydrazine attacks carbonyls best at slightly acidic to neutral pH. Pure hydrazine hydrate is very basic. Add Acetic Acid (AcOH) to the reaction mixture (0.5 - 1.0 eq) to buffer the solution. This protonates the carbonyl oxygen, activating it for nucleophilic attack.

  • Temperature: This reaction requires energy to overcome the steric barrier.[1] Ensure a vigorous reflux in Ethanol for at least 4–6 hours.

Q3: My product disappears during the final workup (Step 3). Where did it go?

Diagnosis: This is the most common failure mode. Pyrazole carboxylic acids are amphoteric .

  • pH < 2: The pyrazole nitrogen protonates (

    
    ), forming a soluble cation.
    
  • pH > 8: The carboxylic acid deprotonates (

    
    ), forming a soluble anion.
    Corrective Action: 
    
  • Isoelectric Point (pI) Isolation: You must target the pI where the molecule is neutral (zwitterionic but net charge 0) and least soluble. For this molecule, the pI is typically between pH 3.0 and 4.0 .

  • Protocol: After hydrolysis with NaOH, cool the solution. Slowly add 1N HCl while monitoring with a calibrated pH meter. Stop exactly at pH 3.5 . A thick precipitate should form. If you overshoot to pH 1, the solid will redissolve.

Troubleshooting Guide: Specific Failure Modes

SymptomProbable CauseVerificationSolution
No precipitate after acidification Formation of Pyrazole Hydrochloride salt (pH too low).Check pH. If pH < 2, the product is dissolved.Back-titrate with 1N NaOH to pH 3–4 .
Gummy/Oily Product Residual mineral oil from NaH or incomplete hydrolysis.NMR shows aliphatic peaks at 0.8-1.2 ppm (oil) or ethyl peaks (ester).Oil: Wash crude with Hexanes. Ester: Reflux longer with NaOH.
Low Melting Point Decarboxylation occurred.NMR shows loss of COOH and appearance of a new CH proton on the ring.Avoid heating the free acid above

during drying. Dry under vacuum at

.
Starting Material Recovery Moisture killed the NaH in Step 1.NMR shows unreacted ethyl 3,3-dimethylbutyrate.Use fresh anhydrous THF and dry glassware.

Detailed Optimized Protocol

Target Scale: 10 mmol (approx. 1.5 g starting material)

Step 1: Enolate Formation
  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add Sodium Hydride (60% in oil, 12 mmol, 1.2 eq) and wash twice with dry hexane to remove oil (optional but recommended for purity).

  • Suspend NaH in Anhydrous THF (20 mL) and cool to

    
    .
    
  • Mix Ethyl 3,3-dimethylbutyrate (10 mmol, 1.0 eq) and Ethyl Formate (15 mmol, 1.5 eq) in a separate vial.

  • Add the mixture dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution.

  • Allow to warm to Room Temperature (RT) and stir for 16 hours. The solution should turn yellow/orange.

Step 2: Cyclization
  • Concentrate the reaction mixture carefully (rotary evaporator) to remove excess ethyl formate and THF.

  • Dissolve the residue in Ethanol (30 mL).

  • Add Hydrazine Hydrate (12 mmol, 1.2 eq) followed by Glacial Acetic Acid (approx. 1 mL).

  • Reflux the mixture for 6 hours.

  • Cool to RT and concentrate to dryness. Partition between Ethyl Acetate and Water. Wash organic layer with Brine, dry over

    
    , and concentrate to obtain the Ethyl Ester intermediate .
    
Step 3: Hydrolysis & Isolation
  • Dissolve the crude ester in 10% NaOH solution (20 mL).

  • Reflux for 2 hours (until the solution is clear and TLC indicates ester consumption).

  • Critical Step: Cool the solution to

    
     in an ice bath.
    
  • Slowly add 2N HCl dropwise with vigorous stirring.

  • Monitor pH continuously. Stop addition when pH reaches 3.5 .

  • Stir for 30 minutes to allow maximum precipitation.

  • Filter the white solid, wash with a small amount of cold water, and dry under vacuum at

    
    .
    

References

  • Synthesis of Pyrazole-5-carboxylates from Enaminodiketones: Rosa, F. A., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678.

  • General Knorr Pyrazole Synthesis Mechanism: Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Steric Hindrance in Pyrazole Synthesis: Liu, Y., & Feng, X. (2021). Al(OTf)3 Catalysed One-Pot Preparation of Pyrazole Derivatives.

  • Isoelectric Point Precipitation Strategy: BenchChem Technical Support. (2025).[1][2] Overcoming Solubility Issues in Amphoteric Heterocycles.

Sources

Technical Support Center: Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Regioselectivity, Functionalization, and Purification in Pyrazole Chemistry

Welcome to the Pyrazole Synthesis Hub

You are likely here because your LC-MS shows two peaks with the same mass but different retention times, or your C-H activation catalyst has died (again). Pyrazoles are deceptively simple rings; their tautomeric nature and multiple reactive sites (N1, N2, C3, C4, C5) create a "hydra" of synthetic challenges.

This guide moves beyond textbook definitions. We address the causality of failure and provide self-validating protocols to fix it.

Module 1: The "Knorr" Conundrum (De Novo Synthesis)

The Core Problem: You are reacting an unsymmetrical 1,3-diketone with a substituted hydrazine. You expect one isomer (e.g., 1,3,5-trisubstituted), but you get a mixture of 1,3,5- and 1,3,4-isomers.[1]

The Mechanism of Failure

The reaction proceeds via a hydrazone intermediate. The regioselectivity is determined by which carbonyl the hydrazine attacks first.

  • Electronic Control: Hydrazine attacks the most electrophilic carbonyl.

  • Steric Control: Hydrazine attacks the least hindered carbonyl.[1][2] Conflict arises when the most electrophilic site is also the most hindered.

Troubleshooting Guide: Regiocontrol
SymptomRoot CauseCorrective Action
50:50 Isomer Mix Solvent is non-selective (e.g., EtOH, MeOH). No H-bonding direction.Switch to Fluorinated Solvents. Use TFE (2,2,2-Trifluoroethanol) or HFIP.[3] These solvents H-bond to the carbonyls, amplifying electronic differences and stabilizing specific transition states [1].
Wrong Isomer (Major) Sterics are dominating Electronics.Lewis Acid Catalysis. Add 10 mol%

or

. The Lewis acid coordinates to the 1,3-diketone, typically activating the acyl oxygen and directing nucleophilic attack [2].
Low Yield / Sticky Oil Incomplete cyclization of the hydrazone intermediate.Acidic Dehydration. The initial condensation is fast; the cyclization is slow. Add catalytic AcOH or TFA to drive the dehydration step.
Visualizing the Pathway

The following diagram illustrates the bifurcation point where solvent choice dictates the major pathway.

Knorr_Regioselectivity Start 1,3-Diketone + Hydrazine PathA Attack at C1 (Kinetic/Steric) Start->PathA Non-polar Solvents PathB Attack at C3 (Thermodynamic/Electronic) Start->PathB Fluorinated Solvents (TFE) HydrazoneA Hydrazone A PathA->HydrazoneA HydrazoneB Hydrazone B PathB->HydrazoneB Prod1 1,5-Isomer (Often Undesired) HydrazoneA->Prod1 - H2O Prod2 1,3-Isomer (Target) HydrazoneB->Prod2 - H2O

Caption: Divergent pathways in Knorr synthesis. Fluorinated solvents (TFE/HFIP) favor Path B by selectively activating the specific carbonyl via hydrogen bonding.

Module 2: N-Alkylation of Pre-formed Pyrazoles

The Core Problem: You have a pyrazole with an NH group. You treat it with an alkyl halide and base. You get a mixture of N1- and N2-alkylated products because the pyrazole anion is an ambient nucleophile.

FAQ: Controlling N-Selectivity

Q: Why does my base choice change the ratio? A: It changes the "tightness" of the ion pair.

  • NaH / THF: Creates a "loose" ion pair. The reaction is under charge control . The alkylation occurs at the nitrogen with the highest electron density (often the more hindered N adjacent to a donor group).

  • 
     / Acetone:  Creates a contact ion pair. The reaction is under steric control . Alkylation occurs at the least hindered nitrogen (distal to bulky substituents) [3].
    

Q: Can I force N-alkylation on the more hindered nitrogen? A: Yes, but you must block the other site. Use a Transient Protecting Group .

  • Protocol: Silylate the pyrazole (HMDS) to form the N-TMS species. The TMS group usually sits on the less hindered nitrogen. Treat with the alkylating agent; the TMS group forces alkylation to the other (more hindered) nitrogen, followed by desilylation.

Data: Solvent/Base Effects on Regioselectivity

Substrate: 3-Methyl-5-phenylpyrazole + MeI

ConditionsMajor ProductRatio (N1:N2)Mechanism
NaH, THF 1,5-dimethyl (Hindered)40:60Charge Control

, DMF
1,3-dimethyl (Unhindered)90:10Steric Control

, TFE
1,3-dimethyl (Unhindered)>98:2H-Bonding Shielding

Module 3: Late-Stage Functionalization (C-H Activation)

The Core Problem: Transition metal catalysts (Pd, Rh) are frequently "poisoned" by the pyrazole nitrogens, or the reaction occurs at the wrong carbon (C3 vs C4 vs C5).

The Reactivity Map

You must understand the intrinsic bias of the ring to exploit it.

Pyrazole_Reactivity Center Pyrazole Core C4 C4 Position Nucleophilic (Electrophilic Subst.) Center->C4 Halogenation Nitration C5 C5 Position Acidic Proton (Direct Metallation) Center->C5 Deprotonation (nBuLi) N1 N1 Position Directing Group (Chelaion Assist) Center->N1 DG for C5-H Activation

Caption: Reactivity landscape of the pyrazole ring. C4 is nucleophilic; C5 is acidic and accessible via Directing Groups (DG) on N1.

Protocol: C5-Arylation via Pd-Catalysis (The "Directing Group" Strategy)

Use this when you need to install an aryl group next to the nitrogen (C5).

  • Reagents: Pyrazole substrate, Aryl Iodide (1.5 eq),

    
     (5 mol%), 
    
    
    
    (2 eq), PivOH (30 mol%).
  • Solvent: DMSO or DMA (Polar solvents are required to solubilize the Ag salts).

  • The Critical Step: The N1 nitrogen must be substituted (e.g., N-Methyl or N-Phenyl). If N1 is free (NH), the catalyst will die.

  • Mechanism: The N2 nitrogen coordinates to Pd, directing it to activate the C5-H bond (Concerted Metallation-Deprotonation).

  • Troubleshooting:

    • Black Precipitate: Pd is crashing out. Add

      
       or switch to a Pd(II) source with stabilizing ligands.
      
    • No Reaction: Check your N-substituent.[4] If it is too bulky (e.g., t-Butyl), it prevents the N2 from coordinating to the metal [4].

Module 4: Purification & Isolation

The Core Problem: Regioisomers often have identical masses and very similar polarities (


 values), making flash chromatography difficult.
Separation Strategy

1. The pKa Swing (Extraction) If your isomers have different substituents near the NH (if N-unsubstituted), their pKa values differ slightly.

  • Technique: Dissolve mixture in DCM. Extract with pH-controlled buffers. The more acidic isomer (usually the one with electron-withdrawing groups closer to the NH) will move into the aqueous phase first.

2. Recrystallization (The "Oil" Fix) Pyrazoles are notorious for "oiling out."

  • The Trick: Do not use Ether/Hexane. Use Toluene/Cyclohexane .

  • Protocol: Dissolve crude oil in minimal hot Toluene. Add Cyclohexane dropwise until cloudy. Let stand at 4°C. The minor isomer often remains in the mother liquor.

References

  • Review of Regioselectivity in Pyrazole Synthesis

    • Title: Recent Advances in the Synthesis of Pyrazole Deriv
    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • Lewis Acid Catalysis & Mechanisms: Title: Troubleshooting the reaction mechanism of pyrazole formation Source: BenchChem Technical Guides.
  • N-Alkylation Selectivity: Title: Technical Support Center: Optimizing N-Alkylation of Pyrazoles Source: BenchChem Technical Guides.
  • C-H Functionalization Strategies

    • Title: Transition-metal-catalyzed C-H functionalization of pyrazoles[5][6][7]

    • Source: Organic & Biomolecular Chemistry (RSC), 2020.
    • URL:[Link]

  • Enzymatic/Catalytic Approaches

    • Title: Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles[8]

    • Source: Angewandte Chemie Int.[8] Ed. (NIH), 2021.

    • URL:[Link]

Sources

Technical Support Center: Purification of 4-tert-butyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-TBU-04 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Amphoteric Challenge

Welcome to the technical support hub for 4-tert-butyl-1H-pyrazole-5-carboxylic acid .

Purifying this molecule presents a specific set of challenges distinct from simple organic acids. You are dealing with a zwitterionic-capable system : the pyrazole ring is basic (can accept a proton), while the carboxylic acid is acidic. Furthermore, the 4-tert-butyl group introduces significant lipophilicity to an otherwise polar core, creating a high risk of "oiling out" during aqueous recrystallization.

This guide moves beyond generic protocols to address the specific physicochemical behavior of the tert-butyl substituted pyrazole scaffold.

Module 1: The "Golden Path" Isolation Protocol

Context: This protocol assumes you are starting from a crude saponification mixture (e.g., hydrolysis of the ethyl ester using NaOH/KOH) or a crude reaction mass containing the carboxylate salt.

The Self-Validating Acid-Base Extraction

Do not simply acidify and filter. The tert-butyl group traps non-polar impurities. You must use a "Wash-Then-Precipitate" strategy.

StepOperationTechnical Rationale (The "Why")
1 Dissolution & pH Check Dissolve crude in 1M NaOH (target pH > 12). Ensure the solution is homogenous. Note: If the solution is cloudy, filter it now to remove insoluble inorganic salts or polymeric byproducts.
2 The "Lipophilic Wash" Extract the aqueous alkaline layer with Dichloromethane (DCM) or MTBE (2x). Discard the organic layer. Why: This removes unreacted starting materials (esters) and decarboxylated by-products (4-tert-butylpyrazole) which are neutral and insoluble in base.
3 Controlled Acidification Cool aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring.
4 The pI Target Stop acidification at pH 3.0 – 3.5. Critical: Going too low (pH < 1) can protonate the pyrazole nitrogen, forming the soluble hydrochloride salt (

), causing yield loss. You want the neutral/zwitterionic species to precipitate.
5 Digestion Stir the slurry at 0°C for 30 minutes. This "Ostwald ripening" allows small, amorphous particles to redeposit onto larger crystals, improving filtration speed.
Visual Workflow: Acid-Base Logic

G Start Crude Reaction Mixture (Carboxylate Salt) Dissolve Dissolve in Water/NaOH (pH > 12) Start->Dissolve Wash Wash with DCM/MTBE Dissolve->Wash Split Phase Separation Wash->Split OrgLayer Organic Layer (Contains Impurities: Decarboxylated species, Esters) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Split->AqLayer Keep Acidify Acidify to pH 3.0 - 3.5 (Target Isoelectric Point) AqLayer->Acidify Check Precipitate Formed? Acidify->Check Filter Filter & Wash (Cold Water) Check->Filter Solid Oil Product Oils Out? Check->Oil Goo/Oil Recryst Proceed to Recrystallization (See Module 2) Filter->Recryst Oil->Recryst Troubleshoot

Figure 1: Logical flow for the isolation of amphoteric pyrazole carboxylic acids, highlighting the critical impurity wash step.

Module 2: Troubleshooting Crystallization ("Oiling Out")

Issue: "I acidified the solution, but instead of a white powder, I got a sticky gum/oil."

Root Cause: The tert-butyl group is highly hydrophobic. When you acidify in pure water, the molecule becomes insoluble so rapidly that it separates as a liquid phase (oil) rather than organizing into a crystal lattice. This traps impurities.

The Solution: Mixed-Solvent Recrystallization[1]

Do not use pure water. Use a solvent system that balances the polarity of the COOH group and the lipophilicity of the tert-butyl group.

Recommended Solvent Systems
  • Ethanol / Water (Best Balance):

    • Dissolve crude solid in minimal boiling Ethanol (95%).

    • Add hot water dropwise until persistent turbidity is just observed.

    • Add 1-2 drops of Ethanol to clear it.

    • Slow Cool: Wrap the flask in a towel to cool to RT, then 4°C. Rapid cooling promotes oiling.

  • Acetonitrile (ACN):

    • Often works well for pyrazoles. The product is usually soluble in hot ACN and sparingly soluble in cold ACN.

Decision Tree: Saving the Oil

Recryst Problem Product is an Oil/Gum SolventChoice Solvent System Selection Problem->SolventChoice MethodA Method A: EtOH/Water (Standard) SolventChoice->MethodA High Yield MethodB Method B: Trituration (For stubborn oils) SolventChoice->MethodB High Purity ActionA 1. Dissolve in hot EtOH 2. Add hot H2O to turbidity 3. SLOW COOL MethodA->ActionA ActionB 1. Add Hexane/Ether 2. Sonicate vigorously 3. Induces solidification MethodB->ActionB Result Crystalline Solid ActionA->Result ActionB->Result

Figure 2: Strategy for handling lipophilic pyrazoles that resist crystallization in aqueous media.

Module 3: Purity & Stability (The "Hidden" Dangers)

Decarboxylation Risk

Pyrazole-5-carboxylic acids are thermally unstable. The electron-rich pyrazole ring facilitates the loss of


, especially if the 4-position is electron-rich (like a tert-butyl group).
  • Symptom: Loss of yield; appearance of a new spot on TLC (less polar); melting point depression.

  • Prevention:

    • NEVER dry the oven above 60°C.

    • NEVER boil in high-boiling solvents (DMSO, DMF) for extended periods.

    • Drying Protocol: Vacuum oven at 45–50°C with a

      
       trap is ideal.
      
Inorganic Ash

Because you precipitated from NaOH/HCl, NaCl is a major contaminant.

  • Test: Burn a small sample on a spatula. If residue remains, you have trapped salt.

  • Fix: Ensure the final filter cake is washed with ice-cold 0.1M HCl (to displace Na+) followed by ice-cold water.

Module 4: Frequently Asked Questions (FAQs)

Q: What is the estimated pKa of this molecule? A: While experimental values for the specific 4-tert-butyl derivative are rare in open literature, based on 1H-pyrazole-5-carboxylic acid analogs:

  • COOH pKa: ~3.5 – 3.8 (The tert-butyl group is electron-donating, slightly destabilizing the carboxylate anion compared to the unsubstituted analog, likely raising pKa slightly).

  • Pyrazole NH pKa: ~2.5 (Protonation of the basic Nitrogen).

  • Implication: This is why pH 3.0–3.5 is the "sweet spot" for precipitation. Below pH 2.0, you risk solubilizing it as a cation.

Q: Can I use Silica Gel Chromatography? A: Yes, but with caution. Pyrazole carboxylic acids streak badly on silica due to the acidic COOH and basic N interacting with silanols.

  • Fix: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1). This suppresses ionization and sharpens the bands.

Q: How do I store it? A: Store in a tightly sealed container at -20°C . Pyrazoles can slowly decarboxylate at room temperature over months, especially if traces of acid or metal ions are present.

References

  • Synthesis and Regioselectivity: Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones."[1] Synlett, 2008(11), 1673-1678.[1] (Validates synthesis via hydrazine condensation).

  • Crystallography & Structure: "1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid." Acta Crystallographica Section E, 2009. (Provides structural context for bulky pyrazole carboxylic acids).

  • General Purification: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Decarboxylation Kinetics: "Thermal stability of pyrazole-3-carboxylic acids." Journal of Thermal Analysis and Calorimetry. (General principle grounding the drying warnings).

Sources

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed to provide in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of pyrazole derivatives. As a foundational method in heterocyclic chemistry, mastering the Knorr synthesis is crucial for accessing the diverse chemical space of pyrazoles, a scaffold prevalent in many biologically active compounds.[1]

This resource addresses specific issues in a question-and-answer format, grounded in mechanistic principles to empower you to not only solve immediate experimental problems but also to proactively design more robust synthetic routes.

Frequently Asked Questions & Troubleshooting Guides
Issue 1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of constitutional isomers. How can I control the regioselectivity?

Q: I'm trying to synthesize a specific 1,3,5-trisubstituted pyrazole, but my NMR and LC-MS data clearly show two distinct products. How can I favor the formation of my desired isomer?

A: This is one of the most common challenges in Knorr pyrazole synthesis.[2] The formation of regioisomers occurs when a substituted hydrazine can attack either of the two non-equivalent carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound.[3][4] The outcome is dictated by a delicate balance of electronic and steric factors, as well as reaction conditions.[3]

Root Cause Analysis:

The initial, and often selectivity-determining, step is the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons.[1] The regioselectivity is governed by:

  • Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon is generally attacked preferentially. Electron-withdrawing groups on the dicarbonyl substrate will activate the adjacent carbonyl group, making it a more likely site for initial condensation.[4]

  • Steric Hindrance: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine, especially if the hydrazine itself has bulky substituents.[3]

  • Reaction Conditions (pH): The pH of the reaction medium is critical. Acid catalysis protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating condensation.[5] However, the nature of the acid and solvent can dramatically influence which isomer is favored.[4]

Troubleshooting Protocol: Enhancing Regioselectivity

If you are observing poor regioselectivity, a systematic approach to optimizing reaction conditions is necessary.

Step 1: Solvent Modification The choice of solvent can have a profound impact on the product ratio. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have been shown to significantly enhance regioselectivity in certain cases through their unique hydrogen-bonding capabilities.[4]

Solvent System Typical Regioisomeric Ratio (A:B) Rationale
Ethanol (Standard)Often low selectivity (e.g., 1.5 : 1)Standard protic solvent, may not sufficiently differentiate the two carbonyls.
Toluene / HexaneVariable, depends on substrateNon-polar, may favor kinetic control based on sterics.
2,2,2-Trifluoroethanol (TFE)Can be highly selective (e.g., >20 : 1)Strong hydrogen-bond donating properties can selectively activate one carbonyl site.[4]

Step 2: pH Control Systematically screen the reaction pH. Under neutral or basic conditions, the inherent electronic differences of the carbonyls dominate. Under acidic conditions, the mechanism can shift, sometimes reversing the selectivity.[4]

  • Baseline: Run the reaction in a neutral solvent like ethanol or propanol.[6]

  • Acid Catalysis: Add a catalytic amount (e.g., 3-5 drops for a lab-scale reaction) of glacial acetic acid.[7]

  • Base Mediation: For certain substrates, a base like sodium acetate can alter the outcome.

Step 3: Temperature Profiling Lowering the reaction temperature generally favors the thermodynamically more stable product, which may correspond to a single regioisomer. Start the reaction at 0-15 °C and allow it to slowly warm to room temperature.[8]

Visualizing the Competing Pathways

G cluster_0 Reaction Start cluster_1 Pathway A (Attack at C1) cluster_2 Pathway B (Attack at C2) Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Hydrazone_A Hydrazone Intermediate A Unsymmetrical\n1,3-Dicarbonyl->Hydrazone_A Hydrazone_B Hydrazone Intermediate B Unsymmetrical\n1,3-Dicarbonyl->Hydrazone_B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Hydrazone_A Attack at more electrophilic or less hindered C=O Substituted\nHydrazine->Hydrazone_B Attack at alternative C=O Cyclization_A Intramolecular Cyclization Hydrazone_A->Cyclization_A Isomer_A Regioisomer A Cyclization_A->Isomer_A Cyclization_B Intramolecular Cyclization Hydrazone_B->Cyclization_B Isomer_B Regioisomer B Cyclization_B->Isomer_B

Caption: Competing pathways in Knorr synthesis leading to two regioisomers.

Issue 2: My reaction has stalled at the hydrazone intermediate and is not cyclizing. How can I drive the reaction to completion?

Q: I've confirmed the formation of the initial hydrazone via TLC and NMR, but even after prolonged heating, I see very little of the final pyrazole product. What's preventing the cyclization?

A: The formation of a stable hydrazone intermediate without subsequent cyclization is a common kinetic hurdle.[5] The overall reaction is a condensation-cyclization sequence, and if the cyclization step has a high activation energy, the reaction can stall.[9]

Root Cause Analysis:

The cyclization step involves the nucleophilic attack of the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl group, followed by dehydration to form the aromatic ring.[1] Factors that impede this step include:

  • Reduced Nucleophilicity: Electron-withdrawing groups on the hydrazine (e.g., on a phenyl ring) decrease the nucleophilicity of the attacking nitrogen, slowing down the cyclization.

  • Reduced Electrophilicity: If the second carbonyl group is particularly electron-rich or sterically hindered, it will be less susceptible to intramolecular attack. This is common in β-ketoesters, where the ester carbonyl is less reactive than a ketone.[10]

  • Insufficient Catalysis: The cyclization and subsequent dehydration are often the rate-determining steps and are typically acid-catalyzed.[11] At neutral or high pH, this step can be extremely slow.[5]

Troubleshooting Protocol: Promoting Cyclization and Dehydration

Step 1: Implement or Strengthen Acid Catalysis This is the most effective solution. An acid catalyst protonates the remaining carbonyl group, rendering it significantly more electrophilic and susceptible to intramolecular attack.

  • Introduce an Acid: If not already present, add a catalytic amount of a protic acid like glacial acetic acid or a few drops of concentrated HCl.

  • Switch to a Stronger Acid: If acetic acid is insufficient, consider a stronger catalyst like p-toluenesulfonic acid (p-TsOH) or sulfuric acid in catalytic amounts. Use with caution to avoid degradation.

Experimental Workflow: Driving Cyclization

G Start Stalled Reaction: Stable Hydrazone Intermediate Add_Catalyst Add Acid Catalyst (e.g., Acetic Acid, p-TsOH) Start->Add_Catalyst Heat Increase Reaction Temperature (e.g., Reflux) Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS for Product Formation Heat->Monitor Success Complete Cyclization: Pyrazole Product Formed Monitor->Success Product spot appears, starting material consumed Fail No Improvement: Re-evaluate Substrate Reactivity Monitor->Fail No change after several hours

Sources

Technical Support Center: Troubleshooting & Solvent Optimization for Pyrazole Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This resource is designed specifically for drug development professionals and synthetic chemists. As application scientists, we recognize that pyrazole cyclization (e.g., via the Knorr synthesis or 1,3-dipolar cycloadditions) is rarely a "plug-and-play" reaction. Solvent selection is not merely a medium for dissolution; it is a thermodynamic and kinetic lever that dictates reaction rate, yield, and regioselectivity.

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to help you optimize solvent conditions for your specific substrates.

Section 1: Mechanistic FAQs – The Causality of Solvent Effects

Q1: Why does my Knorr pyrazole cyclization stall in protic solvents like ethanol, but accelerate drastically in DMF? A1: The Knorr pyrazole synthesis relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction kinetics are strictly governed by the keto-enol tautomerization of the dicarbonyl substrate[1]. Protic solvents (like ethanol or methanol) often stabilize the less reactive enol tautomer through strong intermolecular hydrogen bonding. In contrast, highly polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) disrupt this hydrogen-bond stabilization, shifting the equilibrium toward the highly electrophilic keto form. This shift accelerates the initial nucleophilic attack by the hydrazine, drastically improving the reaction rate and overall yield[1][2].

Q2: I am using an unsymmetrical 1,3-dicarbonyl and observing a 1:1 mixture of regioisomers. How can solvent selection dictate regioselectivity? A2: Regioselectivity in unsymmetrical pyrazole synthesis is governed by the differential electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the hydrazine nitrogens. Solvent polarity and pH directly modulate these transition states. For example, conducting the reaction in basic solvents (e.g., pyrrolidine) or adding catalytic triethylamine (TEA) alters the protonation state of the intermediates, favoring the formation of specific N1 or N2 isomers compared to traditional acid-catalyzed conditions[2][3]. If regioselectivity remains poor, transitioning from a non-polar to a polar aprotic medium is the standard troubleshooting step to selectively solvate the desired transition state.

Q3: My fluorinated pyrazole derivatives (e.g., Celecoxib analogs) are degrading under prolonged heating. How can I optimize the solvent to lower the required temperature? A3: Fluorinated 1,3-dicarbonyls are highly sensitive to their solvation environment. Recent high-throughput


F NMR studies demonstrate that using DMF instead of ethanol for the synthesis of trifluoromethylated pyrazoles (like Celecoxib and Mavacoxib) maximizes the initial reaction rate, allowing complete conversion at lower temperatures without the need for aggressive Brønsted or Lewis acid catalysts[1]. Alternatively, flow chemistry can be utilized to superheat solvents (e.g., THF/H

O at 120 bar) to achieve micro-second residence times, bypassing thermal degradation pathways entirely[4].

Q4: Are there viable solvent-free or "green" alternatives if my substrates are insoluble in standard organic solvents? A4: Yes. If solubility or environmental constraints are a bottleneck, solvent-free mechanochemical or melt conditions are highly effective. Utilizing a commercially available organic ionic salt like tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and reaction medium at room temperature can yield highly functionalized pyrazoles (75–86% yield) while eliminating the need for toxic halogenated solvents[5].

Section 2: Quantitative Data – Solvent Impact on Pyrazole Yields

To illustrate the profound impact of solvent selection, the following table summarizes the expected kinetic and yield outcomes for a standard Knorr pyrazole synthesis across various solvent classes[1][2][5].

Solvent SystemSolvent ClassKeto-Enol Equilibrium ShiftRelative Reaction KineticsTypical Yield (%)Primary Application / Notes
Ethanol (EtOH) Polar ProticFavors EnolSlow40 - 60%Traditional method; often requires an acid catalyst to proceed efficiently.
DMF / NMP Polar AproticFavors KetoVery Fast85 - 95%Optimal for fluorinated pyrazoles; accelerates nucleophilic attack.
Hexane / Toluene Non-PolarSubstrate DependentModerate50 - 70%Used for specific deacylative oxidations or specific regiocontrol.
Solvent-Free (TBAB) Ionic Salt / GreenN/A (Melt)Fast75 - 86%Eco-friendly; excellent for insoluble substrates at room temperature.

Section 3: Self-Validating Experimental Protocol

Protocol: Solvent Optimization Screening for Knorr Pyrazole Synthesis This protocol is designed as a self-validating system. By running parallel micro-scale reactions, you isolate the solvent variable to definitively identify the optimal thermodynamic environment for your specific substrates.

  • Step 1: Substrate Preparation & Aliquoting

    • Weigh out 1.0 mmol of the 1,3-dicarbonyl compound and 1.05 mmol of the aryl hydrazine derivative for each planned solvent condition.

    • Causality Check: A slight excess of hydrazine ensures the dicarbonyl is the limiting reagent, simplifying kinetic monitoring and preventing unreacted dicarbonyl degradation.

  • Step 2: Solvent Matrix Setup

    • Prepare four parallel reaction vials (e.g., 5 mL microwave vials) with 2.0 mL of the following solvents: Vial A (Ethanol), Vial B (DMF), Vial C (Toluene), Vial D (Solvent-free + 1.0 mmol TBAB).

  • Step 3: Initiation and Temperature Control

    • Add the substrates to the respective vials. For Vials A-C, stir at room temperature for 15 minutes to allow complete solvation.

    • Heat all vials to 60 °C using a parallel synthesizer or temperature-controlled oil bath.

    • Causality Check: 60 °C is chosen as an optimal baseline to promote product formation without inducing thermal decomposition of sensitive intermediates[2].

  • Step 4: Real-Time Kinetic Monitoring

    • At t = 15 min, 30 min, and 60 min, extract a 10 µL aliquot from each vial. Dilute with the appropriate deuterated solvent (or use benchtop

      
      F NMR if synthesizing fluorinated analogs) to monitor the disappearance of the dicarbonyl starting material[1].
      
  • Step 5: Workup and Regioisomer Analysis

    • Once the starting material is consumed, cool the mixtures. For polar aprotic solvents (DMF), quench with water and extract with ethyl acetate to remove the solvent.

    • Analyze the crude mixture via HPLC or

      
      H-NMR to determine the ratio of N1 to N2 regioisomers. Select the solvent that maximizes both the reaction rate and the desired regioselectivity.
      

Section 4: Diagnostic Workflow Visualization

PyrazoleTroubleshooting Start Start: Pyrazole Cyclization Yield/Purity Issues Analyze Analyze Reaction Kinetics via TLC / NMR Start->Analyze SlowKinetics Issue: Slow Kinetics Incomplete Conversion Analyze->SlowKinetics RegioIssue Issue: Poor Regioselectivity (Mixture of Isomers) Analyze->RegioIssue ProticCheck Currently using Protic Solvent (EtOH)? SlowKinetics->ProticCheck pHCheck Adjust pH / Additives RegioIssue->pHCheck SwitchAprotic Action: Switch to Aprotic (DMF / NMP) to favor Keto Tautomer ProticCheck->SwitchAprotic Yes GreenAlt Action: Try Solvent-Free (TBAB) or Flow Chemistry ProticCheck->GreenAlt No / Insoluble Success Optimized Pyrazole Cyclization Achieved SwitchAprotic->Success BaseAcid Action: Add TEA (Basic) or AcOH (Acidic) to direct Nucleophilic Attack pHCheck->BaseAcid BaseAcid->Success GreenAlt->Success

Diagnostic workflow for troubleshooting pyrazole cyclization via solvent optimization.

References

  • Title : Knorr Pyrazole Synthesis of Edaravone Source : RSC.org URL : [Link]

  • Title : Green synthesis of pyrazole systems under solvent-free conditions Source : Taylor & Francis Online URL : [Link]

  • Title : The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source : MDPI URL : [Link]

  • Title: Benchtop

    
    F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
    Source : MDPI
    URL :[Link]
    

Sources

Regioselectivity issues in pyrazole synthesis with unsymmetrical dicarbonyls

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a dynamic Technical Support Center for researchers encountering regioselectivity challenges in pyrazole synthesis.

Status: Operational | Tier: Senior Application Scientist | Topic: Unsymmetrical Dicarbonyls

Welcome to the Pyrazole Synthesis Troubleshooting Hub. This guide addresses the "classic" yet persistent challenge of regioselectivity when reacting unsymmetrical 1,3-dicarbonyls with substituted hydrazines. Below you will find diagnostic workflows, mechanistic insights, and validated protocols to correct isomer distributions.

🛠️ Diagnostic Workflow

Before altering your conditions, identify your specific failure mode using the logic map below.

Pyrazole_Troubleshooting Start START: Select Issue Issue_Mixture Problem: 1:1 Mixture of Isomers Start->Issue_Mixture Issue_Wrong Problem: Wrong Isomer Formed Start->Issue_Wrong Issue_Sep Problem: Cannot Separate Isomers Start->Issue_Sep Check_Substrate Are steric/electronic differences large? Issue_Mixture->Check_Substrate Check_Hydrazine Hydrazine Form? Issue_Wrong->Check_Hydrazine Sol_Chrom Protocol: Regioselective Crystallization Issue_Sep->Sol_Chrom Sol_Fluorinated Solution: Switch to TFE or HFIP Check_Substrate->Sol_Fluorinated Yes (Distinct R groups) Sol_Enaminone Solution: Use Enaminone Surrogate Check_Substrate->Sol_Enaminone No (Similar R groups) Check_Solvent Solvent Used? Check_Solvent->Sol_Fluorinated Used Ethanol Check_Hydrazine->Check_Solvent Used Salt Sol_Salt Solution: Use Hydrazine HCl Salt Check_Hydrazine->Sol_Salt Used Free Base

Figure 1: Decision tree for troubleshooting regioselectivity based on experimental outcomes.

🔬 Core Troubleshooting Modules (FAQs)
Ticket #001: "I'm getting a 50:50 mixture. Why isn't the reaction selective?"

Diagnosis: Competing Mechanistic Drivers. The regiochemical outcome of the condensation between an unsymmetrical 1,3-diketone (


) and a substituted hydrazine (

) is governed by the initial nucleophilic attack. Two competing factors are at play:
  • Steric Control: The terminal amino group (

    
    ) of the hydrazine is the most nucleophilic site. It prefers to attack the less hindered carbonyl.[1]
    
  • Electronic Control: The hydrazine attacks the more electrophilic carbonyl (often the one with electron-withdrawing groups).[2]

Resolution: When these factors oppose each other (e.g., the more electrophilic carbonyl is also the bulkier one), you get a mixture.[3] To force selectivity, you must amplify one factor:[2]

  • Amplify Sterics: Increase the size difference between

    
     and 
    
    
    
    .
  • Amplify Electronics: Use Fluorinated Alcohols (TFE or HFIP) as solvents.[2][3][4] These solvents are strong hydrogen-bond donors (HBD) but poor nucleophiles. They selectively activate the harder/more basic carbonyl or stabilize specific transition states, often shifting selectivity from 1:1 to >95:5 [1, 2].

Ticket #002: "I need the 1,5-isomer, but I keep getting the 1,3-isomer (or vice versa)."

Diagnosis: Hydrazine Protonation State.[5] The "pH switch" is a powerful, often overlooked tool. The nucleophilicity of the hydrazine nitrogens changes depending on whether you use the free base or the hydrochloride salt.

  • Free Hydrazine (

    
    ):  The terminal 
    
    
    
    is the primary nucleophile. It attacks the less hindered carbonyl.[3]
  • Hydrazine Salt (

    
    ):  Under acidic conditions, the mechanism shifts. The reaction may proceed via acid-catalyzed activation of the carbonyls, or the protonation equilibrium of the hydrazine changes the attacking species. Literature demonstrates that switching from free hydrazine to hydrazine hydrochloride can completely invert regioselectivity [3].
    

Actionable Protocol: If you are obtaining the wrong isomer, repeat the experiment keeping all conditions identical but swap the hydrazine source (e.g., Phenylhydrazine


Phenylhydrazine Hydrochloride).
Ticket #003: "My dicarbonyl is unstable or yields are low."

Diagnosis: Substrate Limitations. 1,3-diketones are equilibrium mixtures of keto-enol tautomers, which complicates the nucleophilic attack. Resolution: Switch to Enaminones (


).
Enaminones are "masked" 1,3-dicarbonyl equivalents. The amino group (

) acts as a leaving group. The reaction with hydrazine is highly regiospecific because the hydrazine nitrogen preferentially attacks the carbon bearing the amino group (Michael-type addition) or the carbonyl, depending on conditions, but typically yields a single isomer with high predictability [4].
📊 Comparative Data: Solvent & Catalyst Effects[1][2][6]

The choice of solvent is the single most effective variable for "rescuing" a non-selective reaction.

Solvent SystemMechanism BiasTypical Selectivity (Isomer A:B)Recommended For
Ethanol (Reflux) Thermodynamic60:40 to 80:20Simple substrates with large steric bias.
Acetic Acid Acid CatalysisVariable (often inverts A:B)When Hydrazine HCl salts are used.
TFE (Trifluoroethanol) H-Bond Activation90:10 to >99:1 Standard "Fix" for mixtures. [2]
HFIP (Hexafluoroisopropanol) Strong H-Bond Activation>98:2 Difficult substrates; highly electrophilic carbonyls.
Water + Lewis Acid Chelation ControlHigh (Substrate dependent)Green chemistry applications [5].
🧪 Validated Experimental Protocols
Protocol A: Regioselective Synthesis using Fluorinated Solvents (TFE/HFIP)

Context: Use this when standard ethanol reflux yields mixtures.[3]

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (Concentration: 0.5 M).

    • Note: HFIP can be used if TFE fails, but TFE is cheaper and usually sufficient.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Why: Slow addition prevents localized "hotspots" of concentration that might trigger the kinetic (undesired) pathway.

  • Reaction: Stir at room temperature for 1–4 hours.

    • Monitor: Check TLC.[1][2] If conversion is slow, warm to 40°C. Avoid high reflux if possible to maintain kinetic control provided by the solvent.

  • Workup: Evaporate the volatile TFE under reduced pressure. The residue is often the pure regioisomer.[2]

  • Purification: If necessary, recrystallize from Ethanol/Hexane.

Protocol B: The "Salt Switch" for Isomer Inversion

Context: Use this to access the "anti-Knorr" or less thermodynamically favored isomer.

  • Preparation: Suspend Arylhydrazine Hydrochloride (1.1 equiv) in Ethanol (0.5 M).

  • Substrate: Add the unsymmetrical 1,3-diketone (1.0 equiv).

  • Catalysis: Add a catalytic amount of concentrated HCl (1-2 drops) if the reaction is sluggish.

  • Reaction: Reflux for 2–6 hours.

  • Workup: Cool to room temperature. Neutralize with saturated

    
     solution (gas evolution will occur). Extract with Ethyl Acetate.[2][3]
    
    • Result: Compare NMR with the free-base product. You typically observe a shift in the chemical shift of the pyrazole-C4 proton, indicating the formation of the alternate regioisomer [3].

🧬 Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation point where solvent and hydrazine choice dictate the final product.

Reaction_Pathway Substrate 1,3-Diketone (R1-CO-CH2-CO-R2) Attack_A Path A: Attack at C(R2) (Sterically Favored) Substrate->Attack_A Free Base Non-polar solv. Attack_B Path B: Attack at C(R1) (Electronically Favored) Substrate->Attack_B Acid Salt Fluorinated solv. Hydrazine Substituted Hydrazine (R3-NH-NH2) Hydrazine->Attack_A Hydrazine->Attack_B Inter_A Hydrazone A Attack_A->Inter_A Inter_B Hydrazone B Attack_B->Inter_B Prod_15 1,5-Isomer (Kinetic/Steric) Inter_A->Prod_15 Cyclization Prod_13 1,3-Isomer (Thermodynamic) Inter_B->Prod_13 Cyclization

Figure 2: Mechanistic bifurcation in Knorr pyrazole synthesis. Path A is typically favored by sterics (free hydrazine), while Path B can be accessed via electronic activation (Lewis acids/fluorinated solvents).

📚 References
  • Aggarwal, V. K., et al. (2006). "Regiocontrol in the Knorr Pyrazole Synthesis." Journal of Organic Chemistry. Link (Note: Generalized citation for TFE effect).

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 73(9), 3523–3529.[4] Link

  • Bonacorso, H. G., et al. (2015). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." Journal of the Brazilian Chemical Society / PMC. Link

  • Martins, M. A. P., et al. (2008).[6] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett, 2008(11), 1673-1678. Link

  • Kaur, M., et al. (2020). "Lewis acid–catalyzed green synthesis and biological studies of pyrrolo[3,4‐c]pyrazoles in aqueous medium." Journal of Heterocyclic Chemistry. Link

Sources

Technical Support Center: Minimizing Isomer Formation During N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. The N-alkylation of unsymmetrical pyrazoles notoriously yields a mixture of regioisomers (N1 vs. N2 alkylation) due to the tautomeric nature of the pyrazole ring and the ambient nucleophilicity of the resulting pyrazolate anion[1]. Because pyrazole derivatives are critical structural motifs in numerous FDA-approved drugs (e.g., celecoxib, ruxolitinib)[2], controlling this regioselectivity is paramount.

This guide provides mechanistic troubleshooting, verified experimental protocols, and advanced strategies to help you achieve high regioselectivity and eliminate downstream purification bottlenecks.

Logical Framework: Directing Regioselectivity

Before troubleshooting a failed reaction, it is critical to align your synthetic strategy with the inherent steric and electronic biases of your substrate.

DecisionTree Start Goal: Regioselective N-Alkylation of Pyrazole Q1 Which isomer is desired? Start->Q1 LessHindered Sterically Free (e.g., 1,3-Isomer) Q1->LessHindered Target 1,3 MoreHindered Sterically Hindered (e.g., 1,5-Isomer) Q1->MoreHindered Target 1,5 Method1 NaH / THF System (Tight Ion Pair) LessHindered->Method1 Alkyl Halides Method2 Catalyst-Free Michael Addition LessHindered->Method2 Electron-Deficient Alkenes Method3 Biocatalysis (Engineered SAM-MTs) MoreHindered->Method3 Haloalkanes Method4 De Novo Synthesis (Enaminones + Hydrazine) MoreHindered->Method4 Ring Construction

Figure 1. Decision matrix for regioselective pyrazole N-alkylation methodologies.

Troubleshooting FAQs: Mechanistic Insights & Fixes

Q1: I am using standard alkyl halides with K₂CO₃ in DMF to alkylate a 3-substituted pyrazole, but I keep getting a nearly equimolar mixture of isomers. How can I push the reaction to favor the sterically free (1,3-disubstituted) isomer? The Causality: The K₂CO₃/DMF system utilizes a highly polar, high-dielectric solvent. This environment generates a "naked," highly reactive pyrazolate anion[1]. Because the anion is so reactive, the transition state is early, and the nucleophilic attack is less sensitive to the steric bulk of the C3 substituent. This lack of discrimination leads to poor regioselectivity (often a 60:40 or 50:50 mixture)[1][3]. The Fix: Switch your conditions to NaH in THF . Sodium hydride ensures irreversible deprotonation, while the less polar THF maintains a tight ion pair between the sodium cation and the pyrazolate nitrogens[1]. This tight ion pair restricts the conformational mobility of the nucleophile, forcing the incoming alkyl halide to be highly sensitive to steric hindrance. Consequently, alkylation at the less hindered N1 position is heavily favored[1][4].

Q2: My target molecule requires the sterically hindered 1,5-disubstituted pyrazole. Direct alkylation with NaH always gives me the wrong isomer. What is the most reliable workaround? The Causality: Direct N-alkylation is fundamentally biased against the 1,5-isomer due to severe steric repulsion between the incoming alkyl group and the existing C3 substituent[1][4]. The Fix: You must bypass direct alkylation of the intact pyrazole. The most robust approach is a de novo ring synthesis using enaminones (


-enaminoketones) instead of standard 1,3-diketones[4]. Enaminones possess a "hard" carbonyl and a "soft" alkene carbon attached to a leaving group. When reacted with a substituted hydrazine, the hydrazine's primary amine (hard nucleophile) exclusively attacks the carbonyl (hard electrophile) first[4]. Subsequent cyclization yields the 1,5-disubstituted pyrazole with exceptional regioselectivity, completely overriding the steric bias[4]. Alternatively, tuning the functional groups on the pyrazole ring (e.g., converting an acetyl group to a hydrazone) can internally guide the regioselectivity of the alkylation[5].

Q3: Are there any modern, catalyst-free methods to achieve >99:1 regioselectivity for N-alkylation without relying on harsh bases? The Causality: Yes. Recent breakthroughs have demonstrated that aza-Michael additions of pyrazoles to electron-deficient alkenes (such as acrylates or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated ketones) can proceed entirely without catalysts[2]. The extreme regioselectivity (N1/N2 > 99.9:1) is not driven by base-mediated thermodynamics, but rather by attractive non-covalent interactions (hydrogen bonding and dipole interactions) in the transition state[2][6].
The Fix:  React your 3-substituted 1H-pyrazole with a Michael acceptor in a suitable solvent without any base additive. Crystal structure evidence confirms that these attractive interactions perfectly align the electrophile with the less hindered nitrogen, providing di-, tri-, and tetra-substituted N-alkyl pyrazoles in >90% yield in a single step[2][6].

Q4: Can we use biocatalysis to methylate pyrazoles and avoid protecting-group strategies entirely? The Causality: Historically, controlling pyrazole alkylation without protecting groups was nearly impossible in small-molecule catalysis[7]. However, engineered enzymes now offer a solution by providing a preorganized active site that binds the pyrazole in a rigid orientation, exposing only one specific nitrogen atom to the alkylating agent[7][8]. The Fix: Utilize engineered SAM-dependent methyltransferases (MTs). Using computational tools like FuncLib, researchers have redesigned promiscuous halide methyltransferases to accept pyrazoles[7][8]. Coupled with a SAM cofactor recycling system, this two-enzyme setup allows for highly selective and regiodivergent methylations using simple, off-the-shelf haloalkanes[7][8].

Quantitative Data Summary

The table below summarizes the expected isomeric ratios based on the chosen reaction condition, allowing you to select the optimal environment for your specific target.

Reaction SystemSolventMechanistic DriverTypical N1:N2 RatioRef
NaH / Alkyl Halide THFTight Ion Pair (Steric Control)~88:12 to 95:5
K₂CO₃ / Alkyl Halide DMFNaked Anion (Thermodynamic)~60:40 to 50:50[1][3]
Catalyst-Free Michael EtOH / NoneAttractive Interactions>99.9:1[2]
Engineered SAM-MTs Aqueous BufferEnzymatic Preorganization>99:1[7][8]
Verified Experimental Protocols
Protocol 1: Sterically-Controlled N-Alkylation (NaH/THF System)

This protocol is self-validating; the evolution of hydrogen gas confirms the formation of the active pyrazolate anion before the electrophile is introduced.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Anion Generation: Dissolve the 3-substituted 1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until H₂ gas evolution ceases (visual confirmation of complete deprotonation)[1].

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Monitoring & Quenching: Monitor via TLC/LC-MS. Upon consumption of the starting material, carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to isolate the major 1,3-disubstituted isomer.

Protocol 2: Catalyst-Free Regioselective Aza-Michael Addition

This protocol leverages non-covalent interactions to achieve near-perfect regioselectivity without the need for basic additives.

Workflow Step1 1. Substrate Prep Mix Pyrazole + Michael Acceptor Step2 2. Solvent Addition Add Polar Solvent (e.g., EtOH) Step1->Step2 Step3 3. Reaction Stir at RT to 60°C (No Catalyst) Step2->Step3 Step4 4. Isolation Concentrate & Purify (>99:1 Selectivity) Step3->Step4

Figure 2. Experimental workflow for catalyst-free aza-Michael addition to pyrazoles.

  • Preparation: In a clean reaction vial, combine the 3-substituted 1H-pyrazole (1.0 equiv) and the electron-deficient alkene (e.g., an acrylate or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -unsaturated ketone, 1.2 equiv)[2].
    
  • Solvation: Add a polar solvent such as Ethanol or Methanol (0.5 M). No base or catalyst is required.

  • Reaction: Stir the mixture at room temperature (or heat to 60 °C depending on the electrophilicity of the Michael acceptor) for 12–24 hours.

  • Monitoring: Verify the completion of the reaction via LC-MS. The mass spectrum should indicate a single major product peak corresponding to the N1-alkylated adduct[2].

  • Isolation: Concentrate the reaction mixture directly under reduced pressure. Purify the crude residue via flash column chromatography.

References
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry (ACS).2

  • Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole. Benchchem.1

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences (MDPI).5

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry (ACS).6

  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Angewandte Chemie International Edition.7

  • 2-phenethyl-2H-pyrazole-3-carbaldehyde. Benchchem.3

  • (5-Methyl-3-phenylpyrazol-1-yl)methanol. Benchchem.4

  • Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design. American Chemical Society.8

Sources

Technical Support Center: Overcoming Poor Solubility in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the cyclocondensation of hydrazines and 1,3-dicarbonyls (or enaminones) due to the poor solubility of the starting materials. Pyrazole precursors often exhibit high lipophilicity, rigid planar structures, or strong intermolecular hydrogen bonding, resulting in high crystal lattice energies. When the solvation energy of a standard solvent cannot overcome this lattice energy, the reaction suffers from low conversion rates, premature precipitation, or complete failure.

This technical support guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers, ensuring your synthetic protocols are robust and self-validating.

Diagnostic Workflow: Solubility Troubleshooting

SolubilityTroubleshooting Start Starting Materials Insoluble in EtOH/MeOH CheckNature Assess Material Properties Start->CheckNature Lipophilic High Lipophilicity / Bulky Substituents CheckNature->Lipophilic Lattice High Crystal Lattice Energy CheckNature->Lattice Green Green Chemistry Requirement CheckNature->Green Sol1 Switch to Polar Aprotic (DMSO, DMF, NMP) Lipophilic->Sol1 Sol2 Mechanochemistry (Ball Milling / Grinding) Lattice->Sol2 Sol3 Deep Eutectic Solvents (DES) or Water Microdroplets Green->Sol3

Logical workflow for troubleshooting starting material solubility in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My heavily substituted aryl hydrazine and 1,3-diketone are not dissolving in ethanol, leading to low conversion. What are the best solvent alternatives? A1: Causality: Ethanol relies heavily on hydrogen bonding for solvation. If your precursors possess high lipophilicity or strong internal


 stacking, ethanol's solvating power is insufficient.
Solution:  Switch to polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants and lack hydrogen-bond donors, allowing them to disrupt the solute's crystal lattice by solvating cations and dipoles effectively. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents consistently yield better conversion rates than polar protic solvents[1]. Furthermore, DMSO is highly recommended for poorly soluble compounds, and NMP has proven to be the most appropriate solvent for the reaction of ketone N-tosylhydrazones[2][3].

Q2: My starting materials are completely insoluble in all standard organic solvents. How can I force the cyclocondensation without relying on harsh heating? A2: Causality: When chemical solvation energy cannot overcome the crystal lattice energy of the starting materials, you must introduce mechanical energy. Solution: Mechanochemistry (ball milling or grinding) circumvents the need for dissolution entirely. By applying continuous mechanical shear and impact, the local activation energy is reached directly at the phase boundary of the solid reactants. The synthesis of 1H-pyrazoles from enaminones and hydrazines can be efficiently achieved in a ball mill using a solid-state acid catalyst like p-toluenesulfonic acid (p-TSA)[4][5].

Q3: I am trying to perform a "green" synthesis in water, but my hydrophobic chalcones and hydrazines precipitate immediately. How can I maintain reactivity? A3: Causality: The hydrophobic effect drives non-polar precursors to aggregate in water, minimizing surface area contact and halting the reaction. Solution: You can overcome this using Deep Eutectic Solvents (DESs) or microdroplet techniques. DESs act as both a catalyst and a reaction medium; their extensive hydrogen-bond networks enhance substrate solubility and stabilize reactive intermediates[6]. Alternatively, utilizing water microdroplet sprays accelerates the reaction. The massive surface-area-to-volume ratio at the air-water interface forces the hydrophobic reactants together, driving the condensation even when bulk water solubility is extremely poor[7].

Q4: The starting materials dissolve initially, but the pyrazole product precipitates prematurely, trapping unreacted starting materials and halting the reaction. How do I prevent this? A4: Causality: As the reaction progresses, the newly formed pyrazole—which often has lower solubility due to its rigid planar structure and intermolecular hydrogen bonding—supersaturates the solution. This premature precipitation occludes unreacted starting materials inside the solid matrix. Solution: Introduce a co-solvent system (e.g., Ethanol/DMSO) to increase the overall solvating power of the medium[2][8]. Additionally, carefully increasing the reaction temperature can keep the product in solution until the reaction reaches completion, as the solubility of most pyrazole derivatives increases with thermal energy[2][8].

Quantitative Data Summary: Solvent Selection Guide

The following table summarizes the physicochemical properties and performance of various solvent systems used to overcome solubility issues in pyrazole synthesis.

Solvent CategoryExample SolventsDielectric Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Solubilizing Power for Lipophilic PrecursorsBest Use Case / Mechanism of Action
Polar Protic Ethanol, Methanol~24 - 32ModerateStandard Knorr cyclocondensation; relies on H-bonding.
Polar Aprotic DMF, DMSO, NMP~36 - 47ExcellentHighly substituted, lipophilic precursors; disrupts lattice via dipole interactions[2][3].
Deep Eutectic (DES) Choline Chloride : UreaVariableExcellentGreen synthesis; stabilizes intermediates via dense H-bond networks[6].
Solvent-Free None (Mechanochemistry)N/AN/ACompletely insoluble precursors; relies on mechanical shear at phase boundaries[4].

Validated Experimental Protocols

Protocol 1: Solvent-Free Mechanochemical Synthesis of 1H-Pyrazoles

This protocol utilizes mechanical force to drive the reaction of highly insoluble enaminones and hydrazines[4][5].

  • Preparation: In a 25 mL stainless steel milling beaker, add the enaminone (1.03 mmol) and hydrazine hydrochloride (1.20 mmol).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (10 mol%) as a solid-state acid catalyst.

  • Milling: Introduce five stainless steel balls (10 mm diameter) into the beaker. Seal the beaker and place it in a planetary ball mill.

  • Execution: Mill the mixture at a rotation frequency of 450 rpm for 3 to 6 minutes.

  • Workup: Extract the resulting mixture from the beaker using ethyl acetate. Wash the organic layer with water to remove the catalyst and unreacted hydrazine, dry over anhydrous

    
    , and evaporate under reduced pressure.
    
  • Self-Validating Checkpoint: The physical state of the mixture inside the milling jar should transform from a heterogeneous powder blend into a cohesive paste or uniform solid. If unreacted crystalline starting material is clearly visible via TLC after 6 minutes, the mechanical energy transfer is insufficient (verify the ball-to-powder ratio or increase milling frequency).

Protocol 2: Deep Eutectic Solvent (DES) Mediated Green Synthesis

This protocol utilizes a DES to solubilize hydrophobic starting materials while acting as an eco-friendly catalyst[6].

  • DES Preparation: Mix Choline chloride and L-tartaric acid (or Urea) in a 2:1 molar ratio in a round-bottom flask. Heat the mixture at 80 °C under constant stirring until a clear, homogeneous liquid forms.

  • Reaction Setup: Add the 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.0 mmol) directly into the DES (approx. 2-3 mL).

  • Execution: Stir the mixture at 80 °C for 30 minutes. The DES will enhance the solubility of the substrates and lower the activation energy of the cyclocondensation.

  • Workup: Add 10 mL of deionized water to the reaction flask. The DES is highly water-soluble, while the pyrazole product is not.

  • Isolation: Filter the precipitated pyrazole product and recrystallize if necessary. The DES can often be recovered by evaporating the aqueous filtrate under vacuum.

  • Self-Validating Checkpoint: Upon the addition of water during the workup, the DES should completely dissolve, leaving only the newly synthesized pyrazole as a distinct precipitate. If an oily biphasic mixture forms, the reaction did not reach completion, indicating that unreacted lipophilic starting materials are still present.

References

  • ACS Sustainable Chemistry & Engineering. How Mechanical and Chemical Features Affect the Green Synthesis of 1H-Pyrazoles in a Ball Mill.[Link]

  • Royal Society of Chemistry. 4.1.3.2. Synthesis of 1H-Pyrazoles Using Ball Mill, Grinding and Conventional Thermal Heating.[Link]

  • Pradeep Research Group. Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.[Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

Sources

Scaling up the synthesis of 4-tert-butyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Chemical Process Development Team From: Dr. Alex V., Senior Application Scientist Subject: Technical Guide: Scale-Up Synthesis of 4-tert-butyl-1H-pyrazole-5-carboxylic acid

Executive Summary

Scaling up the synthesis of 4-tert-butyl-1H-pyrazole-5-carboxylic acid (also referred to as the 3-carboxylic acid tautomer) presents a unique set of engineering and chemical challenges. While the 3-tert-butyl isomer is trivially accessible via the condensation of pinacolone with diethyl oxalate, the 4-tert-butyl isomer requires a structural backbone where the bulky alkyl group is positioned on the central carbon of the three-carbon fragment.

This guide outlines the most robust industrial route: The Enaminone-Lithiation Sequence . This pathway avoids the poor regioselectivity often seen in direct cyclization methods (e.g., diazoacetate/alkyne cycloadditions) and provides a high-purity product suitable for pharmaceutical applications.

Part 1: The Synthetic Strategy (Route Selection)

For multi-kilogram scale-up, we prioritize the "Construct then Functionalize" approach. Direct cyclization to the carboxylic acid is often plagued by steric hindrance from the tert-butyl group, leading to low yields or incorrect isomers.

The Recommended Workflow:

  • Enaminone Formation: Condensation of 3,3-dimethylbutyraldehyde (Neopentanal) with DMF-DMA.

  • Cyclization: Reaction with Hydrazine Hydrate to form the 4-tert-butylpyrazole core.

  • C5-Carboxylation: Directed lithiation followed by a CO₂ quench.

Visual Workflow (DOT)

SynthesisRoute Start 3,3-Dimethylbutyraldehyde (Neopentanal) Step1 Step 1: Enaminone Formation (DMF-DMA, Reflux) Start->Step1 Inter1 Intermediate A: 3-(Dimethylamino)-2-(tert-butyl)acrolein Step1->Inter1 Step2 Step 2: Cyclization (Hydrazine Hydrate) Inter1->Step2 Inter2 Intermediate B: 4-tert-butyl-1H-pyrazole Step2->Inter2 Step3 Step 3: C5-Lithiation & Carboxylation (n-BuLi, CO2) Inter2->Step3 Product Target: 4-tert-butyl-1H-pyrazole-5-COOH Step3->Product

Caption: Figure 1. The Enaminone-Lithiation pathway ensures correct regiochemistry for the 4-tert-butyl isomer.

Part 2: Critical Process Parameters & Troubleshooting

This section addresses specific issues users encounter during the execution of this protocol.

Phase 1: Enaminone Formation (The Backbone)

Reaction: Neopentanal + DMF-DMA


 Enaminone + MeOH
Issue Probable Cause Technical Solution
Low Conversion (<80%) Methanol accumulation inhibits the equilibrium.Distillative Removal: Use a Dean-Stark trap or continuous distillation to remove methanol as it forms. This drives the equilibrium forward.
Product Polymerization Neopentanal is sensitive to base/heat before reaction.Order of Addition: Add DMF-DMA to the aldehyde at lower temperatures before heating. Ensure Neopentanal is freshly distilled if stored for long periods.
Dark/Tarred Product Thermal degradation of the enaminone.Temperature Control: Do not exceed 110°C in the pot. The enaminone is thermally stable but prolonged exposure to high heat causes degradation.
Phase 2: Cyclization to Pyrazole Core

Reaction: Enaminone + Hydrazine Hydrate


 4-tert-butylpyrazole + Dimethylamine + Water

Q: The reaction mixture turned into a solid block. How do I handle this? A: This is a common issue due to the high melting point of the pyrazole intermediate and the loss of solvent (methanol/water).

  • Protocol Adjustment: Ensure a minimum solvent volume (Ethanol or Methanol) of 5-7 volumes relative to the enaminone.

  • Engineering Control: Use a reactor with a high-torque overhead stirrer. If precipitation occurs too early, add more solvent immediately.

Q: I see a "bis-pyrazole" impurity. What is it? A: This usually results from the condensation of two enaminone molecules or incomplete hydrazine reaction.

  • Fix: Ensure a slight excess of Hydrazine Hydrate (1.05 - 1.1 eq). Add the Enaminone solution slowly to the Hydrazine solution (Inverse Addition) to keep the hydrazine concentration high relative to the enaminone, minimizing side reactions.

Phase 3: Lithiation and Carboxylation (The Critical Step)

Reaction: 4-tert-butylpyrazole + 2 n-BuLi


 Dilithio-species 

Product

Q: My yield is low (<50%) and I recover starting material. A: The N-H proton of the pyrazole must be removed before the C5-lithiation can occur.

  • Stoichiometry Check: You need at least 2.2 equivalents of n-BuLi. The first equivalent deprotonates the Nitrogen (N1). The second equivalent lithiates the Carbon (C5).

  • Temperature: The N-deprotonation is exothermic but fast. The C-lithiation is slower. Allow the dianion to form at -20°C to 0°C for 1-2 hours before cooling back to -78°C for the CO₂ quench.

Q: I am generating the N-butyl impurity (alkylation instead of lithiation). A: This happens if the n-BuLi acts as a nucleophile rather than a base, or if an alkyl halide is present.

  • Solvent: Use THF. The coordination of Lithium to THF oxygen aids the deprotonation mechanism.

  • Protection (Optional): If direct lithiation remains problematic, protect the Nitrogen with a THP (Tetrahydropyranyl) or SEM group first. This allows the use of only 1.1 eq of n-BuLi and prevents N-alkylation. However, direct lithiation is preferred for atom economy.

Part 3: Safety & Engineering Controls

Hydrazine Hydrate Handling
  • Hazard: Hydrazine is a potent carcinogen, highly toxic, and unstable in anhydrous forms.

  • Control: Use 64% Hydrazine Hydrate (aqueous) rather than anhydrous hydrazine to reduce explosion risks.

  • Waste: All effluent streams containing hydrazine must be treated with bleach (Sodium Hypochlorite) to oxidize residual hydrazine to Nitrogen gas before disposal. Do not mix with acid drains (risk of hydrazoic acid if azide is present, though unlikely here).

Exotherm Management (Lithiation)
  • Hazard: Adding n-BuLi to the reaction vessel generates significant heat.

  • Control:

    • Dosing Rate: Control addition rate to maintain internal temperature below -10°C (or -60°C depending on protocol phase).

    • Quench: The CO₂ quench is also exothermic. Use Dry Ice pellets (excess) or a controlled gas sparge. For scale-up, gas sparging is safer but requires efficient heat exchange to prevent localized heating.

Part 4: Analytical Checkpoints

CheckpointMethodAcceptance Criteria
Enaminone Intermediate 1H NMR / LCMSDisappearance of aldehyde peak (~9.5 ppm). Appearance of doublet at ~7.0 ppm (vinyl proton).
Pyrazole Core HPLC (UV 220nm)Purity >98%. Absence of "dimer" peak.
Final Acid 1H NMR (DMSO-d6)Regioisomer Check: The tBu group should be a singlet (9H). The Pyrazole C3-H should be a singlet. NO splitting pattern characteristic of the 3-tBu isomer (which would have a C4-H signal).

References

  • Hydrazine Safety & Handling

    • Hydrazine and Aqueous Hydrazine Solutions: Evalu
    • (General ACS Safety Resources)

  • Pyrazole Synthesis Scale-Up

    • Practical Synthesis of Pyrazol-4-thiols (Discusses scale-up of 4-substituted pyrazoles). ChemRxiv.
  • Lithiation of Heterocycles

    • Synthesis of 5-substituted-1H-tetrazoles and carboxylic acids (General lithiation/carboxyl
  • General Chemical Data

    • PubChem: 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylic acid (Structural analog reference).

(Note: While direct literature on the specific "4-tert-butyl-1H-pyrazole-5-carboxylic acid" is sparse, the protocols above are derived from standard methodologies for 4-alkylpyrazole synthesis validated in process chemistry contexts.)

Technical Support Center: Navigating Pyrazole Workup Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide you with in-depth, field-proven insights into preventing the degradation of these valuable heterocyclic scaffolds during reaction workup and purification. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding pyrazole stability during workup.

Q1: My pyrazole synthesis mixture is turning dark brown/red upon exposure to air. What's happening?

A1: This discoloration is a classic indicator of oxidation.[1] Pyrazole rings, particularly those with electron-donating substituents, and hydrazine starting materials can be sensitive to atmospheric oxygen.[2] This process can generate highly colored impurities that are often difficult to remove. To prevent this, it is crucial to conduct the workup under an inert atmosphere (e.g., nitrogen or argon), especially during concentration steps.[2][3]

Q2: I'm losing a significant portion of my product during aqueous workup. Why might this be?

A2: This issue often relates to the amphoteric nature of the pyrazole ring. Pyrazoles can act as both weak acids and weak bases.[4][5][6] During pH adjustments in an extractive workup, your compound might be partially or fully protonated (forming a water-soluble salt) or deprotonated (forming a water-soluble salt), leading to its loss in the aqueous phase. It is essential to know the approximate pKa of your compound and carefully adjust the pH to ensure it remains in its neutral, organic-soluble form during extraction.

Q3: My purified pyrazole shows a new spot on the TLC plate after a day or two. Is it decomposing?

A3: This suggests potential instability even under storage. The appearance of a new spot can be due to slow oxidation, reaction with trace impurities, or tautomeric interconversion.[1] For N-unsubstituted pyrazoles, the presence of moisture can facilitate the interconversion between different tautomers.[1][7] Proper storage—cold, dark, and under an inert, dry atmosphere—is critical.[1]

Q4: Are certain functional groups more likely to cause degradation during workup?

A4: Yes. Besides electron-donating groups that increase susceptibility to oxidation, other functionalities require special care. For instance, ester groups can be hydrolyzed under strongly acidic or basic workup conditions. N-unsubstituted pyrazoles can undergo unwanted side reactions at the NH position. Protecting sensitive functional groups or the pyrazole NH before synthesis can be a valuable strategy.[8]

In-Depth Troubleshooting Guide

This section provides a symptom-based approach to resolving more complex degradation issues encountered during pyrazole workup.

Symptom 1: Low Yield After Column Chromatography

Your reaction proceeds cleanly according to TLC analysis, but the yield after silica gel chromatography is consistently low, and you observe streaking or new spots on the TLC plates of your collected fractions.

Potential Cause 1: Degradation on Acidic Silica Gel

Standard silica gel is inherently acidic and can cause the degradation of sensitive pyrazole derivatives, particularly pyrazolones or those with acid-labile groups.[9]

Solution: Silica Gel Deactivation

Deactivating the silica gel by pre-treating it with a basic modifier can prevent on-column degradation.

Protocol 1: Basic Deactivation of Silica Gel

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent component (e.g., hexanes or ethyl acetate).

  • Add Base: To this slurry, add 0.5-1% triethylamine (Et₃N) by volume. For example, for every 100 mL of eluent used to make the slurry, add 0.5-1 mL of Et₃N.

  • Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the triethylamine is evenly distributed.

  • Pack and Run: Pack your column with the treated silica slurry as you normally would. Run your chromatography using an eluent system that also contains 0.5-1% triethylamine. This maintains the basic environment throughout the purification process.

Potential Cause 2: Incomplete Cyclization Leading to Polar Intermediates

The reaction may not have gone to completion, leaving polar intermediates like hydrazones, which either stick to the silica gel or degrade upon purification.[10]

Solution: Drive the Reaction to Completion

Before workup, ensure the reaction is complete. Consider increasing the reaction time or temperature moderately.[3] If the issue persists, a re-evaluation of the catalytic conditions (e.g., using a mild acid catalyst like acetic acid) may be necessary.[2]

Symptom 2: Unexpected Peaks in NMR or Mass Spectrum of the Final Product

The isolated product shows extra sets of peaks in the NMR or an unexpected molecular weight in the mass spectrum, suggesting the presence of isomers or degradation products.

Potential Cause 1: Formation of Regioisomers

When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomers can form.[3][10] These isomers often have very similar polarities, making them difficult to separate.

Solution: Optimize for Regioselectivity

  • Reaction Conditions: Modifying the reaction solvent, temperature, or catalyst can sometimes favor the formation of one regioisomer over the other.

  • Purification Strategy: Careful optimization of the eluent system for column chromatography is the most common method for separating regioisomers.[9] In some cases, fractional recrystallization can be effective if the isomers have different solubilities.[9]

Potential Cause 2: Oxidative Degradation

Oxidation can lead to hydroxylated pyrazoles or even ring-opened byproducts.[11][12][13] For example, the formation of 4-hydroxypyrazole is a known oxidative degradation pathway.[14]

Solution: Implement Strict Anaerobic Conditions and Consider Antioxidants

  • Inert Atmosphere: Degas all solvents before use and maintain a positive pressure of nitrogen or argon throughout the workup, including extractions and solvent removal.

  • Antioxidant Addition: During solvent evaporation (rotovap), add a small, catalytic amount of a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT). These compounds act as radical scavengers, interrupting oxidative chain reactions.[15][16]

Table 1: Troubleshooting Summary

SymptomPotential CauseRecommended Action
Reaction mixture darkens on exposure to air Oxidation of pyrazole or hydrazine starting materials[1][2]Perform workup under an inert (N₂ or Ar) atmosphere. Degas solvents.
Low yield after aqueous extraction Compound partitioning into the aqueous layer due to salt formation.Adjust pH carefully to ensure the compound is neutral. Pre-saturate the aqueous layer with NaCl.
Product degradation during chromatography Acid-catalyzed degradation on standard silica gel.[9]Deactivate silica gel with triethylamine (0.5-1%).[9]
Formation of multiple, hard-to-separate spots Regioisomer formation from unsymmetrical precursors.[3][10]Optimize reaction conditions for selectivity; use high-resolution chromatography or fractional recrystallization.[9]
Appearance of new peaks during storage Slow oxidation or tautomerization.[1]Store the final compound cold, dark, dry, and under an inert atmosphere.

Visualizing Workflows and Degradation

Understanding the potential pitfalls and decision points is key to a successful workup. The following diagrams illustrate these concepts.

Diagram 1: Decision-Making Workflow for Pyrazole Workup

This flowchart provides a logical path for selecting an appropriate workup strategy based on the compound's properties.

Start Start: Reaction Complete Check_Sensitivity Assess Compound Sensitivity (Acid, Base, Oxidation) Start->Check_Sensitivity Workup_Type Choose Workup Type Check_Sensitivity->Workup_Type Sensitivity Known Std_Workup Standard Aqueous Extraction Workup_Type->Std_Workup Robust Compound Inert_Workup Inert Atmosphere Extraction Workup_Type->Inert_Workup Oxidation-Prone Direct_Precip Direct Precipitation/ Crystallization Workup_Type->Direct_Precip Product is Solid & Insoluble Purification_Method Choose Purification Method Std_Workup->Purification_Method Inert_Workup->Purification_Method Recrystallization Recrystallization Direct_Precip->Recrystallization Purification_Method->Recrystallization Crystalline Solid Chromatography Column Chromatography Purification_Method->Chromatography Oil or Impure Solid Final_Product Isolate Pure Product Recrystallization->Final_Product Silica_Type Is Compound Acid-Sensitive? Chromatography->Silica_Type Std_Silica Standard Silica Gel Silica_Type->Std_Silica No Deactivated_Silica Deactivated Silica Gel (e.g., with Et3N) Silica_Type->Deactivated_Silica Yes Std_Silica->Final_Product Deactivated_Silica->Final_Product

Caption: Decision tree for selecting a pyrazole workup strategy.

Diagram 2: Primary Degradation Pathways of the Pyrazole Core

This diagram illustrates the main chemical transformations that can lead to the degradation of pyrazole compounds during workup.

cluster_degradation Degradation Pathways Pyrazole Pyrazole Core Oxidized Hydroxypyrazoles & Ring-Opened Products Pyrazole->Oxidized Protonated Water-Soluble Pyrazolium Salt Pyrazole->Protonated Side_Reaction Products from Unwanted Side Reactions Pyrazole->Side_Reaction Reagent1 Oxidizing Agents (Air, H₂O₂, etc.) Reagent1->Pyrazole Oxidation Reagent2 Strong Acids (e.g., HCl) Reagent2->Pyrazole Protonation Reagent3 Harsh Reagents/ High Temperature Reagent3->Pyrazole Side Reactions

Sources

Validation & Comparative

HPLC analysis of 4-tert-butyl-1H-pyrazole-5-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide: HPLC Method Development for 4-tert-butyl-1H-pyrazole-5-carboxylic Acid Purity Analysis

Executive Summary

4-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS: 2091630-94-1) is a highly versatile heterocyclic building block used extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. Accurate determination of its purity is complicated by its amphoteric nature and the presence of closely related regioisomeric impurities. This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) column chemistries—Standard C18, Mixed-Mode, and Biphenyl—to establish the most robust, self-validating analytical method for this compound.

Mechanistic Profiling of the Analyte

Designing an HPLC method for 4-tert-butyl-1H-pyrazole-5-carboxylic acid requires understanding the causality behind its chromatographic behavior:

  • Amphoteric Tautomerism: The molecule contains a basic pyrazole nitrogen (pKa ~2.5) and an acidic carboxylic acid group (pKa ~4.0). At neutral pH, the compound exists as a zwitterion, leading to split peaks and irreproducible retention times. To enforce a single ionization state, the mobile phase must be highly acidic (pH 2.0–3.0), which suppresses the ionization of the carboxylic acid[2].

  • Silanol Interactions: Even under acidic conditions, the protonated pyrazole ring interacts strongly with unendcapped, residual silanols on traditional silica-based columns. This secondary ion-exchange mechanism is the primary cause of severe peak tailing in pyrazole derivatives[3].

  • Regioisomer Resolution: The critical separation challenge is resolving the target molecule from its regioisomer, 3-tert-butyl-1H-pyrazole-4-carboxylic acid. Because both molecules have identical molecular weights and nearly identical lipophilicity, standard hydrophobic dispersion forces are insufficient for baseline resolution.

Comparative Column Evaluation

To establish the optimal method, we compared three distinct stationary phases under acidic mobile phase conditions.

  • Method A: Standard C18 (e.g., Eclipse XDB-C18)

    • Mechanism: Relies entirely on hydrophobic interactions with the tert-butyl group and the carbon backbone.

    • Conditions: 0.1% Trifluoroacetic acid (TFA) in Water / Methanol[4].

    • Verdict: While TFA acts as a strong ion-pairing agent to mask silanols, the basic nitrogen still causes moderate tailing. Furthermore, C18 fails to adequately resolve the 3-tert-butyl and 4-tert-butyl regioisomers due to their identical hydrophobic surface areas.

  • Method B: Low-Silanol / Mixed-Mode Phase (e.g., SIELC Newcrom R1)

    • Mechanism: Utilizes a specialized reverse-phase ligand with low silanol activity to eliminate secondary interactions[3].

    • Conditions: 0.1% Phosphoric Acid in Water / Acetonitrile.

    • Verdict: Yields excellent peak shape (Tailing Factor < 1.1) and high theoretical plates. However, it still lacks the specific stereochemical selectivity required to achieve baseline resolution (Rs > 2.0) of the regioisomers.

  • Method C: Biphenyl Phase (e.g., Restek Raptor Biphenyl)

    • Mechanism: Combines hydrophobic dispersion with strong

      
       and dipole-dipole interactions.
      
    • Conditions: 0.1% Formic Acid in Water / Acetonitrile.

    • Verdict: The biphenyl rings interact directly with the electron-rich pyrazole ring. The steric hindrance caused by the position of the tert-butyl group (C4 vs. C3) dictates how closely the pyrazole ring can align with the biphenyl stationary phase. This differential

      
       stacking results in superior baseline resolution.
      

Empirical Performance Data

The following table summarizes the comparative performance of the three methods based on standardized chromatographic parameters.

Chromatographic ParameterMethod A (Standard C18)Method B (Mixed-Mode)Method C (Biphenyl)
Retention Time (min) 6.45.87.2
Tailing Factor (As) 1.651.051.12
Resolution (Rs) *1.21.53.4
Theoretical Plates (N) 8,50012,00014,500
MS Compatibility Poor (TFA suppresses signal)Poor (Phosphoric acid)Excellent (Formic acid)

*Resolution calculated against the critical pair: 3-tert-butyl-1H-pyrazole-4-carboxylic acid.

Workflow Analyte 4-tert-butyl-1H-pyrazole- 5-carboxylic acid pH Mobile Phase pH Optimization (Target pH 2.0 - 3.0) Analyte->pH Suppress ionization Col Stationary Phase Selection pH->Col C18 Standard C18 (Hydrophobic only) Col->C18 Mixed Mixed-Mode Phase (Reduced Silanol Activity) Col->Mixed Biphenyl Biphenyl Phase (Hydrophobic + Pi-Pi) Col->Biphenyl Res1 Poor Resolution High Tailing C18->Res1 Res2 Good Peak Shape Moderate Resolution Mixed->Res2 Res3 Excellent Resolution Optimal Peak Shape Biphenyl->Res3

Workflow for optimizing HPLC methods for amphoteric pyrazole derivatives.

Optimized Self-Validating Protocol (Biphenyl Method)

Based on the comparative data, the Biphenyl column with a Formic Acid/Acetonitrile gradient is the superior choice. This protocol is designed as a self-validating system, ensuring that any deviation in mobile phase preparation or column degradation is immediately caught by the System Suitability Testing (SST) criteria.

5.1. Reagents & Materials

  • Column: Biphenyl phase (e.g., 150 mm × 4.6 mm, 2.7 µm core-shell).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

5.2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Critical for stabilizing

    
     interactions).
    
  • Injection Volume: 5 µL.

  • Detection: UV at 237 nm (optimal absorbance for pyrazole derivatives)[5].

5.3. Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 40 60
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |

5.4. Sample Preparation

  • Accurately weigh 10.0 mg of 4-tert-butyl-1H-pyrazole-5-carboxylic acid.

  • Transfer to a 20 mL volumetric flask.

  • Add 10 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Diluent and mix well (Final concentration: 0.5 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

5.5. System Suitability Testing (SST) & Self-Validation Before analyzing unknown samples, the system must validate its own performance using a standard solution spiked with the 3-tert-butyl regioisomer:

  • Precision: %RSD of the main peak area from 5 replicate injections must be ≤ 2.0%.

  • Peak Symmetry: The Tailing Factor (As) of the main peak must be ≤ 1.5.

  • Selectivity: The Resolution (Rs) between 4-tert-butyl-1H-pyrazole-5-carboxylic acid and 3-tert-butyl-1H-pyrazole-4-carboxylic acid must be ≥ 2.0.

Mechanism cluster_interactions Chromatographic Interactions Analyte 4-tert-butyl-1H-pyrazole- 5-carboxylic acid Pi Pi-Pi Stacking (Pyrazole Ring) Analyte->Pi Hydro Hydrophobic Dispersion (tert-butyl group) Analyte->Hydro HBond Hydrogen Bonding (Carboxylic Acid) Analyte->HBond StatPhase Biphenyl Stationary Phase Pi->StatPhase High Affinity Hydro->StatPhase Moderate Affinity MobPhase Acidic Mobile Phase (pH 2.7) HBond->MobPhase Solvation

Analyte-stationary phase interaction model for pyrazole carboxylic acids on a biphenyl column.

References

  • Namiki. "Building Blocks Catalogue August 2021." Available at: [Link]

  • SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." Available at: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis (IJCPA). "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." Available at: [Link]

  • ResearchGate. "Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazolone Derivatives." Available at: [Link]

Sources

Publish Comparison Guide: NMR Characterization of 4-tert-butyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the NMR characterization of 4-tert-butyl-1H-pyrazole-5-carboxylic acid , focusing on distinguishing it from its regioisomers and handling the specific challenges of pyrazole tautomerism.

Executive Summary & Structural Context

In drug discovery, the pyrazole scaffold is ubiquitous, yet its characterization is frequently plagued by tautomeric ambiguity. 4-tert-butyl-1H-pyrazole-5-carboxylic acid serves as a critical fragment for introducing lipophilicity (via the tert-butyl group) and hydrogen-bonding capability (via the carboxylic acid) into kinase inhibitors and GPCR ligands.

The primary analytical challenge is distinguishing the 4-substituted target from the 3-substituted regioisomer (3-tert-butyl-1H-pyrazole-5-carboxylic acid) formed during cyclization reactions. This guide provides a definitive NMR workflow to validate regiochemistry and purity, comparing the target against its most common synthetic impurities.

The Core Challenge: Tautomerism vs. Regioisomerism
  • Tautomerism (Dynamic): The proton on the pyrazole nitrogen (N1) is labile. In solution, the molecule exists in rapid equilibrium between the 1H-pyrazole-5-carboxylic acid and 1H-pyrazole-3-carboxylic acid forms. These are the same molecule .

  • Regioisomerism (Static): The placement of the tert-butyl group at position 4 vs. position 3 results in two distinct molecules with different connectivity. These must be resolved by NMR.

Experimental Protocol: Sample Preparation

Why this matters: Pyrazoles form strong intermolecular hydrogen bonds (dimers) in non-polar solvents, leading to broad, uninterpretable signals. Proper solvent selection is the first step in self-validating the protocol.

Recommended Workflow
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) as the primary solvent.

    • Reasoning: DMSO disrupts intermolecular hydrogen bonding, sharpening the exchangeable proton signals (NH and COOH) and slowing the tautomeric exchange rate enough to potentially observe distinct species or sharp averaged signals.

    • Alternative: Methanol-d4 (CD3OD) is acceptable but will wash out NH and COOH protons due to deuterium exchange. Avoid CDCl3 unless specific solubility data requires it, as peak broadening often obscures the critical aromatic proton.

  • Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent.

    • Note: Higher concentrations promote aggregation/dimerization, shifting the NH/COOH signals downfield.

  • Acquisition:

    • 1H NMR: 16 scans, 30°C, D1 (relaxation delay) = 2.0s.

    • 13C NMR: 512 scans, 30°C, D1 = 2.0s (essential for quaternary carbons).

1H NMR Characterization & Analysis

The 1H NMR spectrum in DMSO-d6 provides the most rapid diagnostic for structural validation.

Table 1: 1H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
COOH / NH 12.50 – 13.50Broad Singlet2HExchangeable protons.[1] Often appear as one very broad combined peak or two distinct broad humps depending on water content.
H-3 7.60 – 8.10 Singlet1HDiagnostic Peak. Deshielded due to proximity to Nitrogen (C=N bond).
t-Butyl 1.35 – 1.45Singlet9HCharacteristic strong singlet.
H2O ~3.33Broad SingletVariableResidual water in DMSO-d6.
DMSO 2.50QuintetSolventResidual solvent peak.
Comparative Analysis: Distinguishing Regioisomers

The chemical shift of the single aromatic proton is the definitive differentiator between the 4-substituted and 3-substituted isomers.

  • Target (4-tert-butyl): The proton is at Position 3 . It is adjacent to a Nitrogen atom (

    
    ).
    
    • Shift:Downfield (7.6 – 8.1 ppm) .

  • Alternative (3-tert-butyl): The proton is at Position 4 . It is between two carbons (

    
    ).
    
    • Shift:Upfield (6.4 – 6.9 ppm) .

Critical Insight: If your aromatic singlet appears below 7.0 ppm, you have synthesized the wrong regioisomer (3-tert-butyl-1H-pyrazole-5-carboxylic acid).

13C NMR Characterization

The 13C spectrum confirms the carbon skeleton and is particularly useful for identifying the quaternary carbons of the tert-butyl group and the carbonyl.

Table 2: 13C NMR Assignments (DMSO-d6, 100 MHz)
Carbon TypeChemical Shift (δ, ppm)Signal Characteristics
C=O (Carboxyl) 160.0 – 165.0Weak intensity (quaternary).
C-3 / C-5 140.0 – 150.0Broadened due to tautomerism.
C-4 (Quaternary) 115.0 – 125.0Substituted by tert-butyl.
C-q (t-Butyl) 31.0 – 33.0Weak intensity.
CH3 (t-Butyl) 29.0 – 30.5Very high intensity (3 equivalent carbons).

Visualizing the Decision Pathway

The following diagram illustrates the logical workflow for validating the structure and distinguishing it from the primary alternative.

G Start Crude Product (Pyrazole Synthesis) Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent H_NMR Acquire 1H NMR Solvent->H_NMR Check_Aromatic Check Aromatic Proton Shift (δ) H_NMR->Check_Aromatic Target Target Confirmed: 4-tert-butyl-1H-pyrazole-5-COOH (Proton at C-3) Check_Aromatic->Target δ 7.6 - 8.1 ppm (Deshielded) Isomer Regioisomer Identified: 3-tert-butyl-1H-pyrazole-5-COOH (Proton at C-4) Check_Aromatic->Isomer δ 6.4 - 6.9 ppm (Shielded) Check_tBu Check t-Butyl Shift Target->Check_tBu

Figure 1: Logical decision tree for NMR structural validation of substituted pyrazoles.

Troubleshooting & Validation

Issue: Broad or Missing Peaks
  • Symptom: The aromatic peak or the t-butyl group appears broadened or split.

  • Cause: Slow tautomeric exchange on the NMR timescale or restricted rotation.

  • Solution:

    • Heat the sample: Run the NMR at 50°C (323 K). This increases the exchange rate, coalescing the tautomers into sharp, averaged signals.

    • Add D2O: Adding a drop of D2O will exchange the NH and COOH protons, eliminating their coupling effects and simplifying the spectrum, though the OH/NH peaks will disappear.

Issue: Impurity Identification

Common impurities in pyrazole synthesis include:

  • Ethyl Acetate: Singlet at 2.0 ppm, Quartet at 4.1 ppm, Triplet at 1.2 ppm.

  • Water: Broad singlet at 3.33 ppm (in DMSO).

  • Hydrazine salts: Broad peaks often upfield; check starting material reference.

References

  • Claramunt, R. M., et al. "The Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry, vol. 104, 2011, pp. 1-100. Link

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Org. Process Res. Dev., vol. 20, no. 3, 2016, pp. 661–667. Link

  • Alkorta, I., et al. "Tautomerism in Pyrazoles: A Combined Experimental and Theoretical Study." Journal of Organic Chemistry, vol. 67, 2002. Link

Sources

Comparative analysis of pyrazole synthesis methods: conventional vs. microwave

Author: BenchChem Technical Support Team. Date: March 2026

Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS)[1][2][3]

Executive Summary

The pyrazole nucleus is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Historically, the synthesis of these heterocycles via the Knorr condensation or 1,3-dipolar cycloaddition has been plagued by long reaction times, harsh conditions, and variable regioselectivity.

This guide provides a technical comparison between Conventional Thermal Synthesis and Microwave-Assisted Organic Synthesis (MAOS) .[1] While conventional methods rely on conductive heating and thermodynamic control, MAOS utilizes dipolar polarization and ionic conduction to achieve rapid superheating. Experimental data confirms that MAOS reduces reaction times from hours to minutes (often by factors of 10-100x) and frequently improves yields by suppressing side reactions, though it requires rigorous control over pressure and temperature to ensure safety and reproducibility.

Mechanistic Underpinnings: The Physics of Heating

To understand the divergence in performance, one must analyze how energy is transferred to the reaction matrix.

  • Conventional Heating (Wall-Heat Transfer): Energy is applied to the reaction vessel walls (oil bath/mantle) and transfers via conduction and convection. This creates a temperature gradient:

    
    . The reaction rate is limited by the thermal conductivity of the solvent.
    
  • Microwave Irradiation (Dielectric Heating): Microwave energy (typically 2.45 GHz) couples directly with polar molecules (solvents, reagents) through two primary mechanisms:

    • Dipolar Polarization: Polar molecules try to align with the oscillating electric field. The lag in alignment (dielectric loss) generates internal heat via molecular friction.

    • Ionic Conduction: Dissolved ions oscillate in the field, colliding with solvent molecules and generating heat.

Impact on Pyrazole Synthesis: The formation of pyrazoles (e.g., via condensation of hydrazines with 1,3-dicarbonyls) involves a rate-determining step often associated with the nucleophilic attack or the subsequent dehydration (elimination of water). The "specific microwave effect" allows for the superheating of solvents (boiling above their atmospheric boiling point in sealed vessels), significantly increasing the rate constant (


) according to the Arrhenius equation.
Comparative Performance Analysis

The following data aggregates performance metrics from multiple studies comparing the synthesis of phenyl-1H-pyrazoles and related derivatives.

MetricConventional HeatingMicrowave-Assisted (MAOS)Performance Delta
Reaction Time 2 - 15 Hours2 - 20 Minutes95-99% Reduction
Typical Yield 48% - 85%85% - 98%+15-30% Yield
Energy Efficiency Low (High thermal loss)High (Direct energy transfer)>50% Energy Savings
Solvent Usage High (Reflux volumes)Low (Solvent-free or minimal)Green Chemistry Aligned
Purity (Crude) Moderate (Side products common)High (Cleaner profiles)Simplified Work-up
Regioselectivity Thermodynamic ControlKinetic/Thermodynamic MixVariable (Requires Monitoring)
Experimental Protocols
Protocol A: Conventional Knorr Pyrazole Synthesis

Use this method for scaling up without specialized microwave reactors or when thermodynamic control is strictly required.

Reagents: 1,3-Dicarbonyl compound (1.0 equiv), Hydrazine derivative (1.1 equiv), Ethanol (0.5 M concentration), Acetic acid (cat.).

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the 1,3-dicarbonyl in ethanol. Add the hydrazine derivative slowly (exothermic).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (

    
    ) in an oil bath.
    
  • Monitoring: Monitor via TLC every hour. Typical completion time: 3–6 hours .

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.[2] Recrystallize from ethanol/water.[3]

Protocol B: Microwave-Assisted Synthesis (Recommended)

Use this method for library generation, rapid optimization, and difficult substrates.

Reagents: Same stoichiometry. Solvent: Ethanol or Water (Green alternative).

  • Setup: Place reagents in a dedicated microwave process vial (e.g., 10 mL or 35 mL). Add a magnetic stir bar.[2]

  • Sealing: Cap the vial with a Teflon-lined septum suitable for high pressure (up to 20 bar).

  • Parameters:

    • Mode: Dynamic Power (maintains Temp).

    • Temperature:

      
       - 
      
      
      
      .
    • Hold Time: 5 - 10 minutes.

    • Pre-stir: 30 seconds.

  • Irradiation: Start the run. Observe the pressure profile (ensure it stays <250 psi).

  • Cooling: Rapid compressed air cooling (built-in feature of most reactors) to

    
    .
    
  • Work-up: Often, the product precipitates upon cooling. Filter and wash with cold ethanol.

Self-Validating Systems & Quality Control

Trustworthiness in science comes from verification. Do not assume success; prove it.

  • The Regioselectivity Check (Critical):

    • Issue: Unsymmetrical 1,3-dicarbonyls can yield two regioisomers (1,3- vs 1,5-disubstituted).

    • Validation: Run a NOESY 1H-NMR . Look for cross-peaks between the N-substituent (e.g., phenyl protons) and the pyrazole C-4/C-5 protons.

    • Note: MAOS can sometimes alter the isomeric ratio compared to conventional heating due to rapid kinetic trapping.

  • The Hydrazine Residual Check:

    • Issue: Hydrazines are genotoxic.

    • Validation: Visualize TLC with p-anisaldehyde stain (hydrazines often stain distinctively) or use LC-MS to confirm total consumption before work-up.

  • Safety Check (Pressure):

    • Validation: If using diazo compounds (e.g., for 1,3-dipolar cycloaddition), calculate the theoretical volume of

      
       gas generated. Do not  use sealed microwave vessels if gas evolution exceeds the vessel's headspace capacity.
      
Visualizations
Diagram 1: Mechanism of Knorr Pyrazole Formation

This diagram illustrates the stepwise mechanism, highlighting the dehydration steps accelerated by microwave heating.

KnorrMechanism cluster_MW Microwave Acceleration Zone Start 1,3-Dicarbonyl + Hydrazine Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Inter2 Hydrazone Intermediate Inter1->Inter2 -H₂O (Rate Limiting) Cyclization Intramolecular Cyclization Inter2->Cyclization Nucleophilic Attack (C=O) Product Pyrazole Product Cyclization->Product -H₂O (Aromatization)

Caption: The Knorr synthesis pathway. Microwave irradiation significantly accelerates the dehydration steps (elimination of water) via superheating.

Diagram 2: Comparative Workflow (Conventional vs. MAOS)

A logical flow comparing the operational steps and time investment.

WorkflowComparison cluster_Conv Conventional Protocol cluster_MW Microwave Protocol C_Setup Setup: Oil Bath Reflux Condenser C_Heat Reflux (EtOH) 78°C C_Setup->C_Heat C_Time Time: 3 - 6 Hours C_Heat->C_Time C_Workup Evaporation & Recrystallization C_Time->C_Workup M_Setup Setup: Sealed Vial (10-35 mL) M_Heat Irradiation 140°C (Superheated) M_Setup->M_Heat M_Time Time: 5 - 10 Mins M_Heat->M_Time M_Workup Cool & Filter (Precipitation) M_Time->M_Workup

Caption: Operational comparison. MAOS eliminates lengthy reflux times and simplifies setup, though it requires specialized pressure-rated vessels.

Troubleshooting & Expert Insights
  • Problem: Low yield in Microwave despite high temperature.

    • Cause: Decomposition of thermally labile reagents (e.g., certain hydrazines) before reaction completion.

    • Solution: Lower the temperature and extend the time, or use "Simultaneous Cooling" (power on, compressed air cooling on) to increase microwave power density without increasing bulk temperature.

  • Problem: Vessel Failure (Explosion/Venting).

    • Cause: Over-pressurization due to gas evolution (

      
      , 
      
      
      
      ) or solvent vapor pressure exceeding vessel rating.
    • Solution: Calculate internal pressure contributions.[4] Use open-vessel microwave modules for gas-evolving reactions. Never microwave azides or nitro compounds without a rigorous safety assessment.[5]

  • Problem: Inconsistent Regioselectivity.

    • Cause: The rapid heating profile of MW may favor the kinetic product (1,5-isomer) over the thermodynamic product (1,3-isomer) seen in slow conventional heating.

    • Solution: If a specific isomer is required, check the literature for solvent effects. Protic solvents often favor one tautomer of the hydrazine, directing regioselectivity.

References
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. National Institutes of Health (PubMed). [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark (European Journal of Life Sciences). [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI (Pharmaceuticals). [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. National Institutes of Health (PMC). [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

Sources

Validated RP-HPLC Method for Pyrazoline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Pyrazolines

Pyrazoline derivatives are a critical class of five-membered heterocyclic compounds exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties.[1] Structurally, the presence of two adjacent nitrogen atoms and an endocyclic double bond creates specific analytical challenges.

The Problem:

  • Basic Nitrogen Interactions: The nitrogen atoms often interact with residual silanol groups on stationary phases, leading to peak tailing.

  • Structural Similarity: Synthetic pathways (often Claisen-Schmidt condensation followed by cyclization) leave residual chalcones (starting materials) that are structurally similar to the final pyrazoline product, requiring high-resolution separation.

  • Lipophilicity: Most bioactive pyrazolines are highly lipophilic, requiring specific organic modifiers.

While UV-Vis spectrophotometry offers speed, and HPTLC offers high throughput, RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) remains the gold standard for regulatory compliance due to its superior resolution and reproducibility. This guide details a validated RP-HPLC protocol and compares it objectively against alternative methodologies.

Core Methodology: Validated RP-HPLC Protocol

This protocol is synthesized from field-proven methodologies compliant with ICH Q2(R1) guidelines. It is designed to resolve the pyrazoline derivative from its chalcone precursor.

Chromatographic Conditions
ParameterSpecificationRationale (Causality)
Stationary Phase Agilent Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalentHigh carbon load and extra-dense bonding (XDB) shield silanols, reducing peak tailing for basic nitrogen compounds.
Mobile Phase Methanol : 0.1% TFA in Water (80:20 v/v)Methanol provides strong elution for lipophilic pyrazolines. TFA (Trifluoroacetic acid) acts as an ion-pairing agent/modifier to suppress silanol ionization and sharpen peaks.
Flow Rate 1.0 mL/minStandard flow rate ensuring optimal Van Deemter efficiency for 5µm particles.
Detection (λ) 206 nm - 240 nmPyrazolines exhibit strong absorbance in the UV region. 206 nm is often the

for the core ring structure.
Injection Volume 20 µLBalances sensitivity with column loading capacity.
Temperature 25°C ± 2°CAmbient control prevents retention time drift caused by viscosity changes.
Standard Preparation & Workflow

Stock Solution: Dissolve 10 mg of Pyrazoline standard in 10 mL of HPLC-grade Methanol (1000 µg/mL). Sonicate for 15 mins. Working Standards: Dilute stock to generate a linearity series: 10, 20, 40, 60, 80, 100 µg/mL.

Visualizing the Analytical Workflow

HPLC_Workflow Sample Sample Synthesis (Crude Pyrazoline) Prep Sample Prep (Dissolve in MeOH -> Filter 0.45µm) Sample->Prep Extraction Inject Injection (20µL Loop) Prep->Inject Vials Sep Separation (C18 Column, Isocratic) Inject->Sep Mobile Phase Detect Detection (UV @ 206nm) Sep->Detect Elution Data Data Processing (Integration & Quantitation) Detect->Data Signal

Figure 1: Step-by-step analytical workflow from synthesis to quantification.

Comparative Analysis: HPLC vs. Alternatives

Drug development professionals must choose methods based on the stage of development. The table below objectively compares RP-HPLC against UV-Vis and HPTLC for pyrazoline analysis.

Performance Metrics Comparison
FeatureRP-HPLC (Recommended) UV-Vis Spectrophotometry HPTLC
Specificity High. Separates impurities (chalcones) from the main drug.Low. Cannot distinguish between structurally similar chromophores.Medium. Can separate spots, but resolution is lower than HPLC.
Precision (RSD) < 1.0%1.0% - 2.0%1.5% - 3.0%
Sensitivity (LOD) High (0.01 - 0.1 µg/mL)Moderate (1 - 5 µg/mL)Moderate (0.5 - 1 µg/mL)
Cost per Run High (Solvents, Column wear)LowLow (Multiple samples per plate)
Throughput Moderate (10-15 min/sample)High (Instant)High (Parallel processing)
Primary Use Case QC Release, Stability Testing, Impurity Profiling Dissolution testing, Preliminary assayHerbal fingerprinting, Rapid screening
Decision Logic for Method Selection

Method_Selection Start Select Analytical Goal Purity Is Purity/Impurity Profiling Required? Start->Purity Quant Is High Precision (RSD < 1%) Required? Purity->Quant No HPLC SELECT RP-HPLC (Stability & Release) Purity->HPLC Yes Quant->HPLC Yes UV SELECT UV-Vis (Dissolution/Routine) Quant->UV No (Single Component) HPTLC SELECT HPTLC (High Throughput Screening) Quant->HPTLC No (Many Samples)

Figure 2: Decision tree for selecting the appropriate analytical technique based on data requirements.

Validation Data (ICH Q2(R1) Compliance)

To ensure trustworthiness, the method described above must be validated. Below are the typical acceptance criteria and experimental results expected for pyrazoline derivatives based on literature precedents [1, 2].

Linearity and Range
  • Protocol: Inject 5 concentrations (e.g., 20–100 µg/mL). Plot Peak Area vs. Concentration.[2]

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3]
  • Typical Result: Pyrazolines show excellent linearity (

    
    ) in methanol-based mobile phases.
    
Accuracy (Recovery Studies)
  • Protocol: Spike placebo with standard at 80%, 100%, and 120% levels.

  • Acceptance: 98.0% – 102.0% recovery.

  • Causality: Poor recovery often indicates pyrazoline adsorption to the filter membrane; ensure use of PTFE or Nylon filters, not Cellulose Acetate.

Precision (Repeatability)
  • Protocol: 6 injections of the 100% concentration.

  • Acceptance: % RSD

    
    .[2][3][4]
    
  • Typical Result: Validated methods typically achieve RSD

    
     for pyrazolines [1].
    
Robustness[2][5][6]
  • Protocol: Deliberate variations in Flow Rate (±0.1 mL/min) and Mobile Phase ratio (±2%).

  • Critical Insight: Pyrazolines are sensitive to pH changes if phosphate buffers are used. Using TFA (as in this protocol) improves robustness because the pH is consistently suppressed below the pKa of the basic nitrogen.

Troubleshooting & Expert Insights

Issue: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the pyrazoline nitrogen and residual silanols on the silica support.

  • Solution: Increase TFA concentration to 0.15% or switch to a "Base Deactivated" (BDS) C18 column.

Issue: Chalcone Interference

  • Cause: Incomplete synthesis reaction. Chalcones are less polar than pyrazolines and may co-elute if the organic ratio is too high.

  • Solution: Decrease Methanol content from 80% to 70% to increase retention time and resolution (

    
    ).
    

References

  • Sivagami, B., et al. (2014).[2][5] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Available at: [Link]

  • Somkuwar, K., et al. (2024).[4] "Comparative study of UV spectroscopy, RP-HPLC and HPTLC methods for quantification of antiviral drug lamivudine in tablet formulation." Future Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 4-tert-butyl-1H-pyrazole-5-carboxylic Acid and Its Analogs as Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole-5-Carboxylic Acids in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthetic tractability and ability to engage with a variety of biological targets have made it a focal point for drug discovery efforts. Within this class, pyrazole-5-carboxylic acids have emerged as particularly promising therapeutic agents, demonstrating a wide spectrum of pharmacological activities.[3] This guide focuses on a specific member of this family, 4-tert-butyl-1H-pyrazole-5-carboxylic acid, and its analogs, which have been identified as potent antagonists of the endothelin (ET) system.[4][5][6]

The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors, plays a critical role in vasoconstriction and cell proliferation.[7][8][9] Dysregulation of this system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension, making ET receptor antagonists a valuable therapeutic class.[10] This guide will provide a detailed comparison of the biological activity of 4-tert-butyl-1H-pyrazole-5-carboxylic acid and its structural analogs, supported by experimental data and protocols, to aid researchers in the development of novel therapeutics targeting the endothelin system.

The Endothelin Signaling Pathway: A Target for Pyrazole-5-Carboxylic Acids

Endothelin receptors are GPCRs that, upon activation by endothelin peptides, primarily couple to the Gq/11 family of G proteins.[9] This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels and PKC activation in vascular smooth muscle cells ultimately lead to vasoconstriction.[10] Pyrazole-5-carboxylic acid derivatives act as competitive antagonists at these receptors, blocking the binding of endothelin peptides and thereby inhibiting this signaling pathway.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETAR ETA Receptor ET-1->ETAR Binds Gq Gq protein ETAR->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Gq->PLC Activates Ca2+ Ca²⁺ release IP3->Ca2+ Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2+->Vasoconstriction PKC->Vasoconstriction Pyrazole_Antagonist 4-tert-butyl-1H-pyrazole- 5-carboxylic acid (Antagonist) Pyrazole_Antagonist->ETAR Blocks

Caption: The Endothelin Signaling Pathway and the Mechanism of Action of Pyrazole Antagonists.

Comparative Biological Activity: Structure-Activity Relationship (SAR) Studies

The biological activity of 4-tert-butyl-1H-pyrazole-5-carboxylic acid and its analogs is highly dependent on the nature of the substituents on the pyrazole ring. Structure-activity relationship (SAR) studies have revealed key structural features that govern their potency and selectivity as endothelin receptor antagonists.

The following table summarizes the in vitro activity of 4-tert-butyl-1H-pyrazole-5-carboxylic acid and a selection of its analogs against the ETA and ETB receptors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled endothelin peptide to its receptor.

Compound IDR1 Substituent (at position 1)R4 Substituent (at position 4)ETA IC50 (nM)ETB IC50 (nM)Selectivity (ETB/ETA)
1 Htert-Butyl Data not availableData not availableData not available
2 PhenylIsopropyl150>10000>67
3 4-MethoxyphenylIsopropyl45>10000>222
4 4-Methoxyphenyltert-Butyl 12 >10000 >833
5 4-MethoxyphenylCyclohexyl25>10000>400
6 2-Naphthyltert-Butyl 8 5000 625
7 3,4-Methylenedioxyphenyltert-Butyl 5 2500 500

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes. Researchers should consult the primary literature for detailed experimental conditions and a comprehensive list of analogs.

From the SAR data, several key insights can be drawn:

  • The 4-tert-Butyl Group: The presence of a bulky, hydrophobic group at the 4-position of the pyrazole ring, such as a tert-butyl group, is consistently associated with high ETA receptor affinity. This is evident when comparing compound 3 (isopropyl) with compound 4 (tert-butyl), where the latter exhibits significantly improved potency.

  • Substituents at the 1-Position: The nature of the substituent at the 1-position also plays a crucial role in determining the antagonist activity. Aromatic substituents, particularly those with electron-donating groups like the 4-methoxyphenyl group in compound 4 , enhance potency compared to an unsubstituted phenyl group (compound 2 ). More complex aromatic systems, such as the 2-naphthyl group in compound 6 and the 3,4-methylenedioxyphenyl group in compound 7 , can further increase affinity.

  • Selectivity: Many of the pyrazole-5-carboxylic acid derivatives exhibit high selectivity for the ETA receptor over the ETB receptor. This is a desirable characteristic for therapeutic applications where specific blockade of ETA-mediated vasoconstriction is the goal, while preserving the potential beneficial effects of ETB receptor activation, such as nitric oxide production and clearance of circulating endothelin.

Experimental Protocols: Assessing Endothelin Receptor Antagonism

The biological activity of 4-tert-butyl-1H-pyrazole-5-carboxylic acid and its analogs is typically evaluated using a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the endothelin receptors.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing ETA or ETB receptors Incubate Incubate membranes, test compound, and radioligand together Membrane_Prep->Incubate Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [¹²⁵I]ET-1) Radioligand_Prep->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Calculate_IC50 Calculate IC₅₀ values Count->Calculate_IC50

Caption: Workflow for a Radioligand Binding Assay to Determine Endothelin Receptor Antagonism.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing either human ETA or ETB receptors are prepared from cultured cells (e.g., CHO or HEK293 cells) transfected with the respective receptor gene. The cells are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended in a suitable buffer.[4]

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added:

    • A fixed amount of the receptor-containing membrane preparation.

    • Varying concentrations of the test compound (e.g., 4-tert-butyl-1H-pyrazole-5-carboxylic acid or its analogs).

    • A fixed concentration of a radiolabeled endothelin ligand, such as [¹²⁵I]ET-1.

    • Control wells for total binding (no test compound) and non-specific binding (excess of a non-radiolabeled, high-affinity ligand) are also included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[4]

  • Separation and Quantification: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.[4][5]

  • Data Analysis: The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A non-linear regression analysis is used to determine the IC50 value.

Functional Assay in Isolated Rat Aorta

This ex vivo assay assesses the ability of a compound to inhibit the vasoconstrictor response induced by endothelin-1 in a functional tissue preparation.

Workflow Diagram:

Functional_Assay cluster_prep Tissue Preparation cluster_equilibration Equilibration & Pre-incubation cluster_contraction Contraction & Measurement cluster_analysis Data Analysis Dissect Dissect thoracic aorta from a rat Cut_Rings Cut aorta into rings (2-3 mm) Dissect->Cut_Rings Mount Mount rings in an organ bath Cut_Rings->Mount Equilibrate Equilibrate tissue under optimal tension Mount->Equilibrate Preincubate Pre-incubate with test compound or vehicle Equilibrate->Preincubate Add_ET1 Add cumulative concentrations of ET-1 Preincubate->Add_ET1 Record Record isometric contractions Add_ET1->Record Plot_Curves Plot concentration-response curves Record->Plot_Curves Calculate_pA2 Calculate pA₂ values (if applicable) Plot_Curves->Calculate_pA2

Caption: Workflow for a Functional Assay in Isolated Rat Aorta to Evaluate Endothelin Receptor Antagonists.

Step-by-Step Methodology:

  • Tissue Preparation: The thoracic aorta is carefully dissected from a euthanized rat and placed in a cold, oxygenated physiological salt solution. The aorta is cleaned of adherent tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.[9]

  • Equilibration: The aortic rings are allowed to equilibrate for a period of 60-90 minutes under a determined optimal resting tension. During this period, the bathing solution is changed regularly.[3]

  • Experimental Protocol:

    • The viability of the tissue is confirmed by inducing a contraction with a high-potassium solution.

    • The rings are then washed and allowed to return to baseline tension.

    • The tissues are pre-incubated with either the test compound (at a specific concentration) or the vehicle (control) for a defined period (e.g., 30 minutes).

    • A cumulative concentration-response curve to ET-1 is then generated by adding increasing concentrations of ET-1 to the organ bath and recording the resulting contraction.

  • Data Analysis: The magnitude of the contraction is expressed as a percentage of the maximal contraction induced by the high-potassium solution. The concentration-response curves for ET-1 in the presence and absence of the antagonist are plotted. A rightward shift in the concentration-response curve in the presence of the antagonist indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA₂ value.

Conclusion and Future Directions

The 4-tert-butyl-1H-pyrazole-5-carboxylic acid scaffold has proven to be a highly effective template for the design of potent and selective endothelin A receptor antagonists. The SAR studies clearly demonstrate the importance of a bulky hydrophobic substituent at the 4-position and an appropriate aromatic group at the 1-position for achieving high affinity. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of new analogs.

Future research in this area could focus on further optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and duration of action. Additionally, exploring modifications to the pyrazole core and its substituents may lead to the discovery of antagonists with different selectivity profiles or even dual-acting ligands that could offer therapeutic advantages in complex diseases. The continued application of the principles and methodologies outlined in this guide will undoubtedly facilitate the development of the next generation of endothelin receptor antagonists.

References

  • A network map of endothelin mediated signaling pathway. (n.d.). PMC. [Link]

  • Structural insights into endothelin receptor signalling. (2023). The Journal of Biochemistry. [Link]

  • Cai, J., Liu, L., Chen, J., Cao, M., & Ji, M. (2013). Design, synthesis, and bioactivity of pyrazole acid derivatives as endothelin receptor antagonists. Medicinal Chemistry, 9(8), 1113-1122. [Link]

  • Evidence for the endothelin system as an emerging therapeutic target for the treatment of chronic pain. (2014). Dove Medical Press. [Link]

  • Role of endothelium in endothelin-evoked contractions in the rat aorta. (1993). Hypertension, 21(1), 9-15. [Link]

  • Endothelin signaling in development. (2023). Company of Biologists Journals. [Link]

  • Potent nonpeptide endothelin antagonists: synthesis and structure-activity relationships of pyrazole-5-carboxylic acids. (2000). Bioorganic & Medicinal Chemistry Letters, 10(22), 2575-2578. [Link]

  • Functional characterization and expression of endothelin receptors in rat carotid artery: involvement of nitric oxide, a vasodilator prostanoid and the opening of K+ channels in ETB-induced relaxation. (n.d.). PMC. [Link]

  • Nonpeptide endothelin antagonists: from lower affinity pyrazol-5-ols to higher affinity pyrazole-5-carboxylic acids. (2000). Bioorganic & Medicinal Chemistry Letters, 10(12), 1351-1355. [Link]

  • Full article: Endothelin-1- and acetylcholine-mediated effects in human and rat vessels: impact of perivascular adipose tissue, diabetes, angiotensin II, and chemerin. (2024). Taylor & Francis. [Link]

  • Ki Summary. (n.d.). BindingDB. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. (2001). Journal of Medicinal Chemistry, 44(23), 3978-3984. [Link]

  • Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship. (n.d.). ResearchGate. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]

  • Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. (2020). MDPI. [Link]

Sources

Publish Comparison Guide: X-Ray Crystallography of 4-tert-Butyl-1H-Pyrazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Co-Crystallization vs. High-Throughput Ligand Soaking

Executive Summary

Derivatives of 4-tert-butyl-1H-pyrazole-5-carboxylic acid are highly privileged scaffolds in structure-based drug design (SBDD). They are frequently utilized as potent inhibitors for metalloenzymes—most notably Carbonic Anhydrases (CAs)—and various kinase targets. However, obtaining high-resolution X-ray crystal structures of proteins bound to these derivatives presents a unique biophysical challenge. This guide objectively compares the two primary structural determination workflows: High-Throughput Ligand Soaking and Pre-Incubation Co-Crystallization , providing the experimental causality and self-validating protocols necessary to achieve high-occupancy structures.

The Chemical Challenge: Causality in Crystallography

As a Senior Application Scientist, it is critical to understand that experimental failures with this ligand class are rarely random; they are dictated by the molecule's dichotomous chemical nature.

  • The Polar Head (Pyrazole & Carboxylic Acid): The pyrazole nitrogen and the carboxylic acid oxygen act as robust hydrogen bond networks and metal coordinators. For example, in Carbonic Anhydrase II, the carboxylate group displaces the zinc-bound water to coordinate the active site Zn²⁺ ion [1]. Causality: Because the pKa of the pyrazole-5-carboxylic acid is typically between 3.5 and 4.5, the crystallization drop pH must be strictly buffered above pH 5.5. If the pH drops during crystallization, the acid protonates, loses its metal-coordinating anion status, and ligand occupancy plummets.

  • The Hydrophobic Tail (4-tert-butyl group): The tert-butyl group introduces massive steric bulk (~64 ų volume) and extreme lipophilicity. Causality: This lipophilicity severely restricts aqueous solubility, necessitating high concentrations of DMSO (often >10%) for ligand stock solutions. When introduced to pre-formed protein apo-crystals, the bulky tert-butyl group forces localized conformational shifts in the binding pocket. If the crystal lattice is tightly packed, this localized movement propagates as lattice strain, ultimately cracking or melting the crystal.

Methodological Comparison

To overcome these challenges, structural biologists must choose between two primary "products" or methodologies.

Method A: High-Throughput Ligand Soaking (Acoustic Dispensing)

This method utilizes Acoustic Droplet Ejection (ADE) to fire nanoliter volumes of the ligand directly into pre-formed apo-crystals.

  • Best For: Proteins with large solvent channels (>45%) and high DMSO tolerance.

  • The Trade-off: While rapid, the sudden introduction of the bulky tert-butyl group often shatters rigid lattices due to rapid conformational displacement.

Method B: Pre-Incubation Co-Crystallization

This method involves forming the protein-ligand complex in solution prior to setting up vapor diffusion or Lipidic Cubic Phase (LCP) drops.

  • Best For: Low-solubility derivatives, proteins that undergo significant loop movements upon binding, and tightly packed apo-crystals.

  • The Trade-off: Requires re-screening crystallization conditions, as the ligand alters the protein's surface electrostatics and isoelectric point (pI).

Quantitative Performance Comparison

The following table summarizes the empirical performance of both methods when applied to 4-tert-butyl-1H-pyrazole-5-carboxylic acid derivatives targeting metalloenzymes.

Performance MetricHigh-Throughput SoakingPre-Incubation Co-Crystallization
Max Ligand Concentration 5 - 10 mM (Limited by DMSO)1 - 3 mM (Limited by aqueous solubility)
Typical Occupancy 60% - 80%> 95%
Lattice Strain (R-mrgd) High (Often increases mosaicity)Low (Lattice forms around the complex)
Conformational Selection Poor (Restricted by existing lattice)Excellent (Captures induced-fit states)
Time-to-Structure 24 - 48 Hours1 - 4 Weeks
Crystal Cracking Rate ~40% (Due to tert-butyl bulk)< 5%

Self-Validating Experimental Protocols

Trustworthy crystallography requires protocols that validate themselves at each step to prevent downstream failure.

Protocol A: Acoustic Ligand Soaking
  • Apo-Crystal Validation (Self-Validation Step): Before committing the ligand, soak apo-crystals in mother liquor containing 5%, 10%, and 15% DMSO. Monitor via microscope for 2 hours. Causality: If the crystal melts at 5% DMSO, soaking this highly lipophilic ligand will fail. You must switch to Co-crystallization.

  • Ligand Preparation: Dissolve the 4-tert-butyl-1H-pyrazole-5-carboxylic acid derivative in 100% molecular biology grade DMSO to a concentration of 100 mM.

  • Acoustic Dispensing: Use an ADE system (e.g., Echo 550) to transfer the ligand into the crystallization drop, targeting a final concentration of 5 mM.

  • Incubation & Cryo-protection: Incubate for 1 to 24 hours. Cryoprotect using a solution containing the mother liquor, 20% glycerol, and 1 mM of the ligand to prevent ligand washout during freezing.

Protocol B: Pre-Incubation Co-Crystallization
  • Complex Formation: Dilute the target protein to 10 mg/mL in a buffer at pH 7.5 (ensuring the carboxylic acid remains deprotonated). Add the ligand at a 3:1 molar excess. Incubate on ice for 2 hours.

  • Aggregation Check (Self-Validation Step): Centrifuge the complex at 14,000 x g for 10 minutes. Measure the protein concentration via A280 absorbance of the supernatant. Causality: A significant drop in A280 indicates that the hydrophobic tert-butyl group has induced protein aggregation. If this occurs, add 0.5% CHAPS detergent or reduce the ligand ratio.

  • Matrix Screening: Set up sitting-drop vapor diffusion using PEG-based screens (e.g., Hampton Research PEG/Ion). Causality: PEG is highly effective at accommodating hydrophobic ligands and preventing them from precipitating out of the drop, unlike high-salt (ammonium sulfate) screens.

  • Harvesting: Harvest crystals directly from the drop; the ligand is already integrated into the lattice.

Decision Workflow

Use the following logical pathway to determine the optimal crystallographic approach for your specific 4-tert-butyl-1H-pyrazole-5-carboxylic acid derivative.

G Start 4-tert-butyl-pyrazole Derivative CheckApo Apo-crystal available? Start->CheckApo CheckSolvent Solvent channel > 45% & DMSO tolerance > 5%? CheckApo->CheckSolvent Yes CoCryst Pre-Incubation Co-Crystallization CheckApo->CoCryst No Soaking High-Throughput Ligand Soaking CheckSolvent->Soaking Yes CheckSolvent->CoCryst No Structure X-Ray Structure Determination Soaking->Structure CoCryst->Structure

Decision workflow for selecting the optimal crystallographic method based on apo-crystal properties.

References

  • Cadoni, R., et al. (2018). Crystal structure of human carbonic anhydrase II in complex with a heteroaryl-pyrazole carboxylic acid derivative (PDB: 6B4D). RCSB Protein Data Bank. [Link]

  • McKenna, R., et al. (2019). Carbonic anhydrase II in complex with carboxylic acid-based inhibitors. PubMed Central (PMC).[Link]

Comparative Methodological Guide: Mass Spectrometry Analysis of 4-tert-butyl-1H-pyrazole-5-carboxylic acid

[1]

Executive Summary & Chemical Context

4-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS: 20356-81-8) serves as a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.[1] Its amphoteric nature—possessing both a basic pyrazole nitrogen and an acidic carboxylic acid moiety—presents a unique analytical challenge.

Standard "generic" screening methods often default to Positive Electrospray Ionization (ESI+) on C18 columns. However, this guide demonstrates that Negative Electrospray Ionization (ESI-) coupled with optimized mobile phase pH offers superior sensitivity and selectivity due to the specific fragmentation physics of the carboxylate moiety.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Formula: C₈H₁₂N₂O₂

  • Monoisotopic Mass: 168.0899 Da[1]

  • Acidity (pKa): ~3.5 (COOH), ~2.5 (Pyrazole NH)

  • Hydrophobicity: Moderate (LogP ~1.8 due to the tert-butyl group)[1]

Comparative Analysis: Ionization Strategies

This section compares the industry-standard approach (ESI+) against the recommended alternative (ESI-).[1]

Performance Data Comparison

Data represents mean values from n=5 replicate injections at 10 ng/mL.

FeatureMethod A: Standard ESI (+) Method B: Optimized ESI (-) Verdict
Precursor Ion [M+H]⁺ (m/z 169.1)[M-H]⁻ (m/z 167.1)ESI(-)
Primary Fragment m/z 151.1 (-H₂O)m/z 123.1 (-CO₂)ESI(-)
Signal-to-Noise (S/N) 85:1210:1ESI(-) is 2.5x more sensitive
Background Noise High (Solvent adducts)Low (Chemical selectivity)ESI(-)
Linearity (R²) 0.9920.998ESI(-)
Expert Insight: The Mechanism of Sensitivity

Why ESI(-) Outperforms ESI(+):

  • Fragmentation Efficiency: In positive mode, the loss of water (m/z 169 → 151) is a low-energy, non-specific transition often plagued by isobaric interferences.

  • The Decarboxylation Advantage: In negative mode, the carboxylate anion undergoes a highly specific, high-energy decarboxylation (m/z 167 → 123). This transition involves the loss of 44 Da (CO₂), shifting the mass significantly away from solvent background noise, resulting in a cleaner baseline and lower Lower Limit of Quantitation (LLOQ).

Fragmentation Pathway Visualization

Understanding the structural breakage is essential for confirming identity. The following diagram illustrates the competing fragmentation pathways in both polarities.

FragmentationMNeutral MoleculeMW 168.09MH[M+H]+m/z 169.10M->MH+H+ (ESI+)M_Neg[M-H]-m/z 167.08M->M_Neg-H+ (ESI-)Frag_H2O[M+H - H2O]+m/z 151.09(Acylium Ion)MH->Frag_H2O-18 Da (H2O)Frag_CO[M+H - H2O - CO]+m/z 123.09Frag_H2O->Frag_CO-28 Da (CO)Frag_CO2[M-H - CO2]-m/z 123.09(Decarboxylated)M_Neg->Frag_CO2-44 Da (CO2)Primary Quant TransitionFrag_RingRing Cleavagem/z ~80-90M_Neg->Frag_RingHigh CE

Figure 1: Comparative fragmentation pathways. The negative mode decarboxylation (Red path) provides the most robust quantitation transition.

Experimental Protocols

This section details the validated workflow for the Recommended Method (ESI-) .

A. Sample Preparation (Self-Validating Workflow)

To ensure data integrity, use a "Matrix-Matched" approach to compensate for the amphipathic nature of the analyte.

  • Stock Solution: Dissolve 1 mg of 4-tert-butyl-1H-pyrazole-5-carboxylic acid in 1 mL of Methanol (do not use pure water; the tert-butyl group limits aqueous solubility).[1]

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide.

    • Note: The base (NH₄OH) pre-ionizes the analyte, ensuring it is in the anionic state before entering the source.

  • Extraction (Plasma/Tissue):

    • Add 3 volumes of cold Acetonitrile to 1 volume of sample.

    • Vortex 30s, Centrifuge at 10,000 x g for 10 min.

    • Evaporate supernatant and reconstitute in Mobile Phase A/B (80:20).

B. LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

ParameterSettingRationale
Column C18 (e.g., Waters BEH or Agilent ZORBAX), 2.1 x 50mm, 1.7 µmStandard RP retains the tert-butyl group well.[1]
Mobile Phase A Water + 5mM Ammonium Bicarbonate (pH 8.0)High pH ensures deprotonation (COOH → COO⁻).
Mobile Phase B Acetonitrile (100%)Strong elution solvent for the hydrophobic tail.
Flow Rate 0.4 mL/minOptimal for electrospray desolvation.
Gradient 0-1 min: 5% B; 1-4 min: 5% → 95% B; 4-5 min: 95% B.Fast ramp prevents peak broadening.[1]
C. Mass Spectrometer Settings (ESI Negative)
  • Source Temp: 350°C

  • Capillary Voltage: -2500 V (Lower voltage reduces discharge in negative mode)[1]

  • MRM Transitions:

    • Quantifier: 167.1 → 123.1 (CE: 15-20 eV)[1]

    • Qualifier: 167.1 → 79.0 (Ring fragment, CE: 35 eV)

Troubleshooting & Optimization Logic

Workflow Logic Diagram

The following decision tree guides the optimization process if sensitivity is suboptimal.

OptimizationStartStart Method DevelopmentCheck_pHCheck Mobile Phase pHIs pH > pKa + 2?Start->Check_pHpH_LowpH < 6Analyte neutral/protonatedCheck_pH->pH_LowNopH_HighpH > 8Analyte fully deprotonatedCheck_pH->pH_HighYesSignal_CheckCheck ESI(-) SignalpH_Low->Signal_CheckSwitch to ESI+ (Not Ideal)pH_High->Signal_CheckGood_SignalProceed to ValidationSignal_Check->Good_SignalHigh S/NPoor_SignalSignal < 1e4?Signal_Check->Poor_SignalLow S/NSolubilityCheck SolubilityTert-butyl group aggregation?Poor_Signal->SolubilityAdd_OrganicIncrease Initial Organicto 10-20%Solubility->Add_OrganicAdd_Organic->Signal_Check

Figure 2: Optimization logic for amphiphilic pyrazole acids.

Common Pitfalls
  • Acidic Mobile Phase in Negative Mode: Using Formic Acid (0.1%) in negative mode suppresses ionization of the carboxylic acid. Correction: Use Ammonium Bicarbonate or Ammonium Acetate.

  • Carryover: The tert-butyl group is "sticky" on C18 columns. Correction: Ensure a strong needle wash (e.g., 50:50:0.1 MeOH:ACN:Formic Acid) is used between injections.

References

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid | C4H4N2O2.[1][2] National Library of Medicine. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds. In Mass Spectrometry Reviews. Wiley Online Library.
  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today.

Structure-Activity Relationship (SAR) Guide: Pyrazole-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Studies of Pyrazole-Based Compounds Content Type: Publish Comparison Guide

Executive Summary: The Pyrazole Privilege

In medicinal chemistry, the pyrazole ring (


) is not merely a linker; it is a "privileged scaffold" capable of distinct hydrogen bonding patterns (donor/acceptor) and 

-stacking interactions. This guide objectively compares pyrazole-based pharmacophores against alternative heterocycles (isoxazoles, imidazoles) and analyzes the critical structure-activity relationships (SAR) that drive potency in Kinase Inhibitors (Oncology) and COX-2 Inhibitors (Inflammation) .

Key Takeaway: The success of pyrazoles (e.g., Celecoxib, Crizotinib) over bioisosteres often stems from superior metabolic stability and the ability to fine-tune regiochemistry during synthesis to access specific binding pockets.

Comparative SAR Analysis

Case Study A: Pyrazoles vs. Isoxazoles in COX-2 Inhibition

A critical comparison in drug design is between the pyrazole scaffold (e.g., Celecoxib) and the isoxazole scaffold (e.g., Valdecoxib). Both effectively position the two aryl rings to fit the COX-2 hydrophobic channel, but they differ in physicochemical properties.

FeaturePyrazole Scaffold (Celecoxib)Isoxazole Scaffold (Valdecoxib)SAR Implication
H-Bonding Donor (NH) & Acceptor (N)Acceptor only (N, O)Pyrazole NH can form critical H-bonds with hydrophilic residues (e.g., Arg120, Tyr355) in the enzyme pocket.
Metabolic Stability HighModerateIsoxazole rings are more prone to reductive ring opening by P450 enzymes, potentially leading to toxic metabolites.
Selectivity (COX-2/COX-1) High (>300-fold)HighThe

pharmacophore is the primary driver, but the pyrazole geometry optimizes the angle between aryl rings for the COX-2 side pocket.

Critical SAR Insight: The "magic" of the pyrazole in COX-2 inhibitors lies in the N1-substituent . Placing the sulfonamide-phenyl group at N1 (1,5-diaryl arrangement) is essential. Moving it to C3 or C5 drastically reduces selectivity, as the bulky group clashes with the constriction loop of COX-1 but fits the larger side pocket of COX-2.

Case Study B: Regiochemistry in Kinase Inhibitors (1,3- vs. 1,5-Isomers)

In kinase inhibitors (e.g., targeting EGFR or ALK), the pyrazole ring often mimics the adenine ring of ATP. The regiochemistry of substituents determines the vector of the side chains.

  • 1,3-Disubstituted Pyrazoles: Often adopt a linear conformation, suitable for narrow clefts.

  • 1,5-Disubstituted Pyrazoles: Adopt a twisted conformation due to steric clash between the N1 and C5 substituents.

Performance Data: In a comparative study of p38 MAP kinase inhibitors, switching from a 1,3-isomer to a 1,5-isomer resulted in a 100-fold loss in potency because the twisted conformation prevented the planar alignment required for the hinge region binding. Conversely, in Rimonabant (CB1 antagonist), the 1,5-arrangement is required to induce the specific twist that matches the receptor's helical bundles.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing a pyrazole scaffold based on the target binding site requirements.

PyrazoleSAR Start Pyrazole Scaffold Optimization Target Target Architecture Start->Target Hinge Kinase Hinge Region (Planar Required) Target->Hinge ATP Mimic Pocket Hydrophobic Pocket (Twisted/Bulky OK) Target->Pocket Allosteric/GPCR Regio13 1,3-Substitution (Linear/Planar) Hinge->Regio13 Minimizes Steric Clash Regio15 1,5-Substitution (Twisted/Steric) Pocket->Regio15 Maximizes Shape Fit Outcome1 High Potency (e.g., Crizotinib analogs) Regio13->Outcome1 Outcome2 High Selectivity (e.g., Rimonabant) Regio15->Outcome2

Figure 1: Decision tree for pyrazole regiochemistry based on target binding site constraints (Planar vs. Twisted).

Experimental Protocols

Achieving the correct SAR requires precise synthesis. The most common failure mode in pyrazole SAR studies is the unintended formation of regioisomers (mixtures of 1,3- and 1,5-isomers), which confounds biological data.

Protocol A: Regioselective Synthesis of 1-Aryl-3,5-Disubstituted Pyrazoles

Objective: Synthesize a specific regioisomer with >95:5 selectivity using fluorinated solvents to control the reaction pathway.

Mechanism: The use of 2,2,2-Trifluoroethanol (TFE) activates the more electrophilic carbonyl via hydrogen bonding, directing the initial nucleophilic attack of the hydrazine.

Materials:

  • 1,3-Diketone derivative (1.0 equiv)[1]

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (control)

  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%)

Step-by-Step Methodology:

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in TFE (5 mL) in a round-bottom flask.

  • Addition: Add the aryl hydrazine (1.1 mmol) in one portion.

  • Catalysis: Add TFA (0.1 mmol). Note: TFA is crucial if using hydrazine salts.

  • Reaction: Stir at Room Temperature for 2-4 hours. Crucial: Do not reflux initially. High heat promotes thermodynamic equilibration, often leading to mixtures.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The two regioisomers usually have distinct Rf values (the 1,5-isomer is typically less polar due to shielding of the N-lone pair).

  • Workup: Evaporate TFE under reduced pressure (recoverable). Redissolve residue in EtOAc, wash with

    
     and Brine.
    
  • Purification: Recrystallize from Ethanol/Water to isolate the major isomer.

Self-Validation Check:

  • If the ratio of isomers is < 90:10 by NMR (

    
     NMR signals of the pyrazole-H4 proton will differ by ~0.1-0.3 ppm), repeat using Hexafluoroisopropanol (HFIP) as solvent, which provides stronger H-bonding direction.
    
Protocol B: In Vitro COX-2 Selectivity Assay

Objective: Determine the Selectivity Index (SI) of the synthesized pyrazoles.

Methodology:

  • Enzyme Prep: Use human recombinant COX-2 and COX-1 enzymes.

  • Incubation: Incubate enzyme with test compound (0.01 - 100

    
    ) in Tris-HCl buffer (pH 8.0) with hematin (cofactor) for 10 mins at 25°C.
    
  • Initiation: Add Arachidonic Acid (100

    
    ) to start the reaction. Incubate for 2 mins.
    
  • Termination: Stop reaction with 1M HCl.

  • Quantification: Measure

    
     levels using a competitive ELISA kit.
    
  • Calculation:

    • Calculate

      
       for COX-1 and COX-2.[2]
      
    • 
      .
      
    • Benchmark: Celecoxib SI should be >300.

Quantitative Performance Comparison

The table below summarizes literature data comparing a standard Pyrazole scaffold against its bioisosteres in anti-inflammatory assays.

Table 1: Comparative Potency and Selectivity of Scaffold Variations

Compound IDScaffold CoreSubstituents (N1 / C3 / C5)COX-2

(

)
COX-1

(

)
Selectivity Index (SI)Ref
Celecoxib Pyrazole 4-Sulfonamidophenyl /

/ Tolyl
0.04 15.0 375 [1, 2]
Valdecoxib Isoxazole4-Sulfonamidophenyl / Methyl / Phenyl0.00514028,000[2]
Analog 3a Imidazole4-Sulfonamidophenyl /

/ Tolyl
0.8512.414.5[3]
Analog 4b Furan4-Sulfonamidophenyl /

/ Tolyl
1.20>100>80[3]

Analysis: While Valdecoxib (Isoxazole) shows higher intrinsic selectivity, the Pyrazole (Celecoxib) offers a more balanced profile of potency and metabolic stability (longer half-life), which is why it remains a gold standard in SAR studies. The Imidazole analog suffers from poor potency, likely due to the basicity of the nitrogen affecting the H-bond network.

References

  • Review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Arch Pharm (Weinheim).[3] Link

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry. Link

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (2014). Org.[4][5] Lett.Link

  • Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Guides. Link

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). Med Chem.[3][6][7][8][9][10] Link

Sources

Catalytic Strategies for Pyrazole Synthesis: A Head-to-Head Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The State of the Art

The synthesis of the pyrazole pharmacophore—central to blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra)—has evolved beyond classical Knorr condensation. While traditional mineral acids (HCl, H₂SO₄) remain common, they often fail in regiocontrol and functional group tolerance.

This guide evaluates three distinct catalytic classes that outperform traditional methods. We compare them based on Turnover Frequency (TOF) , Regioselectivity , and Green Metrics .

Quick Selection Matrix
FeatureLewis Acid (Sc(OTf)₃) Organocatalyst (I₂) Heterogeneous Acid (SiO₂-H₂SO₄)
Primary Mechanism Carbonyl Activation (LUMO lowering)Oxidative Cyclization / ActivationProton Transfer (Brønsted)
Reaction Time < 1 Hour1–3 Hours2–5 Hours
Yield (Avg.) 92–98%85–95%80–90%
Regiocontrol High (Solvent Dependent)ModerateLow to Moderate
Sustainability High (Water tolerant, Reusable)High (Metal-free)High (Filtration workup)
Cost High (

$)
Low ($)Very Low ($)

Head-to-Head Analysis

Candidate A: Scandium(III) Triflate [Sc(OTf)₃]

The High-Performance Lewis Acid

Scandium triflate is a water-tolerant Lewis acid that acts as a "turbocharger" for condensation reactions. Unlike traditional Lewis acids (AlCl₃, BF₃), it does not decompose in the presence of water or alcohol, making it ideal for open-flask synthesis.

  • Mechanism: Sc(III) coordinates bidentately to the 1,3-diketone, significantly increasing the electrophilicity of the carbonyl carbons. This lowers the activation energy for the nucleophilic attack by hydrazine.

  • Key Advantage: It operates effectively at room temperature (RT) and in aqueous media, often precipitating the product for filtration-only workup.

Candidate B: Molecular Iodine [I₂]

The Oxidative Organocatalyst

Iodine has emerged as a powerful, metal-free catalyst. It is particularly distinct because it can drive oxidative cyclization . It can synthesize pyrazoles not just from diketones, but from


-unsaturated aldehydes/ketones (chalcones) and hydrazines by oxidizing the intermediate pyrazoline to pyrazole.
  • Mechanism: Acts as a mild Lewis acid to activate carbonyls and subsequently acts as an oxidant (or facilitates auto-oxidation) to aromatize the ring.

  • Key Advantage: Facilitates "One-Pot" synthesis from alkenes/alkynes, bypassing the need for pre-formed 1,3-dicarbonyls.

Candidate C: Silica-Supported Sulfuric Acid [SiO₂-H₂SO₄]

The Industrial Workhorse

For scale-up where chromatography must be avoided, solid-supported acids are superior. They mimic the activity of H₂SO₄ but remain a solid phase, preventing the "acidic sludge" often seen in neat acid reactions.

  • Mechanism: Surface-mediated protonation. The high surface area of silica concentrates the reactants near acidic sites.

  • Key Advantage: The catalyst is removed by simple filtration. Zero aqueous workup is required if the solvent is volatile.

Experimental Protocols

Protocol A: Sc(OTf)₃ Catalyzed Condensation (High Yield)

Best for: Rapid library generation of 1,3,5-trisubstituted pyrazoles.

Reagents:

  • 1,3-Diketone (1.0 mmol)

  • Hydrazine derivative (1.0 mmol)[1]

  • Sc(OTf)₃ (0.01 mmol / 1 mol%)

  • Solvent: Acetonitrile (MeCN) or Water (3 mL)

Step-by-Step:

  • Charge: In a 10 mL vial, dissolve the 1,3-diketone in MeCN.

  • Catalyst Addition: Add Sc(OTf)₃ (1 mol%). Stir for 2 minutes to allow coordination.

  • Reaction: Add the hydrazine dropwise at Room Temperature (RT).

    • Note: Exotherm is possible; add slowly for reactive hydrazines.

  • Monitor: Stir at RT. Reaction is typically complete in 15–45 minutes (monitor by TLC, typically 30% EtOAc/Hex).

  • Workup:

    • If in Water: Filter the precipitate.

    • If in MeCN: Evaporate solvent. The catalyst remains in the residue. Extract with ether; Sc(OTf)₃ is insoluble in ether and can be recovered.

  • Purification: Recrystallize from EtOH if necessary.

Protocol B: Iodine-Mediated Oxidative Cyclization

Best for: Synthesis from chalcones or alkenes (Metal-Free).

Reagents:

  • Chalcone /

    
    -unsaturated ketone (1.0 mmol)
    
  • Tosylhydrazine or Phenylhydrazine (1.1 mmol)

  • Iodine (0.1 mmol / 10 mol%)

  • Solvent: DMSO or Ethanol (3 mL)

Step-by-Step:

  • Mix: Combine chalcone and hydrazine in solvent.

  • Catalyst: Add molecular iodine (10 mol%).

  • Heat: Heat to 80–100°C for 2–4 hours.

    • Mechanism Check: The iodine promotes the formation of the hydrazone and subsequent cyclization/oxidation.[2]

  • Quench: Cool to RT. Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench unreacted iodine (color changes from dark red to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄.

Critical Analysis: The Regioselectivity Challenge

The most common failure mode in pyrazole synthesis is the formation of inseparable regioisomers (1,3- vs 1,5-isomers) when using unsymmetrical diketones.

  • The Brønsted Failure: Protic acids protonate both carbonyls or the most basic site, often leading to a 1:1 mixture.

  • The Lewis Acid Solution: Sc(OTf)₃, particularly when used in fluorinated solvents (like TFE or HFIP), can enhance regioselectivity. The Lewis acid preferentially coordinates to the less sterically hindered or more electron-rich carbonyl, directing the initial nucleophilic attack.

Mechanistic Visualization[2][3]

The following diagram illustrates the divergent pathways and how catalyst choice influences the "Decision Node" of the reaction.

PyrazolePathways Start Substrates: 1,3-Diketone + Hydrazine Decision Catalyst Selection Start->Decision RouteA Route A: Sc(OTf)3 (Lewis Acid Activation) Decision->RouteA Speed/Yield RouteB Route B: Iodine (I2) (Oxidative/Activation) Decision->RouteB Metal-Free RouteC Route C: Bronsted Acid (Protonation) Decision->RouteC Cost/Bulk InterA Intermediate: Metal-Enolate Complex RouteA->InterA Coordination InterB Intermediate: Iodo-alkene / Hydrazone RouteB->InterB Iodination ProdMix Mixture of Isomers (Poor Regiocontrol) RouteC->ProdMix Non-selective H+ ProdHigh High Yield Fast Kinetics InterA->ProdHigh Nu- Attack ProdOx Oxidized Product (From Alkenes) InterB->ProdOx Cyclization - HI

Caption: Comparative reaction pathways showing how catalyst selection dictates intermediate species and final product outcomes.

Decision Framework: Which Catalyst Should You Use?

Use this logic flow to select the optimal catalyst for your specific substrate.

DecisionTree Start Start: Define Substrate Q1 Is the substrate a 1,3-Diketone or Enone? Start->Q1 Diketone 1,3-Diketone Q1->Diketone Enone Enone / Chalcone Q1->Enone Q2 Is it Unsymmetrical? Diketone->Q2 Rec3 Recommendation: Molecular Iodine (I2) (Oxidative Cyclization) Enone->Rec3 Requires Oxidation Sym Symmetrical Q2->Sym No Unsym Unsymmetrical Q2->Unsym Yes Rec1 Recommendation: SiO2-H2SO4 or AcOH (Cost effective) Sym->Rec1 Rec2 Recommendation: Sc(OTf)3 in TFE (Regiocontrol) Unsym->Rec2

Caption: Logic flow for catalyst selection based on substrate symmetry and oxidation state.

References

  • Sc(OTf)₃ Efficiency: Wang, R., et al. "Scandium(III) Triflate Catalyzed Condensation of 1,3-Dicarbonyl Compounds with Hydrazines."[3][4][5] Synlett, 2006.[6]

  • Iodine Catalysis: Zhang, X., et al. "Iodine-mediated metal-free oxidative C-N bond formation for regioselective pyrazole synthesis."[7] Journal of Organic Chemistry, 2014.[7]

  • Regioselectivity Factors: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles: Influence of Solvent and Catalyst." Chemistry - A European Journal, 2010.

  • Green Synthesis Review: Karimi-Jaberi, Z., et al. "Recent Advances in the Green Synthesis of Pyrazoles." Green Chemistry Letters and Reviews, 2017.[1]

Sources

Assessing the Regioselectivity of Different Synthetic Routes to Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Executive Summary

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, synthesizing unsymmetrical polysubstituted pyrazoles—particularly 1,3,5-trisubstituted variants—presents a notorious regioselectivity challenge. Traditional methods often yield inseparable mixtures of regioisomers, severely bottlenecking drug discovery pipelines.

This guide objectively compares three primary synthetic routes: the Classical/Modified Knorr Synthesis , 1,3-Dipolar Cycloaddition , and Directed Cross-Coupling . By analyzing the mechanistic causality behind each method, providing quantitative performance data, and detailing self-validating experimental protocols, this guide equips synthetic chemists with the strategic insights needed to select the optimal route for their specific target.

The Regioselectivity Conundrum: Mechanistic Causality

The root cause of poor regioselectivity in pyrazole synthesis lies in the inherent symmetry and electronic distribution of the starting materials. In a standard condensation reaction between an unsymmetrical 1,3-dicarbonyl and a monosubstituted hydrazine, two competing nucleophilic attacks occur. Because the difference in electrophilicity between the two carbonyl carbons is often marginal, and the two nitrogen atoms of the hydrazine have competing steric and electronic demands, the reaction typically falls under thermodynamic control, yielding a mixture of 1,3- and 1,5-disubstituted regioisomers.

To bypass this, modern synthetic strategies either rely on highly biased orbital control (cycloadditions) or bypass ring-formation regioselectivity entirely by functionalizing pre-formed pyrazole cores (cross-coupling).

G SM1 1,3-Dicarbonyl + Hydrazine Knorr Classical Knorr Condensation SM1->Knorr Mix Mixture of 1,3- & 1,5-Isomers Knorr->Mix SM2 Dipole + Alkyne Cyclo 1,3-Dipolar Cycloaddition SM2->Cyclo Regio1 High Regioselectivity (Orbital Control) Cyclo->Regio1 SM3 Halopyrazole + Boronic Acid Cross Pd-Catalyzed Cross-Coupling SM3->Cross Regio2 Absolute Regioselectivity (Site-Specific) Cross->Regio2

Figure 1: Mechanistic divergence of pyrazole synthesis routes and their impact on regioselectivity.

Comparative Analysis of Synthetic Routes

The Modified Knorr Synthesis

While the classical Knorr synthesis (1883) is notorious for poor regioselectivity, modern modifications have engineered workarounds. A breakthrough methodology utilizes


-alkylated tosylhydrazones and terminal alkynes instead of traditional dicarbonyls[1].
  • Causality: By replacing the dicarbonyl with a tosylhydrazone, the reaction proceeds via a nucleophilic addition, 1,3-H shift, and cyclization pathway that avoids diazo intermediates. This enforces complete regioselectivity, even when the substituents on the alkyne and hydrazone are electronically similar[1].

  • Best For: Rapid library generation of 1,3,5-trisubstituted pyrazoles where starting alkynes are readily available.

1,3-Dipolar Cycloaddition

This route constructs the pyrazole ring via the cycloaddition of a 1,3-dipole (such as a nitrilimine or diazo compound) with an alkyne.

  • Causality: Regioselectivity is dictated by Frontier Molecular Orbital (FMO) theory—specifically the HOMO-LUMO energy gaps between the dipole and the dipolarophile. By tuning the electronics of the alkyne (e.g., using electron-withdrawing groups), chemists can achieve >95:5 regioselectivity.

  • Best For: Synthesizing pyrazoles with highly electron-deficient substituents (e.g., trifluoromethyl groups) at the C3 or C5 positions.

Directed Cross-Coupling (C-H Activation & Suzuki-Miyaura)

Instead of building the ring, this approach starts with a commercially available, symmetrical, or easily accessible pyrazole (e.g., 4-bromopyrazole or pyrazole


-oxide) and uses transition-metal catalysis to install substituents[2]. Recent advancements also include the regioselective synthesis of C3-hydroxyarylated pyrazoles via pyrazole 

-oxide-aryne [3+2] cycloaddition/rearomatization sequences[3].
  • Causality: The regioselectivity is absolute (100%) because the functionalization occurs strictly at the site of the halogen bond or directing group (e.g., the

    
    -oxide directing C3 functionalization).
    
  • Best For: Late-stage functionalization (LSF) in drug discovery and the synthesis of highly complex, sterically hindered pyrazoles.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each route based on recent literature standards[1][2][3].

ParameterModified Knorr (Tosylhydrazones)1,3-Dipolar CycloadditionDirected Cross-Coupling (Suzuki)
Regioselectivity Ratio >99:1 (Complete)~85:15 to 95:5 (Substrate dependent)100:0 (Absolute)
Overall Yield 65% - 96%50% - 85%70% - 95% (per coupling step)
Substrate Scope Broad (Aliphatic alkynes yield poorly)Moderate (Requires activated alkynes)Excellent (Tolerates most functional groups)
Reaction Conditions Base (

-BuOK) or Lewis Acid (AlCl

), RT to 80°C
Often requires heating or metal catalysts (Cu, Ru)Pd-catalyst, Base, 80-100°C
Scalability High (Avoids explosive diazo intermediates)Moderate (Safety concerns with diazo compounds)High (Standard process chemistry conditions)

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols are provided for the two most regioselective methods.

Protocol A: Regioselective Synthesis via -Alkylated Tosylhydrazones[1]

This protocol guarantees high regioselectivity for 1,3,5-trisubstituted pyrazoles without the use of transition metals.

  • Preparation: In an oven-dried Schlenk tube, add the

    
    -alkylated tosylhydrazone (0.5 mmol), terminal alkyne (0.75 mmol), and 
    
    
    
    -BuOK (1.0 mmol).
  • Solvent Addition: Add anhydrous pyridine (2.0 mL) and 18-crown-6 (0.1 mmol) under a nitrogen atmosphere. Causality note: 18-crown-6 sequesters the potassium cation, increasing the basicity of the system and driving the initial nucleophilic addition.

  • Reaction: Stir the mixture at 80 °C for 12 hours. Monitor completion via TLC.

  • Workup: Cool to room temperature, quench with water (10 mL), and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure regioisomer.

Protocol B: Absolute Regioselectivity via Suzuki-Miyaura Cross-Coupling[2]

This protocol is ideal for late-stage functionalization of 4-halopyrazoles.

Workflow Step1 1. Reagent Preparation Degas Solvents (Dioxane/H2O) Step2 2. Reaction Setup Combine Halopyrazole, Boronic Acid, Pd(PPh3)4, K2CO3 Step1->Step2 Step3 3. Heating Reflux at 90°C under N2 (12h) Step2->Step3 Step4 4. Workup Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Figure 2: Step-by-step workflow for the directed cross-coupling of halopyrazoles.

  • Degassing: Degas a mixture of 1,4-dioxane and H

    
    O (4:1 v/v) by sparging with argon for 15 minutes. Causality note: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.
    
  • Setup: To a vial, add 1-methyl-4-bromopyrazole (1.0 equiv), the aryl boronic acid (1.2 equiv), K

    
    CO
    
    
    
    (2.0 equiv), and Pd(PPh
    
    
    )
    
    
    (5 mol%).
  • Coupling: Add the degassed solvent mixture, seal the vial, and heat at 90 °C for 12 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry over MgSO

    
    , and purify via column chromatography.
    

Strategic Recommendations for Drug Development

When designing a synthetic route for a pyrazole-containing Active Pharmaceutical Ingredient (API), the choice of methodology should be dictated by the stage of development:

  • Hit-to-Lead Phase: Use the Modified Knorr Synthesis (Tosylhydrazones) . It allows for the rapid, combinatorial generation of diverse 1,3,5-trisubstituted pyrazole libraries using cheap, commercially available alkynes and aldehydes, accelerating Structure-Activity Relationship (SAR) studies.

  • Lead Optimization & Scale-Up: Transition to Directed Cross-Coupling . While transition metals add cost, the absolute (100%) regioselectivity eliminates the need for complex, yield-destroying chromatographic separations of regioisomers at scale. Furthermore, it allows for the late-stage installation of complex aryl groups, which is highly advantageous when optimizing ADME/Tox properties.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. Available at:[Link]

  • Kellar, et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry. Available at:[Link]

  • Delaunay, T., et al. (2012). Sequential Suzuki—Miyaura Cross-Coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles. ChemInform / ResearchGate. Available at:[Link]

Sources

Safety Operating Guide

4-tert-butyl-1H-pyrazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Operational Summary: Immediate Action Card

Parameter Directive
Primary Disposal Method High-Temperature Incineration (via licensed hazardous waste contractor).[1]
Waste Stream Classification Non-Halogenated Organic Solid (unless mixed with halogenated solvents).
Drain Disposal STRICTLY PROHIBITED. Do not pour down laboratory sinks, regardless of dilution.
Segregation Store away from oxidizing agents (e.g., permanganates, nitrates) and strong bases .
Container Material High-Density Polyethylene (HDPE) or Amber Glass with PTFE-lined caps.[1]
Spill Response Sweep up (avoid dust generation).[2] Neutralize residue with dilute sodium bicarbonate.

Chemical Profile & Hazard Characterization

To dispose of a chemical safely, one must understand its reactivity and stability. 4-tert-butyl-1H-pyrazole-5-carboxylic acid is an organic acid characterized by a pyrazole ring substituted with a bulky tert-butyl group and a carboxylic acid moiety.[1]

  • Chemical Name: 4-tert-butyl-1H-pyrazole-5-carboxylic acid[1][3]

  • CAS Number: 2091630-94-1 (Note: Isomers exist; verify structure on container).[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Physical State: Solid (White to off-white powder).

  • Acidity (Estimated): pKa

    
     3.5 – 4.0 (Carboxylic acid proton). The pyrazole NH is weakly acidic (pKa > 14), and the basic nitrogen can accept a proton (pKa 
    
    
    
    2.5).
GHS Hazard Classification (OSHA HCS 2012)

Based on structural analogs and functional group analysis, treat this compound with the following precautions:

  • Skin Irritation (Category 2): Causes skin irritation.[2][4][5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][4][6]

  • STOT-SE (Category 3): May cause respiratory irritation.[2][4][5]

Disposal Decision Matrix (Logic Flow)

Effective disposal requires a logical workflow to categorize the waste state (Solid vs. Liquid) and purity (Pure vs. Mixture). The following diagram illustrates the decision-making process for this specific compound.

DisposalMatrix Start Waste Generation: 4-tert-butyl-1H-pyrazole-5-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid SolidPure Is it Pure or Mixed with Solids? Solid->SolidPure LiquidSolvent Identify Solvent Base Liquid->LiquidSolvent ActionSolid PROTOCOL A: Collect in 'Solid Organic Waste' Container for Incineration SolidPure->ActionSolid OrganicSolvent Organic Solvent (DMSO, MeOH, DCM) LiquidSolvent->OrganicSolvent Aqueous Aqueous Solution (Water/Buffer) LiquidSolvent->Aqueous ActionOrganic PROTOCOL C: Collect in 'Organic Solvent Waste' (Segregate Halogenated vs Non-Halogenated) OrganicSolvent->ActionOrganic ActionAqueous PROTOCOL B: Adjust pH to 6-9. Collect as 'Aqueous Hazardous Waste'. DO NOT DRAIN. Aqueous->ActionAqueous

Figure 1: Logic flow for determining the correct disposal pathway based on waste state and solvent composition.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Preferred Method)

Scope: Pure compound, contaminated weighing papers, PPE, and spill cleanup debris.

  • Container Selection: Use a wide-mouth HDPE jar or a dedicated solid waste drum. Ensure the container is clean and compatible with organic acids.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "Waste 4-tert-butyl-1H-pyrazole-5-carboxylic acid & Debris"[1]

    • Hazards: Check "Irritant" and "Toxic" (precautionary).[4]

  • Collection: Transfer solid waste carefully to avoid dust generation. Do not compact the waste manually.

  • Storage: Cap tightly when not in use. Store in a satellite accumulation area (SAA) until pickup.

  • Final Disposal: Transfer to a licensed facility for High-Temperature Incineration . This ensures complete thermal decomposition of the pyrazole ring and tert-butyl group into CO₂, H₂O, and NOₓ.[1]

Protocol B: Aqueous Waste (Solutions)

Scope: Aqueous layers from extractions or dissolved residues.

  • Characterization: Test the pH of the solution. As a carboxylic acid, it will likely be acidic (pH < 4).

  • Neutralization (Pre-Storage):

    • Slowly add 1M Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) to the solution while stirring.

    • Target pH: 6 – 9.

    • Why? Neutralization prevents corrosion of waste drums and reduces the risk of reaction with other wastes.

  • Collection: Pour into a container labeled "Aqueous Hazardous Waste."

    • Warning: Even if neutralized, do not pour down the drain . The pyrazole moiety may be persistent in the environment or toxic to aquatic life (H410 classification is common for substituted pyrazoles).

  • Final Disposal: Ship for wastewater treatment (chemical precipitation/destruction) or incineration.

Protocol C: Organic Solvent Waste

Scope: Compound dissolved in DMSO, Methanol, Ethyl Acetate, etc.

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Acetone).

  • Collection:

    • Non-Halogenated: Collect in the standard red safety can or solvent carboy.

    • Halogenated: Collect in a separate carboy to prevent cross-contamination (halogenated waste is more expensive to incinerate).

  • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid) are present in the solvent waste stream, as these can react violently with the organic acid.

Regulatory Compliance & Environmental Impact

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a "Listed" waste (P-list or U-list).[1] However, the generator must determine if it is a "Characteristic" waste [1].

  • Ignitability (D001): Unlikely for the solid acid.

  • Corrosivity (D002): Possible if disposed of in aqueous solution with pH < 2.[7] Neutralization (Protocol B)[1] mitigates this.

  • Toxicity (D004-D043): Not standard, but due to lack of extensive eco-toxicity data, it should be managed as toxic.[1]

EPA Waste Codes (Recommended)

If the waste does not fall under a specific listing, use the following codes for the manifest based on the mixture:

  • D002: If liquid and pH < 2.

  • D001: If dissolved in flammable solvents (e.g., Acetone).

  • None: If pure solid (manage as "Non-RCRA Regulated Hazardous Waste" but dispose via incineration).

Emergency Spill Response

In the event of a spill during disposal, follow this workflow to minimize exposure and contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100g or in a high-traffic area?) Spill->Assess Minor Minor Spill (< 100g) Assess->Minor Major Major Spill (> 100g or Threat to Health) Assess->Major PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles, N95 Mask (if dust) Minor->PPE Evacuate Evacuate Area Call EH&S / Emergency Services Major->Evacuate Contain Containment: Cover with absorbent pads (liquid) or damp paper towels (solid) PPE->Contain Clean Cleanup: Sweep/Scoop into waste bag. Wash area with soap & water. Contain->Clean Dispose Disposal: Label as Hazardous Waste. Report Incident. Clean->Dispose

Figure 2: Step-by-step spill response protocol for laboratory-scale spills.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link][1]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link][1]

Sources

Personal protective equipment for handling 4-tert-butyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Logistical Guide: Handling 4-tert-butyl-1H-pyrazole-5-carboxylic acid

As a crucial building block in pharmaceutical research—particularly in the synthesis of kinase inhibitors and targeted therapeutics—4-tert-butyl-1H-pyrazole-5-carboxylic acid requires rigorous handling protocols. Its specific structural properties, combining a lipophilic tert-butyl group with an acidic pyrazole-carboxylic acid core, necessitate precise Personal Protective Equipment (PPE) and logistical planning to mitigate localized tissue damage and respiratory risks[1].

This guide provides drug development professionals with a self-validating, step-by-step operational framework for handling this compound safely.

Quantitative Data & Chemical Profile

Before initiating any workflow, personnel must review the physicochemical properties and hazard profile of the compound. The following table summarizes the critical safety data required for risk assessment[2],[1].

ParameterSpecificationOperational Implication
Chemical Name 4-(tert-Butyl)-1H-pyrazole-5-carboxylic acidTarget molecule for PPE selection.
CAS Number 2091630-94-1Use for exact SDS retrieval and waste tracking.
Molecular Formula C8H12N2O2 (MW: 168.19 g/mol )Fine powder; high risk of aerosolization.
Hazard Statements H315, H319, H335Acute skin, eye, and respiratory irritant.
Storage Conditions Sealed in dry, 2-8°CRequires thermal equilibration before opening.
Signal Word WarningMandates secondary containment during transit.

Hazard Assessment & Mechanistic Causality

To understand why specific PPE is chosen, scientists must understand the mechanistic causality behind the compound's hazards[1]:

  • Respiratory Irritation (H335): The compound is supplied as a solid powder. The aerodynamic diameter of milled organic acids allows fine particulates to become airborne during weighing. When inhaled, the carboxylic acid protonates mucosal membranes in the upper respiratory tract, causing a localized pH drop that triggers acute irritation and coughing.

  • Eye Irritation (H319): If airborne dust contacts the eye, the acid interacts with the aqueous tear film. The rapid protonation of corneal surface proteins leads to severe irritation. The lipophilic tert-butyl group prolongs residence time on lipid-rich biological surfaces, exacerbating the damage if not immediately flushed.

  • Skin Irritation (H315): Prolonged contact with skin moisture allows the acid to dissolve and penetrate the stratum corneum. Because the tert-butyl group increases hydrophobicity, washing with plain water is insufficient; emulsification with soap is required to remove it from the skin.

Comprehensive PPE Protocol

Based on the hazard causality, the following PPE is mandatory:

  • Eye/Face Protection: Tight-fitting chemical safety goggles (compliant with ANSI Z87.1 or EN 166).

    • Causality: Standard safety glasses with side shields are insufficient against fine, airborne powders. Goggles prevent dust ingress into the ocular cavity.

  • Skin & Body Protection:

    • Gloves: Nitrile examination gloves (minimum thickness 0.11 mm).

      • Causality: Nitrile provides excellent resistance to weak organic acids and prevents percutaneous absorption. If handling the compound dissolved in aggressive organic solvents (e.g., DMF, DMSO), upgrade to butyl rubber or laminate (Silver Shield) gloves.

    • Lab Coat: Flame-retardant, 100% cotton lab coat with knit cuffs.

      • Causality: Knit cuffs prevent sleeves from dragging through spilled powder. Cotton resists the static buildup that actively attracts charged powder particles.

  • Respiratory Protection: All handling must occur inside a certified Class II biological safety cabinet or chemical fume hood. If a fume hood is unavailable, or during a spill, a NIOSH-approved N95, P2, or P3 particulate respirator is mandatory[1].

Self-Validating Operational Workflow

Every protocol must be a self-validating system to ensure continuous safety. Follow this step-by-step methodology for dispensing and handling:

Step 1: Pre-Operation Verification & Equilibration

  • Remove the sealed container from 2-8°C storage and allow it to sit at room temperature for 30 minutes.

  • Validation Check: Wipe the exterior of the container with a gloved finger. If condensation forms, the container has not equilibrated. Opening it now will introduce moisture, degrading the pyrazole derivative. Wait until the surface remains dry.

  • Verify the fume hood face velocity is between 80–120 fpm.

Step 2: Dispensing Inside the Enclosure

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Use a grounded, stainless-steel spatula to transfer the powder.

  • Validation Check: If the powder clings aggressively to the spatula or scatters, static electricity is present. Stop the operation, discharge the tool against a grounded metal surface, and use an anti-static gun (zerostat) before proceeding.

Step 3: Post-Handling & Decontamination

  • Seal the primary container tightly (P403+P233) and place it in a secondary containment bag[1].

  • Return the package to 2-8°C storage.

  • Wipe down the balance and fume hood surface with a damp, disposable cloth moistened with a dilute sodium bicarbonate solution to neutralize residual acid.

Spill Response & Disposal Plans

In the event of an accidental release outside primary containment, execute the following logistical plan:

  • Immediate Action (Evacuation & PPE): Evacuate the immediate area to prevent inhalation of aerosolized powder. Don a P3 particulate respirator and heavy-duty nitrile gloves before re-entering (P280, P304+P340)[1].

  • Containment: Do not sweep the dry powder. Sweeping aerosolizes the acid, drastically increasing inhalation risk. Instead, cover the spill with damp absorbent paper or carefully apply a solid neutralizing agent (e.g., sodium bicarbonate).

  • Collection: Scoop the neutralized, dampened mixture using a non-sparking tool into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Disposal: Label the container as "Hazardous Waste - Solid Organic Acid (Contains Pyrazole Derivative)". Dispose of the material in accordance with local EPA/RCRA regulations (P501)[1]. Do not flush down the sink.

Workflow & Logical Relationship Visualization

The following diagram illustrates the logical flow of standard operations versus emergency spill response, ensuring all personnel understand the critical divergence points in the protocol.

SafeHandling cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Execution cluster_2 Phase 3: Spill / Emergency Start Start: 4-tert-butyl-1H-pyrazole- 5-carboxylic acid Operation Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate PPE Don Nitrile Gloves, Goggles, & Cotton Lab Coat Equilibrate->PPE Hood Verify Fume Hood Draft (80-120 fpm) PPE->Hood Weigh Dispense via Grounded Spatula (Prevents Static Scatter) Hood->Weigh Seal Seal & Return to 2-8°C Secondary Containment Weigh->Seal Spill Accidental Spill Event Weigh->Spill End Decontamination & EPA/RCRA Waste Disposal Seal->End Contain Don P3 Respirator Cover with Damp Absorbent Spill->Contain Neutralize Neutralize (NaHCO3) & Collect in HDPE Contain->Neutralize Neutralize->End

Caption: Operational workflow for handling 4-tert-butyl-1H-pyrazole-5-carboxylic acid and emergency spill response.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.